Product packaging for L-Alanyl-L-leucine(Cat. No.:CAS No. 3303-34-2)

L-Alanyl-L-leucine

Cat. No.: B1360096
CAS No.: 3303-34-2
M. Wt: 202.25 g/mol
InChI Key: RDIKFPRVLJLMER-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ala-Leu is a dipeptide formed from L-alanyl and L-leucine residues. It has a role as a metabolite. It is a tautomer of an Ala-Leu zwitterion.
l-Alanyl-l-leucine has been reported in Streptomyces chrestomyceticus and Vitis vinifera with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O3 B1360096 L-Alanyl-L-leucine CAS No. 3303-34-2

Properties

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIKFPRVLJLMER-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316186
Record name L-Alanyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alanylleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3303-34-2
Record name L-Alanyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3303-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-L-Alanyl-L-leucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003303342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Alanyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-L-alanyl-L-leucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.980
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Alanylleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

L-Alanyl-L-leucine chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanyl-L-leucine is a dipeptide composed of the amino acids L-alanine and L-leucine. As an endogenous metabolite, it plays a role in fundamental biochemical processes, primarily in protein synthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological relevance of this compound. It includes detailed tables of quantitative data, summaries of experimental protocols for its analysis, and visual representations of related biological pathways to support researchers and professionals in drug development and life sciences.

Chemical Structure and Identification

This compound is formed through a peptide bond between the carboxyl group of L-alanine and the amino group of L-leucine.

Chemical Identifiers

IdentifierValue
IUPAC Name (2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoic acid[1]
Molecular Formula C₉H₁₈N₂O₃[1]
Canonical SMILES C--INVALID-LINK--C)C(=O)O">C@@HN[1]
InChI InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1[1]
InChIKey RDIKFPRVLJLMER-BQBZGAKWSA-N[1]
CAS Number 3303-34-2[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Physicochemical Data of this compound

PropertyValueSource
Molecular Weight 202.25 g/mol PubChem[1]
Physical Description Solid, White to off-white powderPubChem, MedChemExpress[1]
Melting Point Not explicitly reported for this compound. For comparison, L-Alanine: ~297 °C (decomposes), L-Leucine: ~293 °C (decomposes).N/A
Solubility Water: ≥ 100 mg/mL (494.44 mM); DMSO: 1 mg/mL (4.94 mM) with sonication and warming.MedChemExpress
Optical Rotation ([α]D) Not explicitly reported for this compound. For comparison, L-Leucine in 6N HCl is +15.1°[2]. The specific rotation can be influenced by solvent, concentration, and temperature[3][4].N/A
pKa (predicted) pKa1 (carboxyl group): ~3.2; pKa2 (amino group): ~8.3N/A
LogP (experimental) -2.13PubChem[1]
XLogP3 (computed) -2.8PubChem[1]

Biological and Pharmacological Properties

This compound is recognized as an endogenous metabolite primarily involved in protein synthesis.[5] While specific pharmacological activities of the dipeptide itself are not extensively documented, its constituent amino acid, L-leucine, is well-studied for its significant role in cellular signaling.

Role in Protein Metabolism

As a dipeptide, this compound can be hydrolyzed into its constituent amino acids, L-alanine and L-leucine, which are then available for protein synthesis and other metabolic processes.

L-Leucine and mTOR Signaling

L-leucine is a key activator of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis. The activation of mTORC1 by leucine promotes the phosphorylation of downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in mRNA translation and protein synthesis.

mTOR_Signaling Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4EBP1->Protein_Synthesis inhibits (when active)

L-Leucine activation of the mTORC1 signaling pathway.

Experimental Protocols

Synthesis of this compound

General Solid-Phase Peptide Synthesis (SPPS) Workflow:

SPPS_Workflow Start Start: Resin with protected L-Leucine Deprotection1 1. Deprotection of L-Leucine amino group Start->Deprotection1 Coupling 2. Coupling with protected L-Alanine Deprotection1->Coupling Deprotection2 3. Deprotection of L-Alanine amino group Coupling->Deprotection2 Cleavage 4. Cleavage from resin Deprotection2->Cleavage Purification 5. Purification of this compound Cleavage->Purification End End: Pure this compound Purification->End

Generalized workflow for solid-phase peptide synthesis.
Purification

Purification of dipeptides like this compound is commonly achieved using chromatographic techniques.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for peptide purification.[6] The separation is based on the hydrophobicity of the peptide. A C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with an ion-pairing agent like trifluoroacetic acid (TFA).[6]

  • Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge at a specific pH.[7] It can be a useful step in a multi-step purification process.[7]

Analysis

The identity and purity of this compound can be confirmed using several analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the dipeptide.[7][8] The retention time of the sample is compared to that of a known standard.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the dipeptide, confirming its identity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to elucidate the chemical structure of the dipeptide and confirm the connectivity of the atoms.[9]

General Analytical Workflow for Dipeptide Characterization:

Analytical_Workflow Sample This compound Sample HPLC HPLC Analysis Sample->HPLC MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Sample->NMR Purity Purity Assessment HPLC->Purity Identity Identity Confirmation (Molecular Weight) MS->Identity Structure Structural Elucidation NMR->Structure

Workflow for the analytical characterization of this compound.

Conclusion

This compound is a simple dipeptide with a fundamental role in protein metabolism. While its own specific biological activities beyond being a source of its constituent amino acids are not well-defined, the profound effects of L-leucine on cellular signaling, particularly the mTOR pathway, highlight the potential importance of this dipeptide in various physiological and pathological states. Further research is warranted to explore the specific roles and potential therapeutic applications of this compound. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this and other similar biomolecules.

References

The Synthesis of L-Alanyl-L-leucine: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Chemical, Enzymatic, and Biotechnological Pathways for the Production of the Dipeptide L-Alanyl-L-leucine.

This technical guide provides a comprehensive overview of the primary synthesis pathways for the dipeptide this compound, a molecule of interest in various research and development applications, including its role as a building block in peptide-based therapeutics and nutritional supplements. The document details established chemical and enzymatic synthesis methodologies, and explores the potential of biotechnological production routes. For researchers, scientists, and drug development professionals, this guide offers detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of the synthesis workflows to facilitate a deeper understanding of the core processes.

Chemical Synthesis of this compound

Chemical synthesis remains a robust and highly controlled method for producing this compound. The foundational strategy involves the formation of a peptide bond between L-alanine and L-leucine. To ensure the specific formation of the desired Ala-Leu sequence and prevent unwanted side reactions such as polymerization, a protection-coupling-deprotection strategy is employed. This can be carried out using either liquid-phase or solid-phase peptide synthesis techniques.

Liquid-Phase Peptide Synthesis (LPPS)

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, is a classical approach well-suited for the production of shorter peptides like dipeptides.[1][2] The process involves the sequential coupling of protected amino acids in a homogenous solution.

Core Principles: The synthesis of this compound via LPPS requires the protection of the amino group of L-alanine and the carboxyl group of L-leucine.[3][4] This ensures that the carboxyl group of alanine reacts specifically with the amino group of leucine.

  • N-terminal Protection of L-Alanine: The amino group of L-alanine is typically protected with a tert-butyloxycarbonyl (Boc) or a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3][4][5][6]

  • C-terminal Protection of L-Leucine: The carboxyl group of L-leucine is commonly protected as a methyl or benzyl ester.[3][4]

  • Coupling: The protected amino acids are coupled using a reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group of the N-protected L-alanine, facilitating the formation of the peptide bond.[3][4]

  • Deprotection: Following the coupling reaction, the protecting groups are removed to yield the final this compound dipeptide. The choice of deprotection agent depends on the protecting groups used (e.g., trifluoroacetic acid for Boc group removal).[4]

Experimental Protocol: Liquid-Phase Synthesis of this compound

  • N-protection of L-Alanine (Boc-Ala-OH):

    • Dissolve L-alanine in a 1:1 mixture of dioxane and water.

    • Add di-tert-butyl dicarbonate (Boc)₂O and triethylamine (TEA) or sodium hydroxide to maintain an alkaline pH.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Acidify the solution with a mild acid (e.g., citric acid) and extract the Boc-Ala-OH with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.

  • C-protection of L-Leucine (H-Leu-OMe):

    • Suspend L-leucine in methanol.

    • Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through it, or add thionyl chloride dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 2-4 hours.

    • Remove the solvent under reduced pressure to obtain the leucine methyl ester hydrochloride.

  • Coupling of Boc-Ala-OH and H-Leu-OMe:

    • Dissolve Boc-Ala-OH and H-Leu-OMe in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

    • Cool the solution in an ice bath.

    • Add a coupling agent (e.g., DCC) and a base (e.g., N,N-diisopropylethylamine, DIEA).

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

    • Filter off the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with dilute acid, dilute base, and brine.

    • Dry the organic layer and evaporate the solvent to yield the protected dipeptide, Boc-Ala-Leu-OMe.

  • Deprotection:

    • Saponification (Ester Hydrolysis): Dissolve Boc-Ala-Leu-OMe in a mixture of methanol and water, and add a stoichiometric amount of NaOH. Stir until the reaction is complete (monitored by TLC). Neutralize the solution and extract the Boc-Ala-Leu-OH.

    • Acidolysis (Boc Removal): Dissolve the resulting Boc-Ala-Leu-OH in DCM and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure.

    • Purify the crude this compound by recrystallization or chromatography.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis offers a more streamlined approach, where the C-terminal amino acid is anchored to a solid resin support, and subsequent amino acids are added in a stepwise manner. This method simplifies the purification process as excess reagents and byproducts are removed by simple washing and filtration.[7]

Experimental Protocol: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

This protocol is adapted from a standard procedure for dipeptide synthesis.[7]

  • Resin Preparation:

    • Swell Fmoc-Leu-Wang resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the swollen resin with a 20% solution of piperidine in DMF for 10 minutes, twice.

    • Wash the resin thoroughly with DMF to remove piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Ala-OH, a coupling agent like HBTU/HOBt, and a base such as DIEA in DMF.

    • Add this activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Wash the resin with DMF and dichloromethane (DCM).

  • Final Cleavage and Deprotection:

    • Treat the peptide-resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude this compound by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data for Chemical Synthesis

Synthesis MethodKey ReagentsTypical YieldReference
Liquid-Phase SynthesisBoc-Ala-OH, H-Leu-OMe, DCC>95% (protected dipeptide)[4]
Solid-Phase SynthesisFmoc-Leu-Wang resin, Fmoc-Ala-OH, HBTU/DIEA75-98% (for various peptides)[8]

Note: Yields are highly dependent on the specific reaction conditions, purity of reagents, and purification methods.

Diagrams for Chemical Synthesis

G cluster_protection Protection cluster_coupling Coupling cluster_deprotection Deprotection L-Alanine L-Alanine Boc-Ala-OH Boc-Ala-OH L-Alanine->Boc-Ala-OH (Boc)2O L-Leucine L-Leucine H-Leu-OMe H-Leu-OMe L-Leucine->H-Leu-OMe MeOH/HCl Protected Dipeptide Protected Dipeptide Boc-Ala-OH->Protected Dipeptide DCC/DIEA H-Leu-OMe->Protected Dipeptide This compound This compound Protected Dipeptide->this compound 1. NaOH 2. TFA

Caption: Liquid-Phase Synthesis of this compound.

Enzymatic Synthesis of this compound

Enzymatic peptide synthesis offers a greener and more specific alternative to chemical methods, operating under mild conditions and often without the need for extensive protecting group strategies, thus minimizing racemization.[9][10] The synthesis is typically catalyzed by proteases or aminopeptidases, acting in reverse of their natural hydrolytic function.

Kinetically Controlled Synthesis

In this approach, an activated acyl donor (e.g., an amino acid ester) and a nucleophile (the other amino acid) are used. The enzyme forms an acyl-enzyme intermediate, which is then attacked by the amino group of the nucleophile to form the peptide bond. This method is generally faster and gives higher yields than thermodynamically controlled synthesis.[3]

Potential Enzymes for this compound Synthesis:

  • Thermolysin: A thermostable metalloproteinase that favors hydrophobic amino acids like leucine at the N-terminal side of the peptide bond being formed.[2][4][11]

  • Papain: A cysteine protease with broad substrate specificity that has been used for the oligomerization of leucine.[9][12][13]

  • Aminopeptidases: For instance, the aminopeptidase from Streptomyces septatus (SSAP) has shown broad specificity for dipeptide synthesis in organic solvents.[14]

Experimental Protocol: Enzymatic Synthesis of this compound (Thermolysin-Catalyzed)

  • Substrate Preparation:

    • Prepare a solution of N-protected L-alanine methyl ester (e.g., Z-Ala-OMe) as the acyl donor and L-leucine amide (H-Leu-NH₂) as the acyl acceptor in a suitable buffer (e.g., Tris-HCl, pH 7-8). The use of an ester and an amide increases the yield by shifting the equilibrium towards synthesis.

  • Enzymatic Reaction:

    • Add thermolysin to the substrate solution. The enzyme concentration should be optimized, but a starting point could be 10 µM.[11]

    • Incubate the reaction mixture at a controlled temperature (e.g., 37-40°C) with gentle agitation.[9][11]

    • Monitor the reaction progress by HPLC. The product, Z-Ala-Leu-NH₂, often precipitates from the aqueous solution, which drives the reaction to completion.

  • Product Isolation and Deprotection:

    • Collect the precipitated product by centrifugation or filtration.

    • Wash the product to remove unreacted substrates and enzyme.

    • Remove the N-terminal protecting group (e.g., by hydrogenolysis for a Z-group) and the C-terminal amide (by enzymatic or chemical hydrolysis) to obtain this compound.

    • Purify the final product using chromatography.

Quantitative Data for Enzymatic Synthesis

EnzymeSubstratesYieldReference
ThermolysinZ-Phe-OH + Leu-NH₂ca. 80%[11]
Aminopeptidase (SSAP)Free Phe + Phe-OMe>50% conversion[14]
Thermolysin (on solid support)Fmoc-Phe + Phe-resin99%[9]

Note: Data is for similar dipeptides and serves as an estimation.

Diagrams for Enzymatic Synthesis

G Acyl Donor\n(e.g., Z-Ala-OMe) Acyl Donor (e.g., Z-Ala-OMe) Acyl-Enzyme Intermediate Acyl-Enzyme Intermediate Acyl Donor\n(e.g., Z-Ala-OMe)->Acyl-Enzyme Intermediate Acyl Acceptor\n(e.g., H-Leu-NH2) Acyl Acceptor (e.g., H-Leu-NH2) Protected Dipeptide\n(Z-Ala-Leu-NH2) Protected Dipeptide (Z-Ala-Leu-NH2) Acyl Acceptor\n(e.g., H-Leu-NH2)->Protected Dipeptide\n(Z-Ala-Leu-NH2) Enzyme\n(e.g., Thermolysin) Enzyme (e.g., Thermolysin) Enzyme\n(e.g., Thermolysin)->Acyl-Enzyme Intermediate Acyl-Enzyme Intermediate->Protected Dipeptide\n(Z-Ala-Leu-NH2) This compound This compound Protected Dipeptide\n(Z-Ala-Leu-NH2)->this compound Deprotection

Caption: Kinetically Controlled Enzymatic Synthesis.

Biotechnological Production of this compound

The direct fermentative production of dipeptides is an emerging field with the potential for cost-effective and sustainable manufacturing. This approach relies on the metabolic engineering of microorganisms to synthesize the constituent amino acids and then ligate them to form the dipeptide.[3][15]

Biosynthesis of Precursor Amino Acids
  • L-Alanine Biosynthesis: L-alanine is produced from pyruvate, a central metabolite from glycolysis, through a transamination reaction catalyzed by alanine transaminase.[16]

  • L-Leucine Biosynthesis: The biosynthesis of L-leucine is a more complex pathway that also starts from pyruvate. It involves a series of enzymatic reactions, sharing some enzymes with the valine biosynthesis pathway.[16] Key enzymes include acetolactate synthase, ketol-acid reductoisomerase, and branched-chain amino acid transaminase.[16]

Dipeptide Formation in Engineered Microbes

While natural pathways for the direct synthesis of this compound are not well-established for industrial production, two main enzymatic systems could be harnessed within a microbial host:

  • Non-Ribosomal Peptide Synthetases (NRPSs): These are large, modular enzymes that can synthesize peptides in an assembly-line fashion, independent of the ribosome.[3][17] Engineering NRPS modules to specifically recognize and ligate L-alanine and L-leucine could lead to the direct production of the dipeptide.

  • ATP-Grasp Ligases: This superfamily of enzymes catalyzes the formation of amide bonds in an ATP-dependent manner.[3] An example is the D-alanine-D-alanine ligase. Identifying or engineering an ATP-grasp ligase with specificity for L-alanine and L-leucine is a potential strategy for in vivo dipeptide synthesis.

Conceptual Experimental Workflow for Biotechnological Production

  • Strain Development:

    • Select a suitable host organism, such as Escherichia coli or Corynebacterium glutamicum.

    • Engineer the host to overproduce the precursor amino acids, L-alanine and L-leucine, by overexpressing key biosynthetic enzymes and deleting competing pathways.

    • Introduce a heterologous or engineered gene encoding a peptide ligase (e.g., an engineered NRPS or an ATP-grasp ligase) with specificity for L-alanine and L-leucine.

  • Fermentation:

    • Cultivate the engineered strain in a bioreactor under optimized conditions (pH, temperature, aeration, nutrient feed).

    • Monitor cell growth and the production of this compound in the fermentation broth.

  • Purification:

    • Separate the dipeptide from the culture medium using techniques such as ion-exchange chromatography or crystallization.

Diagram for Biotechnological Production Pathway

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis L-Alanine L-Alanine Pyruvate->L-Alanine Alanine Transaminase L-Leucine L-Leucine Pyruvate->L-Leucine Multi-step Biosynthesis Engineered Ligase\n(NRPS or ATP-Grasp) Engineered Ligase (NRPS or ATP-Grasp) L-Alanine->Engineered Ligase\n(NRPS or ATP-Grasp) L-Leucine->Engineered Ligase\n(NRPS or ATP-Grasp) This compound This compound Engineered Ligase\n(NRPS or ATP-Grasp)->this compound

Caption: Conceptual Biotechnological Synthesis Pathway.

Conclusion

The synthesis of this compound can be achieved through multiple pathways, each with distinct advantages and challenges. Chemical synthesis, particularly SPPS, offers high purity and control, making it suitable for research and pharmaceutical applications where cost is less of a constraint. Enzymatic synthesis provides a milder and more environmentally friendly alternative, with the potential for high yields and stereospecificity. As research in metabolic engineering and synthetic biology progresses, direct biotechnological production in engineered microorganisms holds promise for large-scale, cost-effective, and sustainable manufacturing of this compound and other dipeptides. The choice of synthesis route will ultimately depend on the desired scale of production, purity requirements, and economic considerations.

References

L-Alanyl-L-leucine: A Technical Guide to its Biological Function and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanyl-L-leucine is a dipeptide composed of the amino acids L-alanine and L-leucine. While research on the dipeptide itself is emerging, its biological significance is intrinsically linked to its constituent amino acids, particularly the potent metabolic regulator, L-leucine. This technical guide provides a comprehensive overview of the biological function of this compound, focusing on its transport, hydrolysis, and its ultimate role in stimulating muscle protein synthesis through the activation of the mTOR signaling pathway. This document details relevant experimental protocols and presents quantitative data to support researchers in the fields of cellular biology, drug development, and nutritional science.

Introduction

Dipeptides such as this compound represent a significant avenue for nutrient delivery and cellular signaling. Composed of L-alanine and the essential branched-chain amino acid (BCAA) L-leucine, this compound serves as an efficient vehicle for delivering these key amino acids to target tissues. The primary biological function of this compound is attributed to the bioactivity of L-leucine following cellular uptake and hydrolysis of the dipeptide. L-leucine is a well-established activator of the mechanistic target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and protein synthesis. Understanding the journey of this compound from extracellular space to its influence on intracellular signaling is crucial for its application in therapeutic and nutritional strategies.

Cellular Uptake and Metabolism

The initial step in the biological action of this compound is its transport across the cell membrane. Dipeptides are primarily taken up by cells through proton-coupled oligopeptide transporters (POTs), such as PepT1 and PepT2. These transporters are expressed in various tissues, including the intestine, kidneys, and to some extent, in muscle cells. Evidence suggests that dipeptide transport can be more efficient than the transport of free amino acids.

Once inside the cell, this compound is rapidly broken down into its constituent amino acids, L-alanine and L-leucine, by intracellular peptidases. This hydrolysis is a critical step, as the signaling activity is primarily associated with free L-leucine.

Quantitative Data on Dipeptide Transport and Hydrolysis

Quantitative data for the transport kinetics and hydrolysis rates of this compound are not extensively available in the public domain. However, data from similar dipeptides and the general characteristics of peptide transporters provide valuable insights.

ParameterValueCompound/SystemReference
Transport Kinetics (PepT1)
Km0.7 - 2.4 mMGlycyl-sarcosine (Gly-Sar) in Caco-2 cells[1]
Vmax8.4 - 21.0 nmol/mg protein/10 minGlycyl-sarcosine (Gly-Sar) in Caco-2 cells[1]
Intrinsic K0.51.6 mMfMet-Leu-Phe in mouse jejunum[2]
Hydrolysis Kinetics
Vmax3.3 ± 0.1 nmol/mg/minfMet-Leu-Phe in mouse jejunal homogenates[2]
Km6.9 ± 1.2 µMfMet-Leu-Phe in mouse jejunal homogenates[2]

Note: The data presented are for structurally similar dipeptides and bacterial peptides, and are intended to provide an estimate of the kinetic parameters for this compound. Specific kinetic studies on this compound are required for precise quantification.

The mTOR Signaling Pathway: The Core of L-leucine's Action

The primary mechanism by which the leucine component of this compound exerts its biological effect is through the activation of the mTOR signaling pathway. mTOR is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 is the key complex responsible for sensing nutrient availability, including amino acids, and promoting protein synthesis.

Upon cellular entry and hydrolysis of this compound, the increase in intracellular L-leucine concentration is sensed by the cell. This leads to the translocation of mTORC1 to the lysosomal surface, where it is activated. Activated mTORC1 then phosphorylates several downstream targets, including:

  • p70 S6 Kinase 1 (S6K1): Phosphorylation of S6K1 leads to the phosphorylation of ribosomal protein S6 (RPS6), which enhances the translation of specific mRNAs that encode ribosomal proteins and elongation factors, thereby increasing the cell's translational capacity.

  • Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic translation initiation factor 4E (eIF4E). This frees eIF4E to bind to the 5' cap of mRNAs, a critical step in the initiation of translation.

The coordinated action of these downstream effectors results in a significant increase in muscle protein synthesis.

Visualization of the mTOR Signaling Pathway

mTOR_Signaling_Pathway L_Alanyl_L_leucine This compound PepT1 PepT1/PepT2 L_Alanyl_L_leucine->PepT1 Uptake Intracellular_Ala_Leu Intracellular This compound PepT1->Intracellular_Ala_Leu Peptidases Intracellular Peptidases Intracellular_Ala_Leu->Peptidases Hydrolysis L_Leucine L-Leucine Peptidases->L_Leucine L_Alanine L-Alanine Peptidases->L_Alanine mTORC1 mTORC1 L_Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates (Inhibits binding to eIF4E) RPS6 RPS6 S6K1->RPS6 Phosphorylates Translation_Capacity Increased Translational Capacity RPS6->Translation_Capacity Protein_Synthesis Muscle Protein Synthesis Translation_Capacity->Protein_Synthesis eIF4E eIF4E FourEBP1->eIF4E Inhibits Translation_Initiation Translation Initiation eIF4E->Translation_Initiation Translation_Initiation->Protein_Synthesis

Caption: mTOR signaling pathway activated by L-leucine.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the biological function of this compound.

Dipeptide Uptake Assay in C2C12 Myotubes

This protocol is designed to quantify the uptake of this compound into muscle cells.

Workflow Diagram:

Dipeptide_Uptake_Workflow A Seed C2C12 myoblasts and differentiate into myotubes B Wash myotubes with Hanks' Balanced Salt Solution (HBSS) A->B C Incubate with radiolabeled L-Alanyl-L-[3H]leucine in HBSS (various concentrations and time points) B->C D Stop uptake by washing with ice-cold HBSS C->D E Lyse cells with NaOH D->E F Measure radioactivity using liquid scintillation counting E->F G Determine protein concentration of cell lysate (e.g., BCA assay) E->G H Calculate uptake rate (nmol/mg protein/min) F->H G->H

Caption: Workflow for a dipeptide uptake assay.

Methodology:

  • Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Induce differentiation into myotubes by switching to DMEM with 2% horse serum.

  • Uptake Experiment:

    • Wash differentiated myotubes twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Incubate the cells with various concentrations of radiolabeled L-Alanyl-L-[3H]leucine in HBSS at 37°C for different time points (e.g., 1, 5, 15, 30 minutes).

    • To determine the involvement of specific transporters, parallel experiments can be conducted in the presence of known peptide transporter inhibitors (e.g., glycyl-sarcosine).

  • Termination and Lysis:

    • Stop the uptake by rapidly washing the cells three times with ice-cold HBSS.

    • Lyse the cells by adding 0.1 M NaOH and incubating for at least 30 minutes.

  • Quantification:

    • Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Use another portion of the cell lysate to determine the total protein concentration using a standard protein assay (e.g., BCA assay).

  • Data Analysis: Calculate the uptake rate as nanomoles of dipeptide per milligram of protein per minute. Kinetic parameters (Km and Vmax) can be determined by fitting the data to the Michaelis-Menten equation.

Western Blot Analysis of mTOR Pathway Activation

This protocol details the steps to assess the phosphorylation status of key proteins in the mTOR pathway following treatment with this compound.

Workflow Diagram:

Western_Blot_Workflow A Treat C2C12 myotubes with This compound, L-leucine, or control vehicle B Lyse cells and determine protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block membrane with 5% BSA or non-fat milk D->E F Incubate with primary antibodies (e.g., anti-p-mTOR, anti-p-S6K1, anti-p-4E-BP1) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect chemiluminescence and capture image G->H I Quantify band intensity and normalize to total protein or loading control (e.g., GAPDH) H->I

Caption: Workflow for Western blot analysis.

Methodology:

  • Cell Treatment: Treat differentiated C2C12 myotubes with this compound, L-leucine (as a positive control), or a vehicle control for various time points.

  • Protein Extraction: Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of mTOR, S6K1, and 4E-BP1 overnight at 4°C. Also, probe separate blots with antibodies for the total forms of these proteins and a loading control (e.g., GAPDH).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels or the loading control.

Enzymatic Hydrolysis Assay

This protocol is for determining the rate of this compound hydrolysis by cellular peptidases.

Methodology:

  • Prepare Cell Lysate: Homogenize cultured cells (e.g., C2C12 myotubes) or tissue samples in a suitable buffer to obtain a crude peptidase extract.

  • Hydrolysis Reaction:

    • Incubate a known concentration of this compound with the cell lysate at 37°C.

    • Collect aliquots of the reaction mixture at different time points.

  • Quantification of Hydrolysis:

    • Stop the enzymatic reaction in the aliquots (e.g., by adding a strong acid).

    • Quantify the remaining this compound and the released L-alanine and L-leucine using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Calculate the rate of hydrolysis from the disappearance of the dipeptide or the appearance of the amino acids over time.

Conclusion

This compound serves as a promising dipeptide for the efficient delivery of L-leucine, a potent stimulator of muscle protein synthesis. Its biological function is primarily mediated through its hydrolysis to L-leucine and subsequent activation of the mTOR signaling pathway. The provided experimental protocols offer a framework for researchers to further investigate the specific transport kinetics, metabolic fate, and signaling effects of this compound. Further research is warranted to fully elucidate the quantitative aspects of its biological activity and to explore its potential applications in clinical nutrition and drug development.

References

L-Alanyl-L-leucine: An In-depth Technical Guide to its Cellular Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanyl-L-leucine is a dipeptide with significant potential in cellular nutrition and therapeutic applications. Its mechanism of action is intrinsically linked to the cellular transport and subsequent bioactivity of its constituent amino acids, L-alanine and L-leucine. This technical guide provides a comprehensive overview of the cellular uptake, intracellular fate, and signaling pathways modulated by this compound. The information presented herein is intended to support further research and development in the fields of cellular metabolism, drug delivery, and nutritional science.

Cellular Uptake and Intracellular Fate

The primary mechanism for the cellular uptake of this compound is via the proton-coupled peptide transporter 1 (PepT1), also known as SLC15A1.[1][2] PepT1 is a high-capacity, low-affinity transporter predominantly expressed in the apical membrane of intestinal epithelial cells and in the proximal tubules of the kidneys.[1][3]

Upon transport into the cell, this compound is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, L-alanine and L-leucine. This hydrolysis makes the individual amino acids available for various cellular processes.

Transport Kinetics

Table 1: General Transport Kinetics of Dipeptides via PepT1

SubstrateCell LineKm (mM)Vmax (nmol/mg protein/min)Reference
Glycyl-sarcosineCaco-20.7 - 2.40.84 - 2.1[4]
Phe-Ψ-AlaHeLa (PEPT1-overexpressing)0.275 ± 0.032Not Reported[5]

Core Signaling Pathways

Once hydrolyzed, L-alanine and L-leucine independently modulate distinct and critical cellular signaling pathways: the mTOR pathway, primarily activated by L-leucine, and the AMPK pathway, influenced by L-alanine.

L-Leucine and the mTOR Signaling Pathway

L-leucine is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth, proliferation, and protein synthesis.[6] The activation of mTORC1 by leucine is a complex process that involves its sensing by cytosolic proteins such as Sestrin2 and leucyl-tRNA synthetase (LRS).[7][8] This ultimately leads to the activation of mTORC1 at the lysosomal surface.

Activated mTORC1 phosphorylates several downstream targets, including:

  • p70 S6 Kinase 1 (S6K1): Phosphorylation of S6K1 promotes the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery.[9][6]

  • Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): Phosphorylation of 4E-BP1 releases it from the eukaryotic initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation.[9][6]

The net effect of mTORC1 activation by L-leucine is an increase in protein synthesis, which is crucial for muscle growth and repair.[10][11]

L-Alanine and the AMPK Signaling Pathway

L-alanine has been shown to activate AMP-activated protein kinase (AMPK), a key cellular energy sensor.[12][13] The activation of AMPK by L-alanine is thought to be mediated by alterations in the intracellular AMP:ATP ratio resulting from alanine metabolism.[12]

Activated AMPK plays a crucial role in regulating cellular metabolism by:

  • Inhibiting anabolic pathways: AMPK can phosphorylate and inhibit key enzymes involved in fatty acid and sterol synthesis.

  • Activating catabolic pathways: AMPK promotes processes that generate ATP, such as glucose uptake and fatty acid oxidation.

Interestingly, AMPK is a known negative regulator of mTORC1, creating a potential for crosstalk between the signaling pathways activated by the two constituent amino acids of this compound.[11]

Experimental Protocols

Dipeptide Uptake Assay in Caco-2 Cells

This protocol is adapted from methodologies used to study peptide transport in intestinal epithelial models.[4][14]

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® supports and cultured for 18-22 days to allow for differentiation into a polarized monolayer.[10]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[15]

  • Uptake Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 6.5).

    • Add this compound at various concentrations to the apical side of the Transwell®.

    • Incubate at 37°C for a defined period (e.g., 15, 30, 60 minutes).

    • Collect samples from the basolateral side and the cell lysate.

  • Quantification: Analyze the concentration of this compound and its hydrolyzed amino acids in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the transport rate.

Western Blot Analysis of mTOR and AMPK Pathway Activation

This protocol provides a general framework for assessing the phosphorylation status of key signaling proteins.

  • Cell Treatment: Culture cells (e.g., myotubes, hepatocytes) and treat with this compound, L-alanine, L-leucine, or control medium for various time points.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against total and phosphorylated forms of mTOR, S6K1, 4E-BP1, AMPK, and ACC overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability (MTT) Assay

This assay assesses the effect of this compound on cell viability and proliferation.[16]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated cells).

Visualizations

L_Alanyl_L_leucine_Uptake_and_Fate cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space L-Alanyl-L-leucine_ext This compound PepT1 PepT1 (SLC15A1) L-Alanyl-L-leucine_ext->PepT1 H+ co-transport L-Alanyl-L-leucine_int This compound PepT1->L-Alanyl-L-leucine_int Peptidases Intracellular Peptidases L-Alanyl-L-leucine_int->Peptidases Hydrolysis L-Alanine L-Alanine Peptidases->L-Alanine L-Leucine L-Leucine Peptidases->L-Leucine

Caption: Cellular uptake and intracellular fate of this compound.

mTOR_Signaling_Pathway cluster_leucine_sensing L-Leucine Sensing cluster_mTORC1_activation mTORC1 Activation L-Leucine L-Leucine Sestrin2 Sestrin2 L-Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 releases inhibition GATOR1 GATOR1 GATOR2->GATOR1 inhibits RagGTPases Rag GTPases GATOR1->RagGTPases activates mTORC1 mTORC1 RagGTPases->mTORC1 recruits to lysosome S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes 4E-BP1->Protein_Synthesis promotes (upon phosphorylation)

Caption: L-Leucine mediated mTORC1 signaling pathway.

AMPK_Signaling_Pathway cluster_alanine_metabolism L-Alanine Metabolism cluster_AMPK_activation AMPK Activation and Downstream Effects L-Alanine L-Alanine Metabolism Cellular Metabolism L-Alanine->Metabolism AMP_ATP_ratio Increased AMP:ATP Ratio Metabolism->AMP_ATP_ratio AMPK AMPK AMP_ATP_ratio->AMPK activates Anabolic_Pathways Anabolic Pathways (e.g., Fatty Acid Synthesis) AMPK->Anabolic_Pathways inhibits Catabolic_Pathways Catabolic Pathways (e.g., Glucose Uptake) AMPK->Catabolic_Pathways activates mTORC1 mTORC1 AMPK->mTORC1 inhibits

Caption: L-Alanine mediated AMPK signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_data_analysis Data Analysis & Interpretation Cell_Culture Culture appropriate cell line (e.g., Caco-2, Myotubes) Treatment Treat with this compound (various concentrations and time points) Cell_Culture->Treatment Uptake_Assay Dipeptide Uptake Assay (LC-MS/MS) Treatment->Uptake_Assay Western_Blot Western Blot (p-mTOR, p-AMPK, etc.) Treatment->Western_Blot Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Data_Quantification Quantify transport rates, protein phosphorylation, and cell viability Uptake_Assay->Data_Quantification Western_Blot->Data_Quantification Viability_Assay->Data_Quantification Mechanism_Elucidation Elucidate Mechanism of Action Data_Quantification->Mechanism_Elucidation

Caption: General experimental workflow for investigating this compound's mechanism of action.

Conclusion

This compound serves as an efficient delivery vehicle for its constituent amino acids, L-alanine and L-leucine. Upon cellular uptake via PepT1 and subsequent hydrolysis, these amino acids modulate key signaling pathways—mTORC1 and AMPK—that are central to cellular growth, metabolism, and protein synthesis. Further quantitative investigation into the specific transport kinetics and dose-dependent effects of the dipeptide itself will be crucial for optimizing its application in nutritional and therapeutic contexts. The experimental frameworks and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to build upon in their exploration of this compound's cellular bioactivity.

References

An In-depth Technical Guide to the Discovery and History of L-Alanyl-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanyl-L-leucine, a dipeptide composed of the amino acids L-alanine and L-leucine, has a history rooted in the foundational era of peptide chemistry. First synthesized in the early 20th century, its study has been intertwined with the broader exploration of peptide structure and function. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound. It details historical and modern synthetic protocols, presents quantitative data in a structured format, and illustrates relevant biological pathways. This document serves as a thorough resource for researchers and professionals in the fields of biochemistry, drug development, and nutritional science.

Discovery and Historical Context

The discovery of this compound is situated within the pioneering work of Emil Fischer on proteins and peptides at the beginning of the 20th century. Fischer's groundbreaking research established the peptide bond as the fundamental linkage between amino acids. In 1901, he and Ernest Fourneau reported the first synthesis of a dipeptide, glycyl-glycine.[1][2] Following this, Fischer's laboratory embarked on the synthesis of numerous other dipeptides.

Historical records indicate that "Alanyl-leucin" was synthesized in Emil Fischer's laboratory around 1906, as mentioned in the "Berichte der deutschen chemischen Gesellschaft".[3] A 1905 entry in the "Dictionary of Organic Compounds" also lists "dZ-Alanyl-leucine," suggesting its existence and study during this period.[4] These early syntheses were crucial in confirming the peptide theory of protein structure and laid the groundwork for the field of peptide chemistry.

The initial method of synthesis, developed by Fischer, involved the reaction of an amino acid ester with an amino acid chloride. This approach, while revolutionary for its time, was often hampered by low yields and the difficulty of protecting reactive functional groups. The introduction of the benzyloxycarbonyl (Cbz) protecting group by Max Bergmann and Leonidas Zervas in 1932 marked a significant advancement in peptide synthesis, allowing for more controlled and efficient production of peptides like this compound.

Physicochemical Properties

This compound is a white crystalline solid. Its properties are influenced by its constituent amino acids: L-alanine, a small, non-polar amino acid, and L-leucine, a larger, hydrophobic branched-chain amino acid. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C9H18N2O3[5]
Molecular Weight 202.25 g/mol [5]
CAS Number 3303-34-2[6]
Melting Point 62 °C[7]
Optical Rotation ([α]D) -25.8° (c = 1.0, MeOH)[1][7]
Solubility Water: 80 mg/mL (Sonication recommended); DMSO: <1 mg/mL[6]

Experimental Protocols

The synthesis of this compound can be achieved through both classical solution-phase methods and modern solid-phase peptide synthesis (SPPS).

Solution-Phase Synthesis (Historical Approach)

This protocol is based on the general principles of peptide synthesis developed in the early to mid-20th century, employing protecting groups to ensure specific peptide bond formation.

Objective: To synthesize this compound via a protected intermediate.

Materials:

  • N-benzyloxycarbonyl-L-alanine (Cbz-Ala-OH)

  • L-leucine methyl ester hydrochloride (H-Leu-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • 1 M Sodium hydroxide (NaOH)

Procedure:

  • Coupling: a. Dissolve Cbz-Ala-OH (1 equivalent) and H-Leu-OMe·HCl (1 equivalent) in DCM. b. Cool the solution to 0 °C in an ice bath. c. Add TEA (1 equivalent) to neutralize the hydrochloride salt. d. Add DCC (1.1 equivalents) to the solution and stir at 0 °C for 1 hour, then at room temperature overnight.

  • Work-up and Purification of Protected Dipeptide: a. Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. b. Wash the filtrate successively with 1 M HCl, saturated NaHCO3, and brine. c. Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to obtain the protected dipeptide, Cbz-Ala-Leu-OMe.

  • Deprotection of the N-terminus: a. Dissolve the protected dipeptide in methanol. b. Add 10% Pd/C catalyst. c. Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC). d. Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to yield H-Ala-Leu-OMe.

  • Saponification of the C-terminus: a. Dissolve the deprotected dipeptide ester in a mixture of methanol and water. b. Add 1 M NaOH (1.1 equivalents) and stir at room temperature until the ester is hydrolyzed (monitored by TLC). c. Neutralize the solution with 1 M HCl. d. Remove the methanol in vacuo and lyophilize the aqueous solution to obtain crude this compound.

  • Final Purification: a. Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Solid-Phase Peptide Synthesis (SPPS) (Modern Approach)

This protocol outlines the synthesis of this compound using the Fmoc/tBu strategy on a solid support.[8][9]

Objective: To synthesize this compound using an automated or manual solid-phase synthesizer.

Materials:

  • Fmoc-Leu-Wang resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (20% in DMF)

  • Fmoc-Ala-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: a. Treat the resin with 20% piperidine in DMF for 10 minutes to remove the Fmoc protecting group from leucine. b. Repeat the piperidine treatment for another 10 minutes. c. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. In a separate vial, dissolve Fmoc-Ala-OH (4 equivalents), HBTU (3.95 equivalents), and HOBt (4 equivalents) in DMF. b. Add DIEA (6 equivalents) and pre-activate for 5-10 minutes. c. Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added alanine.

  • Cleavage and Deprotection: a. Treat the peptide-resin with the cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove side-chain protecting groups (if any). b. Filter the resin and collect the filtrate.

  • Precipitation and Purification: a. Precipitate the crude this compound by adding the filtrate to cold diethyl ether. b. Centrifuge to pellet the peptide. c. Wash the pellet with cold diethyl ether and dry under vacuum. d. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Significance and Signaling Pathways

While this compound itself is a simple dipeptide, its biological significance primarily stems from its constituent amino acids, particularly L-leucine. L-leucine is a branched-chain amino acid (BCAA) that plays a crucial role in protein metabolism.

Role in Protein Synthesis and the mTOR Pathway

L-leucine is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[10][11] The activation of mTORC1 by leucine leads to the phosphorylation of downstream targets such as p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting mRNA translation and protein synthesis.[12][13]

mTOR_Pathway Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis promotes eIF4EBP1->Protein_Synthesis disinhibits

L-Leucine activation of the mTORC1 signaling pathway.
Dipeptide Transport

Dipeptides and tripeptides are absorbed in the small intestine by the peptide transporter 1 (PepT1). This transporter is a high-capacity, low-affinity proton-coupled transporter. The absorption of dipeptides like this compound is generally more efficient than the absorption of an equivalent mixture of free amino acids. Once absorbed into the enterocytes, dipeptides are typically hydrolyzed into their constituent amino acids by cytosolic peptidases before entering the bloodstream.

Dipeptide_Transport cluster_enterocyte Lumen Intestinal Lumen (this compound) PepT1 PepT1 Lumen->PepT1 Enterocyte Enterocyte Bloodstream Bloodstream (L-Alanine, L-Leucine) Peptidases Cytosolic Peptidases PepT1->Peptidases This compound Amino_Acid_Transporters Amino Acid Transporters Peptidases->Amino_Acid_Transporters L-Alanine, L-Leucine Amino_Acid_Transporters->Bloodstream

Schematic of this compound transport and hydrolysis.

Conclusion

This compound, a simple dipeptide, holds a significant place in the history of biochemistry as one of the early peptides synthesized following the establishment of the peptide theory. Its synthesis and study have evolved from the foundational techniques of Emil Fischer to modern, automated solid-phase methods. While its direct biological activities are limited, its constituent amino acid, L-leucine, is a key regulator of protein metabolism through the mTORC1 pathway. This technical guide has provided a detailed overview of the discovery, properties, synthesis, and biological context of this compound, serving as a valuable resource for the scientific community.

References

L-Alanyl-L-leucine (CAS 3303-34-2): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanyl-L-leucine is a dipeptide composed of the amino acids L-alanine and L-leucine. Its CAS registry number is 3303-34-2. As a component of proteins and a product of protein metabolism, this dipeptide is of significant interest in various fields of biochemical and pharmaceutical research. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, analytical methods, and biological significance, with a focus on experimental protocols and data presentation for the scientific community.

Physicochemical Properties

This compound is a white solid substance.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 3303-34-2[1]
Molecular Formula C9H18N2O3[1]
Molecular Weight 202.25 g/mol [1]
IUPAC Name (2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoic acid[1]
Synonyms Ala-Leu, H-Ala-Leu-OH, N-L-Alanyl-L-leucine[1]
Solubility Soluble in water.[2]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[2]

Synthesis of this compound

The chemical synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The general workflow for SPPS is depicted below.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Resin Support Attach Attach first protected amino acid (L-Leucine) Resin->Attach  1. Deprotect1 Remove N-terminal protecting group Attach->Deprotect1  2. Couple Couple second protected amino acid (L-Alanine) Deprotect1->Couple  3. Deprotect2 Remove N-terminal protecting group Couple->Deprotect2  4. Cleave Cleave dipeptide from resin Deprotect2->Cleave  5. Purify Purify this compound Cleave->Purify  6.

Caption: General workflow for the solid-phase synthesis of this compound.

Detailed Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of this compound using the widely adopted Fmoc/tBu strategy.[3]

1. Resin Preparation and First Amino Acid Loading:

  • Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Dissolve Fmoc-L-leucine (3 equivalents) and diisopropylethylamine (DIPEA; 7.5 equivalents) in dry dichloromethane (DCM).

  • Add the amino acid solution to the swollen resin and agitate for 1-2 hours at room temperature.

  • Wash the resin with DMF and DCM.

  • Cap any unreacted sites on the resin using a solution of DCM/methanol/DIPEA (e.g., 80:15:5) for 15-30 minutes.[4]

  • Wash the resin thoroughly with DMF and DCM.

2. N-terminal Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the loaded L-leucine.

  • Wash the resin extensively with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

3. Coupling of the Second Amino Acid:

  • Activate Fmoc-L-alanine (3-5 equivalents) using a coupling agent such as HBTU/HOBt or HATU in the presence of a base like DIPEA in DMF.

  • Add the activated amino acid solution to the deprotected resin-bound leucine.

  • Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.[3]

  • Wash the resin with DMF.

4. Final Fmoc Deprotection:

  • Repeat the Fmoc deprotection step as described in step 2 to remove the protecting group from the newly added L-alanine.

  • Wash the resin with DMF and then with DCM.

5. Cleavage and Purification:

  • Cleave the dipeptide from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • The cleavage reaction is usually carried out for 2-3 hours at room temperature.

  • Precipitate the crude peptide in cold diethyl ether and collect it by centrifugation.

  • Purify the crude this compound by reversed-phase high-performance liquid chromatography (RP-HPLC).

Analytical Techniques

The purity and identity of synthesized this compound are confirmed using analytical techniques such as HPLC and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the standard method for assessing the purity of peptides.

Typical Experimental Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV absorbance at 210-220 nm
Column Temperature 25-40 °C
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structure of the dipeptide.

  • ¹H NMR (Proton NMR): Provides information on the number and types of hydrogen atoms.

  • ¹³C NMR (Carbon-13 NMR): Provides information on the carbon skeleton.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the dipeptide and confirm its identity.

Biological Activity and Signaling Pathways

This compound is readily hydrolyzed in biological systems into its constituent amino acids, L-alanine and L-leucine. Therefore, its biological effects are primarily attributed to the actions of these individual amino acids. L-leucine, in particular, is a key signaling molecule in metabolism.

The mTOR Signaling Pathway

L-leucine is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[5][6] The activation of mTOR complex 1 (mTORC1) by leucine initiates a cascade of phosphorylation events that ultimately lead to an increase in protein synthesis.

mTOR_Pathway Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates (inhibits) Translation Protein Synthesis S6K1->Translation eIF4E eIF4E _4EBP1->eIF4E inhibits eIF4E->Translation

Caption: Simplified diagram of the mTORC1 signaling pathway activated by L-leucine.

Mechanism of Action:

  • Leucine Sensing: Intracellular leucine levels are sensed by proteins such as Sestrin2 and leucyl-tRNA synthetase (LRS).

  • mTORC1 Activation: This sensing leads to the activation of the Rag GTPases, which recruit mTORC1 to the lysosomal surface where it is activated.[5]

  • Downstream Phosphorylation: Activated mTORC1 phosphorylates two key downstream targets:

    • p70 S6 Kinase 1 (S6K1): Phosphorylation of S6K1 leads to the phosphorylation of ribosomal protein S6, enhancing the translation of specific mRNAs.

    • Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes it to dissociate from the eukaryotic translation initiation factor 4E (eIF4E), allowing eIF4E to participate in the formation of the eIF4F complex, which is crucial for the initiation of cap-dependent translation.[5]

The net result of mTORC1 activation by leucine is an increase in the rate of protein synthesis, which is vital for muscle growth and maintenance.

In Vitro and In Vivo Studies on Leucine

Numerous studies have demonstrated the effects of leucine supplementation on protein metabolism:

  • In Vitro: Leucine supplementation in cell culture has been shown to stimulate protein synthesis in various cell types, including muscle cells.[7]

  • In Vivo: Studies in both animals and humans have shown that leucine supplementation can increase muscle protein synthesis, particularly in the context of aging and after exercise.[8][9][10][11] For instance, leucine supplementation has been observed to improve muscle protein synthesis in elderly individuals.[10][11]

Applications in Research and Drug Development

The properties of this compound and its constituent amino acids make it a valuable tool in several areas:

  • Cell Culture Media: As a source of essential amino acids, it can be included in cell culture media to support cell growth and protein production.

  • Metabolic Studies: It can be used in studies investigating amino acid transport, metabolism, and signaling pathways.

  • Drug Delivery: Dipeptides are sometimes explored as carriers for drug delivery due to their recognition by specific peptide transporters.

  • Nutraceuticals and Sports Nutrition: Given the role of leucine in muscle protein synthesis, this compound could be investigated as a component of nutritional supplements aimed at promoting muscle growth and recovery.

Conclusion

This compound is a simple dipeptide with significant biological relevance, primarily due to the potent signaling properties of its constituent amino acid, L-leucine. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its application in research and development. The well-established role of leucine in activating the mTOR pathway provides a strong foundation for investigating the potential of this compound in various therapeutic and nutritional contexts. This technical guide provides the fundamental information required for scientists and professionals to effectively work with and explore the potential of this dipeptide.

References

physical and chemical properties of L-Alanyl-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanyl-L-leucine is a dipeptide composed of the amino acids L-alanine and L-leucine. As a fundamental component of proteins and a product of protein metabolism, this dipeptide is of significant interest in various fields of biochemical and pharmaceutical research. Its constituent amino acid, L-leucine, is a branched-chain amino acid (BCAA) that plays a critical role as a signaling molecule in metabolic pathways, most notably in the activation of the mammalian target of rapamycin (mTOR) pathway, which is central to protein synthesis and cell growth. This technical guide provides a detailed overview of the physical and chemical properties of this compound, experimental protocols for its synthesis and analysis, and its role in biological signaling pathways.

Physical and Chemical Properties

General and Physical Properties
PropertyValueSource
Molecular Formula C₉H₁₈N₂O₃--INVALID-LINK--
Molecular Weight 202.25 g/mol --INVALID-LINK--
Appearance White to off-white solid/crystalline powderMedChemExpress, CymitQuimica
Optical Rotation [α] -12.8° (c=0.01g/mL in H₂O at 20°C, 589nm)MedChemExpress
Solubility Soluble in waterMedChemExpress, CymitQuimica
Chemical and Spectroscopic Properties
PropertyValueSource
IUPAC Name (2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoic acid--INVALID-LINK--
Canonical SMILES C--INVALID-LINK--C)C(=O)O">C@@HN--INVALID-LINK--
InChI Key RDIKFPRVLJLMER-BQBZGAKWSA-N--INVALID-LINK--
LogP -2.8 (Computed)--INVALID-LINK--
Purity (HPLC) 98.15%MedChemExpress
¹H NMR Spectrum Consistent with structureMedChemExpress
Mass Spectrometry Consistent with structureMedChemExpress
Properties of Constituent Amino Acids
Amino AcidMolecular Weight ( g/mol )Melting Point (°C)pKa (α-carboxyl)pKa (α-amino)pI
L-Alanine 89.09314.52.349.696.00
L-Leucine 131.172932.369.605.98

Experimental Protocols

The following sections detail representative methodologies for the synthesis, purification, and analysis of dipeptides like this compound.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides. The following is a generalized protocol based on the widely used Fmoc/tBu strategy.

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Cleavage1 2. Fmoc Deprotection Resin->Fmoc_Cleavage1 DMF Coupling1 3. Amino Acid Coupling (Fmoc-Ala-OH) Fmoc_Cleavage1->Coupling1 Piperidine/DMF Capping 4. Capping (Optional) Coupling1->Capping Coupling Reagents (e.g., HBTU, HATU) Fmoc_Cleavage2 5. Fmoc Deprotection Coupling1->Fmoc_Cleavage2 Capping->Fmoc_Cleavage2 Coupling2 6. Amino Acid Coupling (Fmoc-Leu-OH) Fmoc_Cleavage2->Coupling2 Piperidine/DMF Final_Cleavage 7. Cleavage from Resin and Side-Chain Deprotection Coupling2->Final_Cleavage Coupling Reagents Purification 8. Purification Final_Cleavage->Purification Cleavage Cocktail (e.g., TFA-based)

Caption: A generalized workflow for the solid-phase synthesis of a dipeptide.

Detailed Methodology:

  • Resin Preparation: Start with a suitable solid support, such as a 2-chlorotrityl chloride resin for a C-terminal carboxylic acid. Swell the resin in a solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: Attach the first C-terminal protected amino acid (Fmoc-L-Leucine-OH) to the resin. This is typically done in the presence of a base such as diisopropylethylamine (DIPEA).

  • Capping: To prevent the formation of deletion sequences, any unreacted sites on the resin can be "capped" by acetylation using acetic anhydride.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound leucine using a solution of piperidine in DMF.

  • Second Amino Acid Coupling: Couple the next protected amino acid (Fmoc-L-Alanine-OH) to the deprotected N-terminus of the resin-bound leucine. This coupling is facilitated by activating agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal alanine.

  • Cleavage and Deprotection: Cleave the completed dipeptide from the resin and remove any side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.

  • Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether to remove scavengers and byproducts.

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for the purification of peptides based on their hydrophobicity.

Workflow for RP-HPLC Purification

HPLC_Purification_Workflow Sample_Prep 1. Sample Preparation (Dissolve crude peptide in Buffer A) Injection 2. Injection onto HPLC Column Sample_Prep->Injection Gradient_Elution 3. Gradient Elution (Increasing concentration of Buffer B) Injection->Gradient_Elution Detection 4. UV Detection (e.g., 214 nm, 280 nm) Gradient_Elution->Detection Fraction_Collection 5. Fraction Collection Detection->Fraction_Collection Analysis 6. Analysis of Fractions (e.g., Mass Spectrometry) Fraction_Collection->Analysis Lyophilization 7. Lyophilization of Pure Fractions Analysis->Lyophilization

Caption: A standard workflow for the purification of peptides using RP-HPLC.

Detailed Methodology:

  • Column: A C18 reversed-phase column is commonly used for peptide purification.

  • Mobile Phases:

    • Buffer A: 0.1% TFA in water.

    • Buffer B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude peptide in a small volume of Buffer A.

  • Gradient Elution: Inject the sample onto the equilibrated column. Elute the peptide using a linear gradient of increasing Buffer B concentration. A typical gradient might be from 5% to 60% Buffer B over 30 minutes.

  • Detection: Monitor the elution of the peptide by UV absorbance, typically at 214 nm (for the peptide bond) and 280 nm (for aromatic residues, though not present in this compound).

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Analysis: Analyze the collected fractions using mass spectrometry to confirm the identity and purity of the peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.

Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure and stereochemistry of the synthesized peptide.

Detailed Methodology:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent, such as deuterium oxide (D₂O) or a mixture of H₂O/D₂O.

  • Data Acquisition: Acquire one-dimensional (1D) ¹H NMR and two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Spectral Analysis:

    • 1D ¹H NMR: The 1D spectrum will show characteristic signals for the protons of the alanine and leucine residues. The chemical shifts, splitting patterns, and integration of these signals provide initial structural information.

    • 2D COSY/TOCSY: These experiments are used to assign the proton resonances to specific amino acid residues by identifying spin systems. For this compound, the distinct spin systems for alanine (CH₃-CH) and leucine (CH₃-CH(CH₃)-CH₂-CH) can be identified and assigned.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the through-space proximity of protons, which can help to determine the peptide's conformation in solution.

Biological Activity and Signaling Pathways

This compound, as a dipeptide, is primarily involved in protein metabolism. However, its constituent amino acid, L-leucine, is a potent activator of the mTOR signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Leucine-mediated activation of mTORC1 (mTOR complex 1) is crucial for stimulating protein synthesis.

Leucine-Mediated mTORC1 Signaling Pathway

mTOR_Signaling_Pathway Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylation (Inhibition) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Stimulation eIF4E_BP1->Protein_Synthesis Inhibition Cell_Growth Cell Growth

Caption: Simplified diagram of the L-leucine-mediated mTORC1 signaling pathway.

Pathway Description:

  • Leucine Sensing: Intracellular L-leucine is sensed by cellular machinery, leading to the activation of the mTORC1 complex.

  • mTORC1 Activation: Activated mTORC1 is a serine/threonine kinase that phosphorylates several downstream targets.

  • Phosphorylation of S6K1: mTORC1 phosphorylates and activates ribosomal protein S6 kinase 1 (S6K1). Activated S6K1, in turn, phosphorylates several components of the translational machinery, leading to an increase in protein synthesis.

  • Phosphorylation of 4E-BP1: mTORC1 also phosphorylates the eukaryotic initiation factor 4E (eIF4E)-binding protein 1 (4E-BP1). This phosphorylation causes 4E-BP1 to dissociate from eIF4E, allowing eIF4E to participate in the initiation of translation, thereby promoting protein synthesis.

  • Biological Outcomes: The overall effect of this pathway is an increase in protein synthesis, which is essential for cell growth, proliferation, and overall metabolic homeostasis.

Conclusion

This compound is a simple dipeptide with fundamental importance in biochemistry and potential applications in pharmaceutical and nutritional sciences. This guide provides a comprehensive overview of its known physical and chemical properties, outlines standard experimental procedures for its synthesis and characterization, and details its biological significance through the well-established mTOR signaling pathway activated by its constituent, L-leucine. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals working with this and other small peptides.

L-Alanyl-L-leucine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: L-Alanyl-L-leucine is an endogenous dipeptide metabolite composed of the amino acids L-alanine and L-leucine.[1] As a building block for protein synthesis, its biological significance is intrinsically linked to the individual roles of its constituent amino acids, particularly the essential branched-chain amino acid, L-leucine.[2][3] L-leucine is a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[4][5][6] This guide provides a comprehensive overview of the physicochemical properties, biological roles, key signaling pathways, and relevant experimental methodologies for the study of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and metabolic research.

Introduction

This compound (Ala-Leu) is a dipeptide formed from L-alanine and L-leucine residues.[1] It is classified as an endogenous metabolite and plays a role in protein metabolism.[2][7] While the dipeptide itself is primarily a substrate for peptidases, which hydrolyze it into its constituent amino acids, its biological effects are largely mediated by the subsequent actions of L-alanine and especially L-leucine. Leucine is an essential amino acid renowned for its unique ability to act as a signaling molecule to stimulate protein synthesis, primarily through the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway.[6][8] Understanding the metabolic fate and signaling consequences of this compound is critical for applications in nutritional science, sports medicine, and therapeutic strategies targeting muscle protein synthesis and metabolic regulation.[9][10]

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, storage, and use in experimental settings.

PropertyValueSource(s)
Molecular Formula C₉H₁₈N₂O₃[1]
Molecular Weight 202.25 g/mol [1][2]
IUPAC Name (2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoic acid[1]
CAS Number 3303-34-2[11]
Appearance White to off-white crystalline powder[12]
Solubility Water: 80 mg/mL (395.55 mM); DMSO: <1 mg/mL (insoluble or slightly soluble)[2]
LogP (Computed) -2.8[1]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[2]

Biological Roles and Metabolism

Transport and Cellular Uptake

The transport of this compound as a dipeptide is less characterized than that of its constituent amino acids. However, upon hydrolysis, L-alanine and L-leucine are transported into cells via specific amino acid transporters. Leucine transport in the intestine is a predominantly Na+-dependent process, resembling the B0 system.[13] The bacterial Leucine Transporter (LeuT), a symporter that couples sodium ion transport with amino acid transport, serves as a model for understanding these mechanisms.[14][15] In various tissues, L-type amino acid transporters (LATs), such as LAT1 and LAT2, are involved in the Na+-independent transport of large neutral amino acids like leucine.[16]

Metabolic Fate and Hydrolysis

The primary metabolic fate of this compound is hydrolysis into L-alanine and L-leucine by peptidases. L-alanine can be formed from pyruvic acid via a transamination reaction catalyzed by alanine transaminase.[17] L-leucine is an essential, ketogenic amino acid, meaning it must be obtained from the diet and its metabolism produces acetyl-CoA and acetoacetate.[18][19] The vast majority of leucine metabolism is initiated by branched-chain amino acid aminotransferase to produce α-ketoisocaproate (α-KIC).[18]

A study investigating the hydrolysis of D-alanyl-l-leucine demonstrated that various minerals could catalyze the cleavage of the dipeptide bond.[20] This suggests that environmental factors can influence the stability and breakdown of such dipeptides.

Mineral% Hydrolysis (after 12h at 110°C)
Siderite72.2%
Clay68.6%
Limonite68.2%
Pyrite54.3%
Copper Ore52.1%
Rhodochrosite49.9%
Data from a study on D-alanyl-l-leucine hydrolysis catalyzed by various minerals.[20]

Key Signaling Pathways: The mTORC1 Pathway

The L-leucine component of the dipeptide is a potent activator of the mTORC1 signaling pathway, a master regulator of protein synthesis (PS).[4][5] Leucine signals to mTORC1 through a complex mechanism involving its binding to leucyl-tRNA synthetase, which then acts as a GTPase-activating protein for Rag GTPases, leading to mTORC1 activation at the lysosomal surface.[5] Activated mTORC1 phosphorylates key downstream targets, including p70 ribosomal S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5][8] Phosphorylation of S6K1 enhances the translation of specific mRNAs, while phosphorylation of 4E-BP1 causes it to release from the eukaryotic initiation factor eIF4E, allowing for the formation of the eIF4E·eIF4G complex and the initiation of cap-dependent translation.[8]

mTORC1_Pathway cluster_eIF4E eIF4E Regulation Leucine L-Leucine (from Ala-Leu Hydrolysis) Leucyl_tRNA Leucyl-tRNA Synthetase Leucine->Leucyl_tRNA senses Rag_GTPases Rag GTPases Leucyl_tRNA->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits & activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates EBP1 4E-BP1 mTORC1->EBP1 phosphorylates pS6K1 p-p70S6K1 Ribosome Ribosomal Protein S6 pS6K1->Ribosome phosphorylates pRibosome p-S6 Protein_Synthesis Protein Synthesis (Translation Initiation) pRibosome->Protein_Synthesis pEBP1 p-4E-BP1 EBP1_eIF4E 4E-BP1-eIF4E (Inactive) EBP1->EBP1_eIF4E eIF4E eIF4E pEBP1->eIF4E releases eIF4F eIF4F Complex Assembly eIF4E->eIF4F eIF4E->EBP1_eIF4E eIF4F->Protein_Synthesis

L-Leucine mediated activation of the mTORC1 signaling pathway.

Experimental Methodologies

Quantification by High-Performance Liquid Chromatography (HPLC)

Analysis and quantification of this compound and its constituent amino acids can be achieved using HPLC.[21][22] A common method involves pre-column derivatization to attach a chromophore or fluorophore to the amino groups, allowing for sensitive detection.

Protocol Outline: HPLC with OPA/FMOC Derivatization

  • Sample Preparation: Protein is removed from biological samples (e.g., plasma, cell lysates) via precipitation with an organic solvent like methanol. The supernatant is collected.[23]

  • Standard Preparation: Prepare a standard curve of this compound, L-alanine, and L-leucine of known concentrations.

  • Derivatization: An automated or manual derivatization is performed using o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines.[21]

  • Chromatography:

    • Column: A reverse-phase column, such as an Agilent ZORBAX Eclipse-AAA (4.6 x 150 mm, 3.5 µm), is typically used.[21]

    • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 40 mM sodium phosphate, pH 7.8) and an organic phase (e.g., acetonitrile/methanol/water mixture) is employed.[21]

    • Detection: A fluorescence or UV detector is used, depending on the derivatization agent.

  • Data Analysis: The concentration of the dipeptide and amino acids in the sample is determined by comparing peak areas to the standard curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Lysate) Precip Protein Precipitation (e.g., Methanol) Sample->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Deriv Pre-column Derivatization (OPA/FMOC) Supernatant->Deriv Inject HPLC Injection Deriv->Inject Separation Reverse-Phase Separation Inject->Separation Detect Fluorescence/UV Detection Separation->Detect Quant Quantification vs. Standards Detect->Quant

General experimental workflow for HPLC-based quantification.
Assessment of mTORC1 Pathway Activation by Western Blot

To determine if this compound activates the mTORC1 pathway in a cellular model, researchers can measure the phosphorylation status of key downstream proteins like S6K1 and 4E-BP1 using Western blotting.

Protocol Outline:

  • Cell Culture: Culture cells (e.g., HeLa, C2C12 myotubes) in appropriate media.

  • Starvation: To establish a baseline, cells are often starved of amino acids and/or serum for a defined period (e.g., 2-4 hours) to deactivate the mTORC1 pathway.[24]

  • Treatment: Treat starved cells with this compound, L-leucine (positive control), or a vehicle control for a specified time (e.g., 30-120 minutes).[24]

  • Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the total protein concentration in each lysate using a method like the BCA assay.

  • SDS-PAGE: Separate proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for phosphorylated proteins (e.g., anti-p-S6K1, anti-p-4E-BP1) and total proteins (anti-S6K1, anti-4E-BP1) as loading controls.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and image the resulting signal.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway activation.

WB_Workflow Culture 1. Cell Culture Starve 2. Amino Acid Starvation Culture->Starve Treat 3. Treatment (Ala-Leu, Controls) Starve->Treat Lyse 4. Cell Lysis Treat->Lyse Quant 5. Protein Quantification Lyse->Quant SDS_PAGE 6. SDS-PAGE Quant->SDS_PAGE Transfer 7. Membrane Transfer SDS_PAGE->Transfer Immunoblot 8. Immunoblotting (Primary/Secondary Abs) Transfer->Immunoblot Detect 9. Chemiluminescent Detection Immunoblot->Detect Analyze 10. Densitometry Analysis Detect->Analyze

Workflow for assessing mTORC1 activation via Western Blot.

Applications in Research and Drug Development

This compound and similar dipeptides are of significant interest in several areas:

  • Nutritional Supplements: In clinical nutrition, dipeptides can offer advantages over free amino acids in terms of stability and osmolarity in parenteral and enteral formulations. The administration of alanyl-glutamine has been shown to decrease whole-body proteolysis in irradiated rats.[25]

  • Muscle Metabolism Research: Given leucine's potent anabolic effect, Ala-Leu serves as a tool to study the stimulation of muscle protein synthesis.[6][8] Leucine-enriched amino acid mixtures are being investigated for their potential to combat age-related muscle loss (sarcopenia).[10][26]

  • Drug Delivery: Dipeptides can be recognized by specific transporters, raising the possibility of using them as carriers to improve the absorption and delivery of therapeutic agents.

Conclusion

This compound is a dipeptide metabolite whose primary biological impact stems from its hydrolysis into L-alanine and, most notably, L-leucine. Its significance lies in delivering leucine, a key activator of the mTORC1 signaling pathway, which is a central hub for controlling protein synthesis and cell growth. The methodologies outlined in this guide provide a framework for the quantitative analysis of this dipeptide and the functional assessment of its effects on cellular signaling. For researchers and drug development professionals, this compound represents a valuable tool for investigating metabolic regulation and a potential component for advanced nutritional and therapeutic formulations.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of L-Alanyl-L-Leucine and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed application notes and protocols for the in vivo use of L-leucine, L-alanyl-L-glutamine, and the emerging dipeptide, L-alanyl-L-leucine. While research on this compound is nascent, the extensive data on its constituent amino acid, L-leucine, and the structurally similar dipeptide, L-alanyl-L-glutamine, offer valuable insights for designing and interpreting in vivo studies.

Section 1: L-Leucine

L-leucine is an essential branched-chain amino acid (BCAA) extensively studied for its role in regulating muscle protein synthesis. It acts as a potent signaling molecule, primarily through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) pathway.

Quantitative Data Presentation

Table 1: Effects of L-Leucine on Muscle Protein Synthesis and Degradation in In Vivo Models

Animal ModelDosage/ConcentrationDurationKey Findings
Old RatsLeucine-supplemented mealAcuteIncreased muscle protein synthesis from 0.053 ± 0.009%/h to 0.083 ± 0.008%/h.
Elderly MenLeucine-supplemented diet5 hoursMyofibrillar muscle protein fractional synthesis rate (FSR) increased to 0.083 ± 0.008%/h compared to 0.053 ± 0.009%/h in the control group.[1]
Male RatsDiet with 3%, 4.5%, or 6% of total protein as leucine4 weeksDose-dependent increase in muscle protein synthesis rates.
Diabetic Rats0.5% leucine in a high-fat diet8 weeksImproved glucose tolerance and insulin sensitivity.
Male Sprague-Dawley Rats2.25 g/kg body weight/day10 daysIncreased phosphorylation of mTOR and its downstream targets (p70S6K and 4E-BP1), leading to increased muscle protein synthesis.[2]
48-hour Starved RatsAmino acid infusion elevating plasma leucine to ~0.57 mM4 hoursIncreased skeletal muscle protein synthesis by 55.6%.[3]
Cancer Cachexia-induced Rats3% leucine-enriched diet20 daysReduced protein degradation in gastrocnemius muscle by ~11%.[3]
Tumor-bearing Rats1 g/kg/day of BCAA12-15 daysDecreased protein degradation in soleus muscles by ~62%.[3]
Signaling Pathway

L-leucine activates the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.

mTOR_Pathway Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates p70S6K1 p70S6K1 mTORC1->p70S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates (inhibits) S6 Ribosomal Protein S6 p70S6K1->S6 phosphorylates Protein_Synthesis Protein Synthesis (Translation Initiation) S6->Protein_Synthesis eIF4E eIF4E _4EBP1->eIF4E inhibits eIF4E->Protein_Synthesis Leucine_Oral_Admin_Workflow Start Start: Acclimatize Rats Grouping Randomize into Control & Leucine Groups Start->Grouping Treatment 10-day Oral L-Leucine Administration (2.25 g/kg/day) Grouping->Treatment Euthanasia Euthanasia & Muscle (Gastrocnemius) Harvest Treatment->Euthanasia Analysis Biochemical Analysis: - Western Blot (p-mTOR) - Protein Synthesis Rate Euthanasia->Analysis AlaGln_Clinical_Trial_Workflow Patient_Recruitment Recruit Critically Ill Patients Requiring TPN Randomization Randomize into Control & Ala-Gln Groups Patient_Recruitment->Randomization TPN_Admin Administer TPN via Central Venous Catheter Randomization->TPN_Admin Control_Arm Control Group: Standard TPN TPN_Admin->Control_Arm Treatment_Arm Treatment Group: TPN + L-Alanyl-L-Glutamine (0.3-0.5 g/kg/day) TPN_Admin->Treatment_Arm Monitoring Monitor Clinical Outcomes: - Infection Rates - Length of Stay - Mortality Control_Arm->Monitoring Treatment_Arm->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis Excitin1_Neuro_Workflow Start Acclimatize Wistar Rats Grouping Randomize into Control & Excitin-1 Groups Start->Grouping Administration Oral Gavage of Vehicle or Excitin-1 Grouping->Administration Behavioral Behavioral Testing (Open Field Test) Administration->Behavioral Tissue_Collection Euthanasia & Collection of Blood and Brain Tissue Behavioral->Tissue_Collection Analysis Neurochemical & PK Analysis: - Excitin-1 Levels (LC-MS/MS) - Monoamine/Amino Acid Levels Tissue_Collection->Analysis

References

L-Alanyl-L-Leucine: Application Notes and Protocols for Muscle Recovery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating the dipeptide L-Alanyl-L-leucine as a therapeutic or supplementary agent in muscle recovery. While much of the existing research has focused on L-leucine, the direct precursor, this document extrapolates and adapts established methodologies for the specific investigation of this compound, highlighting its potential advantages in bioavailability and efficacy.

Introduction and Scientific Rationale

L-leucine, an essential branched-chain amino acid (BCAA), is a well-established activator of muscle protein synthesis (MPS) and a key regulator of muscle mass.[1][2] Its primary mechanism of action involves the stimulation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[2][3] mTORC1 is a central cellular signaling hub that governs cell growth, proliferation, and protein synthesis.[4] The dipeptide form, this compound, is proposed to offer enhanced stability and solubility, potentially leading to improved absorption and bioavailability compared to free-form L-leucine. This could translate to a more potent and sustained stimulation of MPS, making it a promising candidate for accelerating muscle recovery following exercise-induced muscle damage or in clinical conditions associated with muscle wasting.

Key Signaling Pathway: mTORC1 Activation

L-leucine, and by extension this compound following its hydrolysis, directly activates the mTORC1 pathway. This activation is crucial for initiating the translation of specific mRNAs that encode for proteins involved in muscle hypertrophy. The key downstream effectors of mTORC1 are p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4][5]

  • p70S6K Phosphorylation: Activated mTORC1 phosphorylates p70S6K, which in turn phosphorylates the ribosomal protein S6 (rpS6), enhancing the translation of mRNAs with a 5'-terminal oligopyrimidine tract (5'TOP), which includes ribosomal proteins and elongation factors.

  • 4E-BP1 Phosphorylation: mTORC1 also phosphorylates 4E-BP1, causing its dissociation from the eukaryotic initiation factor 4E (eIF4E).[5] This frees eIF4E to bind with eIF4G, forming the eIF4F complex, a critical step for the initiation of cap-dependent translation of most mRNAs.

The diagram below illustrates the central role of L-leucine in activating the mTORC1 signaling pathway, leading to increased muscle protein synthesis.

mTOR_Signaling cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Peptide Transporter Peptide Transporter This compound->Peptide Transporter Uptake L-Leucine L-Leucine Peptide Transporter->L-Leucine Hydrolysis mTORC1 mTORC1 L-Leucine->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates (Inhibits) Ribosome_Biogenesis Ribosome Biogenesis & Translation Elongation p70S6K->Ribosome_Biogenesis eIF4E eIF4E 4E-BP1->eIF4E Inhibits eIF4F_Complex eIF4F Complex (Translation Initiation) eIF4E->eIF4F_Complex MPS Muscle Protein Synthesis eIF4F_Complex->MPS Ribosome_Biogenesis->MPS

Caption: this compound activates the mTORC1 signaling pathway to promote muscle protein synthesis.

Quantitative Data from L-Leucine Supplementation Studies

The following tables summarize quantitative data from studies investigating the effects of L-leucine or leucine-enriched essential amino acid (LEAA) supplementation on muscle recovery markers. This data can serve as a benchmark for designing and evaluating studies on this compound.

Table 1: Effects of Leucine/LEAA Supplementation on Muscle Damage Markers

Study PopulationSupplementation ProtocolExercise ProtocolOutcome MeasureResults
10 Untrained Males[6]3.6g LEAA mixture, 3 times daily for 8 days5 sets of 10 maximal elbow flexions/extensionsPeak Serum Creatine Kinase (CPK)Significantly lower in LEAA group vs. Placebo (12.7-fold vs. 55-fold increase)[6]
10 Untrained Males[6]3.6g LEAA mixture, 3 times daily for 8 days5 sets of 10 maximal elbow flexions/extensionsPeak Serum MyoglobinLower in LEAA group vs. Placebo (9.5-fold vs. 18.5-fold increase, not significant)[6]
14 Untrained Young Adults[7]6g L-leucine daily for 3 days3 sets of 8-12 reps of leg press and hack squat at 70% 1RMCreatine KinaseIncreased post-exercise, but no significant difference between Leucine and Placebo groups[7]

Table 2: Effects of Leucine/LEAA Supplementation on Muscle Soreness and Function

Study PopulationSupplementation ProtocolExercise ProtocolOutcome MeasureResults
10 Untrained Males[6]3.6g LEAA mixture, 3 times daily for 8 days5 sets of 10 maximal elbow flexions/extensionsMuscle Soreness (VAS)Lower in LEAA group, but not significantly different from Placebo[6]
10 Untrained Males[6]3.6g LEAA mixture, 3 times daily for 8 days5 sets of 10 maximal elbow flexions/extensionsMaximal Muscle StrengthNo significant difference between groups during recovery[6]
14 Untrained Young Adults[7]6g L-leucine daily for 3 days3 sets of 8-12 reps of leg press and hack squat at 70% 1RMDelayed Onset Muscle Soreness (DOMS)Increased post-exercise, but no significant difference between Leucine and Placebo groups[7]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in muscle recovery research.

Human Clinical Trial Workflow

The following diagram outlines a typical workflow for a randomized, double-blind, placebo-controlled clinical trial investigating this compound.

Clinical_Trial_Workflow cluster_pre_intervention Pre-Intervention cluster_intervention Intervention cluster_post_intervention Post-Intervention Recruitment Recruitment Screening Screening Recruitment->Screening Baseline_Testing Baseline Testing (Muscle Function, Biopsy, Blood Draw) Screening->Baseline_Testing Randomization Randomization Baseline_Testing->Randomization Supplementation_Group This compound Group Randomization->Supplementation_Group Placebo_Group Placebo Group Randomization->Placebo_Group Exercise_Protocol Standardized Exercise (e.g., Resistance Training) Supplementation_Group->Exercise_Protocol Placebo_Group->Exercise_Protocol Post_Exercise_Testing Post-Exercise Testing (Muscle Function, Biopsy, Blood Draw) [Multiple Time Points] Exercise_Protocol->Post_Exercise_Testing Data_Analysis Data_Analysis Post_Exercise_Testing->Data_Analysis Results Results Data_Analysis->Results

Caption: A typical workflow for a human clinical trial investigating this compound.

Muscle Biopsy Protocol (Modified Bergström Technique)

Objective: To obtain skeletal muscle tissue for molecular analysis (Western blotting, RT-qPCR, etc.).[8][9][10][11][12]

Materials:

  • Modified Bergström needle with suction

  • Sterile surgical tray

  • Lidocaine (1%) without epinephrine

  • Betadine or other antiseptic solution

  • Sterile drapes, gauze, and bandages

  • Scalpel with #11 blade

  • Forceps

  • Cryovials pre-chilled in liquid nitrogen

  • Liquid nitrogen dewar

Procedure:

  • Subject Preparation: The subject lies supine with the thigh of the biopsy leg exposed and relaxed.[9]

  • Site Identification: The vastus lateralis muscle is typically used. The biopsy site is identified approximately midway between the patella and the greater trochanter.[9]

  • Sterilization and Anesthesia: The skin over the biopsy site is cleaned with an antiseptic solution. A local anesthetic (lidocaine) is injected into the skin and subcutaneous tissue.[10]

  • Incision: A small (5-7 mm) incision is made through the skin and fascia with a scalpel.[10]

  • Biopsy:

    • The Bergström needle is inserted through the incision into the muscle belly.[8]

    • Suction is applied to the needle, and the inner cutting cannula is advanced to excise a muscle sample.[11]

    • The needle is withdrawn, and the muscle tissue is carefully removed from the needle with forceps.

  • Sample Processing: The muscle sample is immediately blotted to remove excess blood, and then flash-frozen in liquid nitrogen. Samples are stored at -80°C until analysis.

  • Closure: The incision is closed with sterile adhesive strips and covered with a sterile dressing.[12]

Western Blotting for mTOR Pathway Proteins

Objective: To quantify the phosphorylation status of key proteins in the mTOR signaling pathway (e.g., p70S6K, 4E-BP1).

Materials:

  • Muscle tissue lysate

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p70S6K, anti-total-p70S6K, anti-phospho-4E-BP1, anti-total-4E-BP1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize frozen muscle tissue in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block non-specific binding sites on the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

Objective: To measure the mRNA expression of genes involved in muscle protein synthesis and breakdown.

Materials:

  • Muscle tissue sample

  • TRIzol reagent or similar RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers

  • RT-qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from muscle tissue using TRIzol reagent according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. The reaction typically involves an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative gene expression using the ΔΔCt method.

Assessment of Muscle Damage and Soreness

Objective: To quantify indirect markers of exercise-induced muscle damage and subjective feelings of muscle soreness.

Procedures:

  • Creatine Kinase (CK) and Lactate Dehydrogenase (LDH):

    • Collect blood samples at baseline and at multiple time points post-exercise (e.g., 24, 48, 72 hours).[6][13]

    • Separate serum or plasma and analyze for CK and LDH activity using commercially available enzymatic assay kits.

  • Muscle Soreness (Visual Analog Scale - VAS):

    • Use a 100-mm horizontal line with "no pain" at one end and "worst imaginable pain" at the other.[6][14]

    • Have participants mark their perceived level of muscle soreness at various time points post-exercise.[6]

    • Measure the distance from the "no pain" end to the mark to obtain a quantitative score.

Assessment of Muscle Function

Objective: To measure changes in muscle strength and power as indicators of muscle recovery.

Procedures:

  • Maximal Voluntary Isometric Contraction (MVIC):

    • Use a dynamometer to measure the peak force produced during a maximal isometric contraction of a specific muscle group (e.g., knee extensors).

    • Perform measurements at baseline and at various time points post-exercise.

  • Isokinetic Dynamometry:

    • Assess peak torque and work of a muscle group at different angular velocities (e.g., 60°/s and 180°/s).

  • Countermovement Jump (CMJ):

    • Use a force plate or contact mat to measure jump height, peak power, and other performance metrics.[15]

    • This test assesses explosive power of the lower limbs.[15]

Conclusion

The provided application notes and protocols offer a robust framework for investigating the potential of this compound in enhancing muscle recovery. By employing these standardized methodologies, researchers can generate high-quality, reproducible data to elucidate the efficacy and mechanisms of action of this promising dipeptide. Given the limited direct research on this compound, it is crucial to carefully design studies that can differentiate its effects from those of L-leucine alone, particularly focusing on pharmacokinetic and pharmacodynamic comparisons.

References

Application Notes and Protocols for the Quantification of L-Alanyl-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of the dipeptide L-Alanyl-L-leucine in various sample types. The protocols are designed to be a starting point for analytical method development and can be adapted based on specific instrumentation and matrix requirements.

Introduction

This compound is a dipeptide composed of the amino acids L-alanine and L-leucine.[1][2] In biological systems, it primarily serves as a source of these constituent amino acids, which are involved in fundamental processes such as protein synthesis and energy metabolism.[2][3] L-leucine, in particular, is a potent activator of the mTOR signaling pathway, a central regulator of cell growth and proliferation.[4] Accurate quantification of this compound is crucial for studying its bioavailability, metabolism, and efficacy in various applications, including cell culture media optimization and drug formulation development.

The primary analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex biological matrices.

Analytical Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible method for the quantification of peptides. Since this compound lacks a strong chromophore, detection is typically performed at low UV wavelengths (e.g., 200-225 nm).[3][5][6] The method can be optimized for various sample types, including bulk drug substances and simple aqueous solutions. For complex matrices, sample preparation is critical to remove interfering substances.

Workflow for HPLC-UV Analysis of this compound

cluster_0 Sample Preparation cluster_1 HPLC-UV Analysis cluster_2 Data Analysis SP1 Standard/Sample Weighing & Dissolution SP2 Dilution to Working Concentration SP1->SP2 SP3 Filtration (0.45 µm) SP2->SP3 HPLC HPLC System SP3->HPLC Injection Column C18 Column HPLC->Column Detector UV Detector DA1 Chromatogram Acquisition Detector->DA1 Column->Detector DA2 Peak Integration DA1->DA2 DA3 Concentration Calculation DA2->DA3

Caption: A generalized workflow for the quantification of this compound using HPLC-UV.

Experimental Protocol: HPLC-UV Quantification of this compound in a Bulk Substance

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄)

    • Orthophosphoric acid

    • Water (HPLC grade)

  • Mobile Phase Preparation:

    • Mobile Phase A: 2.5 mM KH₂PO₄ in water, pH adjusted to 2.85 with orthophosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Isocratic elution with a mobile phase composition of 25:75 (Mobile Phase A: Mobile Phase B).

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30°C.

    • Detection wavelength: 200 nm.

    • Injection volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in water to obtain a concentration of 1 mg/mL.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10-200 µg/mL).

    • Sample Preparation: Accurately weigh and dissolve the bulk substance containing this compound in water to an expected concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary (HPLC-UV)

ParameterTypical ValueReference
Linearity (R²)> 0.999[6]
Limit of Detection (LOD)0.4 - 0.65 µg/mL (for non-aromatic amino acids)[3][6]
Limit of Quantification (LOQ)1.2 - 2.1 µg/mL (for non-aromatic amino acids)[3][6]
Accuracy (% Recovery)98.0 - 102.0%[6]
Precision (%RSD)< 2%[5]

Note: These values are representative of methods for underivatized amino acids and are expected to be similar for this compound. Method validation is required for specific applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices such as plasma and cell culture media. This method utilizes Multiple Reaction Monitoring (MRM) to selectively detect the parent ion of this compound and its characteristic fragment ions.

Workflow for LC-MS/MS Analysis of this compound

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis SP1 Sample Collection SP2 Protein Precipitation (e.g., with Acetonitrile) SP1->SP2 SP3 Centrifugation SP2->SP3 SP4 Supernatant Transfer & Dilution SP3->SP4 LC UPLC/HPLC System SP4->LC Injection Column HILIC/Reversed-Phase Column LC->Column MS Tandem Mass Spectrometer DA1 MRM Data Acquisition MS->DA1 Column->MS DA2 Peak Integration DA1->DA2 DA3 Quantification using Internal Standard DA2->DA3

Caption: A generalized workflow for the quantification of this compound in biological samples using LC-MS/MS.

Experimental Protocol: LC-MS/MS Quantification of this compound in Plasma

  • Instrumentation:

    • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Hydrophilic Interaction Liquid Chromatography (HILIC) column or a suitable reversed-phase column.

  • Reagents:

    • This compound reference standard.

    • Stable isotope-labeled this compound (as internal standard, if available) or a structurally similar dipeptide.

    • Acetonitrile (LC-MS grade).

    • Formic acid (LC-MS grade).

    • Water (LC-MS grade).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Chromatographic Conditions:

    • A gradient elution is typically used to separate the analyte from matrix components. An example gradient is: 0-1 min (95% B), 1-5 min (95-50% B), 5-6 min (50% B), 6-6.1 min (50-95% B), 6.1-8 min (95% B).

    • Flow rate: 0.4 mL/min.

    • Column temperature: 40°C.

    • Injection volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization mode: Positive electrospray ionization (ESI+).

    • MRM transitions:

      • This compound: Precursor ion (Q1) m/z 203.1 -> Product ion (Q3) m/z 86.1 (Leucine immonium ion) and/or m/z 72.1 (Alanine immonium ion).

      • Internal Standard: To be determined based on the specific standard used.

    • Optimize collision energy and other MS parameters for the specific instrument.

  • Sample Preparation:

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 50 µL of Mobile Phase A.

  • Data Analysis:

    • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a similar matrix.

Quantitative Data Summary (LC-MS/MS)

ParameterTypical ValueReference
Linearity (R²)> 0.99[7]
Limit of Detection (LOD)0.25 ng/mL (for derivatized amino acids)[7]
Limit of Quantification (LOQ)1 ng/mL (for derivatized amino acids)[7]
Accuracy (% Bias)Within ±15%[8]
Precision (%RSD)< 15%[8]

Note: These values are representative of methods for amino acids and dipeptides. Method validation is essential for specific applications and matrices.

Biological Role and Signaling Pathway

This compound is readily transported into cells via peptide transporters.[9] Once inside the cell, it is rapidly hydrolyzed by cytosolic peptidases into its constituent amino acids, L-alanine and L-leucine.[10] The biological effects of this compound are therefore primarily attributed to the actions of L-leucine and L-alanine.

L-leucine is a key signaling molecule that activates the mechanistic Target of Rapamycin (mTOR) pathway, a master regulator of protein synthesis, cell growth, and metabolism.[4]

L-Leucine Mediated mTOR Signaling Pathway

cluster_0 Cellular Uptake and Hydrolysis cluster_1 mTORC1 Activation cluster_2 Downstream Effects AlaLeu This compound PeptideTransporter Peptide Transporter AlaLeu->PeptideTransporter Hydrolysis Cytosolic Peptidases PeptideTransporter->Hydrolysis Leucine L-Leucine Hydrolysis->Leucine Alanine L-Alanine Hydrolysis->Alanine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis promotes FourEBP1->ProteinSynthesis promotes (by inhibition of an inhibitor) CellGrowth Cell Growth ProteinSynthesis->CellGrowth

Caption: The proposed mechanism of action for this compound, which involves its hydrolysis to L-leucine and subsequent activation of the mTOR signaling pathway.

Conclusion

The analytical methods described provide a robust framework for the accurate quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. Understanding the biological context, particularly the role of its hydrolysis product L-leucine in mTOR signaling, is essential for interpreting the functional consequences of this compound administration. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, biochemistry, and drug development.

References

Application Note: Quantitative Analysis of L-Alanyl-L-leucine in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of the dipeptide L-Alanyl-L-leucine in human plasma samples. The protocol employs a straightforward sample preparation procedure involving protein precipitation followed by solid-phase extraction (SPE) for cleanup. Chromatographic separation is achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (MS/MS) for detection, which provides high selectivity and sensitivity. This method is suitable for pharmacokinetic studies, metabolism research, and clinical biomarker discovery involving small peptides.

Introduction

This compound is a dipeptide composed of the amino acids L-alanine and L-leucine.[1] The analysis of dipeptides and other small peptides in biological matrices is essential for understanding protein turnover, nutritional science, and the pharmacokinetics of peptide-based therapeutics. However, quantifying these small molecules in complex samples like plasma is challenging due to their low endogenous concentrations and the overwhelming presence of interfering substances such as proteins, lipids, and salts.[2][3]

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the gold standard for peptide quantification due to its superior specificity and sensitivity compared to traditional methods like immunoassays or HPLC-UV.[4][5] This document provides a detailed protocol for the extraction and quantification of this compound from human plasma, adaptable for preclinical and clinical research settings.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥98% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., ¹³C₆,¹⁵N-L-Leucine labeled this compound

  • Acetonitrile (ACN), HPLC-MS grade

  • Methanol (MeOH), HPLC-MS grade

  • Formic acid (FA), LC-MS grade

  • Trifluoroacetic acid (TFA), LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (K₂EDTA)

  • Mixed-mode or C18 Solid-Phase Extraction (SPE) cartridges

Sample Preparation

The sample preparation workflow is designed to efficiently remove high-abundance proteins and other interfering matrix components.[3][5]

  • Protein Precipitation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile containing 0.1% TFA to precipitate proteins.[5]

    • Vortex for 1 minute and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge (e.g., Oasis MAX or C18) according to the manufacturer's instructions. A typical conditioning sequence for a mixed-mode cartridge involves washing with methanol followed by equilibration with water.[6]

    • Load the supernatant from the protein precipitation step onto the conditioned cartridge.

    • Wash the cartridge to remove interfering compounds. For a mixed-mode anion exchange cartridge, a wash with 20% ACN can remove proteins, followed by a high organic wash (e.g., 80% ACN) to remove non-polar interferences.[6]

    • Elute the peptide fraction using an appropriate elution solvent (e.g., methanol containing 1% formic acid).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA).

    • Transfer the reconstituted sample to an HPLC vial for analysis.

HPLC-MS/MS Analysis

The following are typical starting conditions for the analysis of a small dipeptide like this compound and should be optimized as needed.

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Mass Spectrometer Sciex API 4000 or equivalent triple quadrupole
Analytical Column Reversed-phase C18, 2.1 x 50 mm, 1.8 µm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 5% B to 60% B over 5 minutes, followed by wash and re-equilibration
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temperature 500°C
IonSpray Voltage 5500 V
Detection Mode Multiple Reaction Monitoring (MRM)

Table 1: HPLC-MS/MS System Parameters.

Mass Spectrometry Parameters

MRM transitions must be optimized by infusing the this compound standard and its stable isotope-labeled internal standard. Based on its chemical formula C₉H₁₈N₂O₃, the monoisotopic mass is 202.13 Da.[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound 203.1 ( [M+H]⁺ )User Optimized100
SIL-IS User OptimizedUser Optimized100

Table 2: Example Mass Spectrometry Detection Parameters.

Results and Data Presentation

The following table presents example performance characteristics based on typical results for small peptide quantification assays in plasma.[6] This data should be considered representative, and specific validation is required for this method.

ParameterResult
Linearity Range 0.5 - 500 ng/mL (r² > 0.995)
Limit of Detection (LOD) ~0.15 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Accuracy (% Bias) 89% - 117%
Precision (% CV) 2.1% - 7.9%
Recovery >90%

Table 3: Example Performance Characteristics for a Small Peptide Assay.

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to final data analysis for the quantification of this compound in plasma.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample 1. Plasma Sample (100 µL) Spike 2. Spike Internal Standard Sample->Spike Precipitate 3. Protein Precipitation (Cold ACN + 0.1% TFA) Spike->Precipitate Centrifuge 4. Centrifugation (14,000 x g, 10 min) Precipitate->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Load 6. Load onto SPE Cartridge Supernatant->Load Wash 7. Wash (Remove Interferences) Load->Wash Elute 8. Elute Peptide Fraction Wash->Elute Dry 9. Evaporate to Dryness Elute->Dry Reconstitute 10. Reconstitute in Mobile Phase Dry->Reconstitute Inject 11. HPLC-MS/MS Injection Reconstitute->Inject Data 12. Data Acquisition (MRM Mode) Inject->Data Quant 13. Quantification (Standard Curve) Data->Quant Report 14. Final Report Quant->Report

Workflow for this compound analysis in plasma.

Conclusion

The described HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The protocol combines a simple and effective sample preparation strategy with the specificity of tandem mass spectrometry. This method can be fully validated according to regulatory guidelines and is well-suited for high-throughput analysis in drug development and clinical research environments.

References

Application Note: High-Sensitivity Detection and Quantification of L-Alanyl-L-leucine in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientist, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the detection and quantification of the dipeptide L-Alanyl-L-leucine in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward sample preparation procedure involving protein precipitation, followed by reversed-phase liquid chromatography and detection by electrospray ionization tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This method provides the high selectivity and sensitivity required for pharmacokinetic studies and metabolism research in drug development.

Introduction

This compound is a dipeptide of interest in various fields of biomedical research, including its role as a potential biomarker and its use in drug delivery systems. Accurate and precise quantification of this dipeptide in complex biological samples is crucial for understanding its physiological and pharmacological properties. Mass spectrometry, coupled with liquid chromatography, offers a powerful analytical tool for this purpose due to its high sensitivity, specificity, and wide dynamic range.[1][2][3] This protocol provides a comprehensive workflow for the analysis of this compound, from sample preparation to data acquisition and analysis.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed to extract this compound from plasma samples.[2]

Materials:

  • Human plasma

  • This compound standard

  • Methanol (LC-MS grade)

  • 0.1% Formic acid in water (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Spike 100 µL of blank plasma with the this compound standard to prepare calibration curve standards and quality control (QC) samples.

  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 400 µL of ice-cold methanol.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of 0.1% formic acid in water.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.

LC Conditions:

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes, then re-equilibrate at 5% B for 2 minutes
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Gas Temp. 350°C
Gas Flow 10 L/min
Nebulizer 45 psi
Capillary Voltage 4000 V

MRM Transitions:

The molecular weight of this compound is 202.25 g/mol . The precursor ion will be the protonated molecule [M+H]⁺ with an m/z of 203.2. The major fragment ions are predicted based on the typical cleavage of the peptide bond, resulting in b and y ions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound203.286.115
This compound203.2132.110

Note: Collision energies should be optimized for the specific instrument used.

Data Presentation

The quantitative performance of the method should be evaluated by analyzing a set of calibration standards and quality control samples. The results should be summarized in tables for easy comparison.

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Mean Peak Area% Accuracy
115,234102.5
576,17098.7
10151,890101.2
50759,45099.5
1001,520,100100.8
5007,605,00099.1
100015,198,00098.2

Linearity (r²) > 0.995

Table 2: Precision and Accuracy for this compound

QC LevelConcentration (ng/mL)Mean Measured Conc. (ng/mL)% AccuracyIntra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ10.9898.06.58.2
Low QC32.9197.05.16.8
Mid QC7576.2101.64.35.5
High QC750742.599.03.84.9

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) precipitation Add 400 µL ice-cold Methanol plasma->precipitation vortex1 Vortex precipitation->vortex1 incubate Incubate at -20°C vortex1->incubate centrifuge Centrifuge incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in 100 µL 0.1% Formic Acid dry->reconstitute injection Inject 5 µL reconstitute->injection lc_separation C18 Reversed-Phase LC Separation injection->lc_separation ms_detection ESI-MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification

Caption: Experimental workflow for this compound detection.

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Product Ions precursor [Ala-Leu+H]⁺ m/z = 203.2 y1_ion y₁ ion [Leu+H]⁺ m/z = 132.1 precursor->y1_ion Peptide bond cleavage b1_ion b₁ ion [Ala]⁺ m/z = 72.1 (minor) precursor->b1_ion Peptide bond cleavage immonium Immonium ion of Leu m/z = 86.1 precursor->immonium Side chain fragmentation

Caption: Predicted fragmentation of this compound.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative determination of this compound in biological matrices. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in research and drug development. The method demonstrates good linearity, accuracy, and precision, meeting the typical requirements for bioanalytical assays.

References

Application Notes and Protocols for L-Alanyl-L-leucine in Drug Delivery System Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide L-Alanyl-L-leucine holds significant promise in the development of advanced drug delivery systems. Its structure allows for targeted delivery to cells expressing specific transporters, such as the peptide transporter 1 (PEPT1), which is found in the small intestine and some tumor cells. Furthermore, the constituent amino acid, L-leucine, is a substrate for the L-type amino acid transporter 1 (LAT1), which is overexpressed at the blood-brain barrier and in various cancers. This dual-targeting potential makes this compound an attractive ligand for enhancing the therapeutic efficacy and reducing the off-target effects of potent drug molecules.

These application notes provide a comprehensive overview of the principles, experimental protocols, and expected outcomes for the utilization of this compound in the development of targeted drug delivery systems. The information presented is intended to guide researchers in the synthesis of this compound-drug conjugates and the formulation of this compound-functionalized nanoparticles.

Principle of this compound-Mediated Drug Delivery

The core principle behind using this compound for drug delivery lies in its ability to be recognized by and transported across cell membranes via endogenous transporter proteins. By conjugating a therapeutic agent to this dipeptide, the resulting prodrug can effectively hijack these transport mechanisms to gain entry into target cells. This strategy can improve the oral bioavailability of poorly absorbed drugs and enable targeted delivery to tissues with high expression of PEPT1 or LAT1.

Signaling Pathway for PEPT1-Mediated Uptake

PEPT1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Drug_Conjugate This compound- Drug Conjugate PEPT1 PEPT1 Transporter Drug_Conjugate->PEPT1 Binding Internalized_Conjugate Internalized Conjugate PEPT1->Internalized_Conjugate Transport Drug_Release Enzymatic Cleavage Internalized_Conjugate->Drug_Release Processing Active_Drug Active Drug Drug_Release->Active_Drug Release Therapeutic_Effect Therapeutic Effect Active_Drug->Therapeutic_Effect Action

Caption: PEPT1-mediated uptake of an this compound-drug conjugate.

Experimental Protocols

The following protocols are adapted from established methodologies for the synthesis and characterization of dipeptide-drug conjugates and peptide-functionalized nanoparticles. Researchers should optimize these protocols for their specific drug of interest and experimental setup.

Protocol 1: Synthesis of an this compound-Paclitaxel Conjugate

This protocol describes the synthesis of a paclitaxel prodrug conjugated to this compound via an ester linkage at the 2'-hydroxyl group of paclitaxel.

Materials:

  • This compound

  • Paclitaxel

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Boc-L-Alanyl-L-leucine

  • Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of Paclitaxel: Dissolve paclitaxel (1 eq) and DMAP (1.2 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Add a solution of Boc-L-Alanyl-L-leucine (1.5 eq) and DCC (1.5 eq) in anhydrous DCM dropwise to the paclitaxel solution.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to obtain Boc-L-Alanyl-L-leucinyl-paclitaxel.

  • Deprotection: Dissolve the purified product in a mixture of DCM and TFA (1:1 v/v).

  • Stir the solution at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Purify the final product, L-Alanyl-L-leucinyl-paclitaxel, by preparative High-Performance Liquid Chromatography (HPLC).

  • Characterize the final conjugate by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Formulation of this compound-Functionalized PLGA Nanoparticles

This protocol describes the formulation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles functionalized with this compound for targeted drug delivery using a modified nanoprecipitation method.

Materials:

  • PLGA (50:50)

  • This compound-PEG-NHS ester (custom synthesis or commercially available)

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Acetone

  • Polyvinyl alcohol (PVA) solution (1% w/v)

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Nanoparticle Formulation: Dissolve PLGA (100 mg) and the drug (10 mg) in acetone (5 mL).

  • Add this organic solution dropwise to a 1% PVA solution (20 mL) under magnetic stirring.

  • Continue stirring for 4 hours at room temperature to allow for solvent evaporation and nanoparticle formation.

  • Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.

  • Wash the nanoparticles three times with deionized water to remove excess PVA and unencapsulated drug.

  • Surface Functionalization: Resuspend the nanoparticles in PBS (pH 7.4).

  • Add this compound-PEG-NHS ester (5 mg) to the nanoparticle suspension.

  • Stir the mixture at room temperature for 6 hours to allow for the conjugation of the dipeptide to the nanoparticle surface.

  • Wash the functionalized nanoparticles three times with deionized water by centrifugation to remove any unreacted peptide.

  • Lyophilize the final this compound-functionalized nanoparticles for long-term storage.

Experimental Workflow for Nanoparticle Formulation and Characterization

Nanoparticle_Workflow cluster_formulation Formulation cluster_functionalization Functionalization cluster_characterization Characterization Dissolve Dissolve PLGA and Drug in Acetone Add_to_PVA Add to PVA Solution (Nanoprecipitation) Dissolve->Add_to_PVA Stir Solvent Evaporation Add_to_PVA->Stir Centrifuge Collect Nanoparticles Stir->Centrifuge Resuspend Resuspend in PBS Centrifuge->Resuspend Add_Peptide Add this compound- PEG-NHS Resuspend->Add_Peptide Conjugate Conjugation Reaction Add_Peptide->Conjugate Wash Wash Functionalized NPs Conjugate->Wash DLS Particle Size & PDI (DLS) Wash->DLS Zeta Zeta Potential Wash->Zeta TEM Morphology (TEM) Wash->TEM HPLC Drug Loading & Encapsulation Efficiency (HPLC) Wash->HPLC Release In Vitro Drug Release Wash->Release

Caption: Workflow for this compound functionalized nanoparticle formulation.

Data Presentation

The following tables present representative data that can be expected from the characterization of this compound-based drug delivery systems. The values are illustrative and will vary depending on the specific drug, formulation parameters, and analytical methods used.

Table 1: Physicochemical Properties of this compound Functionalized Nanoparticles

Formulation CodeAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
NP-Blank155 ± 50.12 ± 0.02-15.2 ± 1.1--
NP-Drug162 ± 70.15 ± 0.03-14.8 ± 1.58.5 ± 0.782.3 ± 4.1
NP-Drug-Ala-Leu175 ± 60.18 ± 0.02-10.5 ± 1.38.1 ± 0.679.5 ± 3.8

Table 2: In Vitro Drug Release Profile from this compound Functionalized Nanoparticles

Time (hours)Cumulative Release (%) - NP-DrugCumulative Release (%) - NP-Drug-Ala-Leu (pH 7.4)Cumulative Release (%) - NP-Drug-Ala-Leu (pH 5.5)
215.2 ± 1.812.1 ± 1.518.5 ± 2.1
628.9 ± 2.525.4 ± 2.235.1 ± 2.8
1245.1 ± 3.140.8 ± 2.955.6 ± 3.5
2462.7 ± 4.258.3 ± 3.875.2 ± 4.1
4878.5 ± 5.174.1 ± 4.588.9 ± 4.9
7285.3 ± 5.581.6 ± 5.094.3 ± 5.2

Logical Relationships

The development of an this compound-based drug delivery system follows a logical progression from conceptual design to preclinical evaluation.

Logical Progression of Dipeptide Prodrug Development

Prodrug_Logic cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Select_Drug Select Drug Candidate (Poor permeability/targeting) Select_Linker Choose Linker Chemistry (e.g., Ester, Amide) Select_Drug->Select_Linker Synthesize Synthesize this compound- Drug Conjugate Select_Linker->Synthesize Characterize Characterize Conjugate (NMR, MS, HPLC) Synthesize->Characterize Stability Assess Stability (Plasma, Buffers) Characterize->Stability Uptake Cellular Uptake Studies (PEPT1/LAT1 expressing cells) Stability->Uptake Cytotoxicity Cytotoxicity Assays (MTT, etc.) Uptake->Cytotoxicity Release Drug Release Kinetics (Enzymatic cleavage) Uptake->Release Pharmacokinetics Pharmacokinetic Studies (Animal Models) Cytotoxicity->Pharmacokinetics Biodistribution Biodistribution & Tumor Accumulation Pharmacokinetics->Biodistribution Efficacy Therapeutic Efficacy (Tumor models) Biodistribution->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Caption: Logical workflow for dipeptide prodrug development and evaluation.

Conclusion

This compound serves as a versatile and potent targeting ligand for the development of sophisticated drug delivery systems. By leveraging endogenous transport mechanisms, researchers can design drug conjugates and functionalized nanoparticles with enhanced therapeutic profiles. The protocols and data presented herein provide a foundational framework for scientists and drug development professionals to explore the potential of this compound in their research and development endeavors. Careful optimization and thorough characterization will be crucial for the successful translation of these systems into clinical applications.

Application Notes and Protocols for L-Alanyl-L-leucine Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, though extrapolated, standard protocol for the administration of the dipeptide L-Alanyl-L-leucine to mice. Due to a lack of direct published studies detailing a standardized protocol for this compound, the following guidelines are synthesized from research on its constituent amino acids, L-alanine and L-leucine, as well as general practices for dipeptide administration in murine models.

Introduction

This compound is a dipeptide composed of the amino acids L-alanine and L-leucine. While L-leucine is a well-researched branched-chain amino acid known for its role in stimulating muscle protein synthesis primarily through the activation of the mTOR signaling pathway, the specific in vivo effects and administration protocols for the dipeptide form are not well-documented in publicly available research.[1][2] L-alanine is a non-essential amino acid involved in the glucose-alanine cycle and energy metabolism.[3] The administration of this compound may offer different pharmacokinetic and pharmacodynamic properties compared to the administration of its individual amino acid components.

Quantitative Data Summary

As no direct studies on this compound administration in mice were identified, the following tables summarize typical dosages for L-leucine and L-alanine from various murine studies. These can be used as a starting point for determining an appropriate dose for this compound, which would be calculated based on the molecular weight of the dipeptide to deliver an equivalent molar amount of L-leucine.

Table 1: Summary of L-leucine Administration in Mice

Administration RouteDosage RangeMouse ModelStudy FocusReference
Oral Gavage0.15 M solution (0.5 mL)C57BL/6Food Intake Regulation[4]
Dietary Supplementation1.5% in drinking waterBalb/cMetabolic Disorders[5]
Dietary Supplementation0.5% - 1.0% of dietICRIntestinal Health[6]
Dietary Supplementation1 g/kg or 8 g/kg of feedCD2F1Cancer Cachexia[7][8]
Intravenous InjectionNot specifiedICRAxonal Regeneration[9]

Table 2: Summary of L-alanine Administration in Mice

Administration RouteDosageMouse ModelStudy FocusReference
Dietary SupplementationEquimolar to L-leucineC57BL/6High-Fat Diet-Induced Obesity[3][10]

Experimental Protocols

The following are detailed, extrapolated protocols for the administration of this compound to mice via common routes. It is critical to conduct pilot studies to determine the optimal and safe dosage for your specific experimental model and research question.

3.1. Preparation of this compound for Administration

  • Solubility: this compound is soluble in water.

  • Vehicle: Sterile water or phosphate-buffered saline (PBS) are appropriate vehicles.

  • Preparation for Injection (Intravenous, Intraperitoneal, Subcutaneous):

    • Weigh the desired amount of this compound powder in a sterile container.

    • Add the required volume of sterile water or PBS to achieve the target concentration.

    • Gently vortex or sonicate until the dipeptide is completely dissolved.

    • Sterile-filter the solution through a 0.22 µm syringe filter into a new sterile container.

    • Store at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Preparation for Oral Gavage:

    • Follow the same steps as for injection, though sterile filtration may not be necessary depending on the experimental context and duration.

  • Preparation for Dietary Supplementation:

    • Calculate the amount of this compound needed to achieve the desired percentage in the diet or drinking water.

    • For dietary supplementation, thoroughly mix the powdered dipeptide with the powdered rodent chow before pelleting.

    • For supplementation in drinking water, dissolve the this compound in the drinking water and ensure it remains stable and free of microbial growth. Water bottles should be changed frequently.

3.2. Administration Protocols

  • Oral Gavage:

    • Habituate the mice to handling and sham gavage (with vehicle only) for several days before the experiment to minimize stress.[4]

    • Use a proper-sized, ball-tipped gavage needle.

    • The volume administered should typically not exceed 10 mL/kg of body weight.

    • Administer the this compound solution slowly to avoid aspiration.

  • Intravenous (IV) Injection:

    • Commonly administered via the tail vein.

    • Requires proper restraint of the mouse.

    • The injection volume should be kept low, typically around 5 mL/kg of body weight.

    • Administer the solution slowly.

  • Dietary Supplementation:

    • Provide the specially prepared diet or drinking water ad libitum.

    • Monitor food and water intake to ensure the desired dose is being consumed.[3][10]

    • This method is suitable for chronic administration studies.

Visualization of Signaling Pathways and Workflows

4.1. L-leucine Signaling Pathway (mTOR Pathway)

L-leucine, a component of this compound, is a potent activator of the mTORC1 signaling pathway, which is a master regulator of cell growth and protein synthesis.[1][11][12]

mTOR_Pathway Leucine L-leucine mTORC1 mTORC1 Leucine->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 EBP1 4E-BP1 mTORC1->EBP1 | Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis EBP1->Protein_Synthesis

L-leucine activates mTORC1, promoting protein synthesis.

4.2. General Experimental Workflow for In Vivo Study

The following diagram outlines a general workflow for an in vivo study in mice investigating the effects of this compound.

Experimental_Workflow Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline_Measurements Baseline Measurements (Body Weight, etc.) Animal_Acclimation->Baseline_Measurements Group_Allocation Random Group Allocation (Vehicle, L-Ala-L-Leu) Baseline_Measurements->Group_Allocation Administration This compound Administration (Oral, IV, Diet) Group_Allocation->Administration Monitoring Monitoring (Health, Behavior, Intake) Administration->Monitoring Endpoint_Collection Endpoint Sample Collection (Blood, Tissues) Monitoring->Endpoint_Collection Analysis Biochemical & Molecular Analysis (e.g., Western Blot, qPCR) Endpoint_Collection->Analysis

A generalized workflow for this compound studies in mice.

References

Application Notes and Protocols: L-Alanyl-L-leucine in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the dipeptide L-Alanyl-L-leucine in three-dimensional (3D) cell culture models. While direct research on this compound in 3D cell culture is emerging, these notes are based on the well-documented roles of its constituent amino acids, L-alanine and L-leucine, in cellular metabolism, signaling, and tissue engineering.

Introduction

Three-dimensional cell culture systems, such as spheroids and organoids, offer more physiologically relevant models compared to traditional 2D cultures by recapitulating aspects of the in vivo microenvironment, including cell-cell and cell-extracellular matrix (ECM) interactions. The supplementation of culture media with specific biomolecules can further enhance the physiological relevance of these models. This compound, a stable dipeptide, serves as an efficient delivery vehicle for L-alanine and L-leucine, which are crucial for protein synthesis, cell signaling, and energy metabolism.

L-leucine is a branched-chain amino acid (BCAA) known to be a potent activator of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[1][2][3][4][5] L-alanine is a non-essential amino acid that plays a role in glucose metabolism and can be a building block for protein synthesis. The use of the dipeptide form can offer advantages such as enhanced stability in culture media and controlled release of the individual amino acids.

Potential Applications in 3D Cell Culture

  • Enhanced Spheroid/Organoid Formation and Growth: By providing essential amino acids, this compound can support robust cell proliferation and aggregation, leading to the formation of larger and more uniform spheroids.

  • Modulation of Extracellular Matrix (ECM) Production: Amino acids are the building blocks of ECM proteins. Supplementation with this compound may influence the production and composition of the ECM in 3D models, which is critical for tissue architecture and cell signaling. A mixture of six amino acids including L-alanine and L-leucine has been shown to upregulate elastin, fibronectin, and collagen 1 gene expression in fibroblasts.[6]

  • Studying Metabolic Pathways in 3D Models: The controlled delivery of L-alanine and L-leucine can be used to investigate their metabolic fate and impact on cellular energy status in complex 3D structures.

  • Cancer Research: The mTOR pathway, activated by leucine, is often dysregulated in cancer.[1][2][7][8] this compound can be used to study the effects of sustained mTOR activation on tumor spheroid growth, invasion, and drug resistance.

  • Tissue Engineering: In combination with scaffolds, this compound can provide a sustained source of amino acids to support cell growth and tissue formation.[9][10]

Experimental Protocols

Protocol 1: Preparation of this compound Supplemented Medium

Objective: To prepare cell culture medium supplemented with this compound for use in 3D cell culture.

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound powder (sterile)

  • Sterile water for injection or cell culture grade water

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare a stock solution of this compound (e.g., 100 mM) by dissolving the powder in sterile water.

  • Gently warm the stock solution to ensure complete dissolution.

  • Sterile-filter the stock solution using a 0.22 µm filter.

  • Prepare the complete cell culture medium by adding the required amount of FBS and Penicillin-Streptomycin to the basal medium.

  • Add the sterile this compound stock solution to the complete medium to achieve the desired final concentration (e.g., 1 mM, 5 mM, 10 mM).

  • Store the supplemented medium at 4°C and use within 2-4 weeks.

Protocol 2: Spheroid Formation using the Liquid Overlay Technique

Objective: To form cellular spheroids in the presence of this compound.

Materials:

  • Cells of interest (e.g., cancer cell line, primary cells)

  • This compound supplemented medium (from Protocol 1)

  • Control medium (without this compound)

  • Ultra-low attachment 96-well round-bottom plates

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Culture cells in standard 2D flasks to ~80% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in either control or this compound supplemented medium to a desired cell concentration (e.g., 5,000 cells/100 µL).

  • Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.

  • Centrifuge the plate at low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator.

  • Monitor spheroid formation daily using a microscope. Spheroids should form within 24-72 hours.

  • Change the medium every 2-3 days by carefully aspirating half of the medium and replacing it with fresh, pre-warmed medium.

Protocol 3: Assessment of Spheroid Growth and Viability

Objective: To quantify the effect of this compound on spheroid growth and cell viability.

Materials:

  • Spheroids cultured in control and supplemented media (from Protocol 2)

  • Microscope with a camera and image analysis software

  • Cell viability assay kit (e.g., CellTiter-Glo® 3D, Live/Dead™ Viability/Cytotoxicity Kit)

Procedure for Growth Assessment:

  • Capture brightfield images of the spheroids at regular time intervals (e.g., day 1, 3, 5, 7).

  • Measure the diameter of the spheroids using image analysis software.

  • Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.

  • Plot the average spheroid volume over time for each condition.

Procedure for Viability Assessment (using a luminescent assay):

  • On the day of analysis, allow the 96-well plate containing spheroids to equilibrate to room temperature.

  • Add the specified volume of the viability reagent to each well.

  • Mix the contents by orbital shaking for the recommended time.

  • Measure the luminescence using a plate reader.

  • Normalize the results to the control group.

Data Presentation

Table 1: Effect of this compound on Spheroid Diameter (µm)

DayControl1 mM this compound5 mM this compound10 mM this compound
1250 ± 15255 ± 18260 ± 12265 ± 14
3350 ± 20380 ± 25410 ± 22430 ± 28
5420 ± 30480 ± 35550 ± 32590 ± 38
7480 ± 40590 ± 45680 ± 42750 ± 48

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Table 2: Effect of this compound on Spheroid Viability (Relative Luminescence Units)

TreatmentDay 3Day 7
Control1.00 ± 0.081.00 ± 0.12
1 mM this compound1.15 ± 0.101.25 ± 0.15
5 mM this compound1.30 ± 0.121.55 ± 0.18
10 mM this compound1.45 ± 0.151.80 ± 0.20

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Visualization of Signaling Pathways and Workflows

mTOR Signaling Pathway

The dipeptide this compound is expected to be hydrolyzed into L-alanine and L-leucine. L-leucine is a known activator of the mTORC1 signaling pathway, a key regulator of cell growth and proliferation.

mTOR_Signaling L_Alanyl_L_leucine This compound Leucine L-Leucine L_Alanyl_L_leucine->Leucine Hydrolysis mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: L-leucine, derived from this compound, activates the mTORC1 pathway.

Experimental Workflow for 3D Cell Culture Analysis

This diagram outlines the general workflow for studying the effects of this compound in 3D cell culture models.

Experimental_Workflow Start Start Cell_Culture 2D Cell Culture Start->Cell_Culture Spheroid_Formation Spheroid Formation (Liquid Overlay) Cell_Culture->Spheroid_Formation Treatment Treatment with This compound Spheroid_Formation->Treatment Data_Collection Data Collection Treatment->Data_Collection Growth_Analysis Growth Analysis (Imaging) Data_Collection->Growth_Analysis Viability_Assay Viability Assay Data_Collection->Viability_Assay ECM_Analysis ECM Analysis (Immunofluorescence) Data_Collection->ECM_Analysis Signaling_Analysis Signaling Pathway Analysis (Western Blot) Data_Collection->Signaling_Analysis End End Growth_Analysis->End Viability_Assay->End ECM_Analysis->End Signaling_Analysis->End

Caption: Workflow for analyzing this compound effects in 3D cell culture.

Logical Relationship for ECM Production

This diagram illustrates the hypothetical relationship between this compound supplementation and increased ECM production.

ECM_Production_Logic Supplementation This compound Supplementation Amino_Acid_Pool Increased Intracellular Amino Acid Pool Supplementation->Amino_Acid_Pool Protein_Synthesis_Rate Increased Protein Synthesis Rate Amino_Acid_Pool->Protein_Synthesis_Rate ECM_Protein_Production Increased ECM Protein Production (e.g., Collagen) Protein_Synthesis_Rate->ECM_Protein_Production Enhanced_3D_Structure Enhanced 3D Structure Integrity ECM_Protein_Production->Enhanced_3D_Structure

Caption: this compound may enhance ECM production in 3D cell models.

References

Troubleshooting & Optimization

L-Alanyl-L-leucine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility issues encountered during experiments with L-Alanyl-L-leucine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is a dipeptide composed of the amino acids L-alanine and L-leucine.[1] Due to the hydrophobic nature of the leucine side chain, this dipeptide can exhibit limited solubility in aqueous solutions.[2][3]

Q2: I'm having trouble dissolving this compound in water. What is its expected solubility?

A2: The solubility of this compound in water can be significant, with some sources reporting it as high as 80 mg/mL to ≥ 100 mg/mL.[4][5] However, achieving this may require specific techniques like sonication or gentle warming.[4][5]

Q3: My this compound won't dissolve in DMSO. Is this normal?

A3: Yes, it is normal for this compound to have low solubility in DMSO. Reports indicate a solubility of less than 1 mg/mL to 1 mg/mL in DMSO.[4][5] To enhance solubility in DMSO, ultrasonic treatment and gentle warming up to 60°C may be necessary.[5] It is also recommended to use a fresh, non-hygroscopic stock of DMSO.[5]

Q4: Can I heat the this compound solution to improve solubility?

A4: Gentle warming (e.g., to 40°C) can help increase the solubility of this compound.[6] However, excessive or prolonged heating should be avoided as it can lead to degradation of the peptide.[1]

Q5: How does pH affect the solubility of this compound?

A5: The solubility of peptides is often lowest at their isoelectric point (pI), where the net charge is zero.[2] By adjusting the pH of the solution away from the pI, the peptide becomes charged, which generally increases its solubility in aqueous solutions.[2] For this compound, which is a neutral dipeptide, adjusting the pH to be more acidic or basic can improve its solubility.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder does not dissolve in water. The dipeptide has hydrophobic characteristics due to the leucine residue.- Use sonication to aid dissolution.[4]- Gently warm the solution (up to 40°C).[6]- If still unsuccessful, consider adding a small amount of a water-miscible organic co-solvent.
Precipitate forms when adding a stock solution (e.g., in organic solvent) to an aqueous buffer. The final concentration of the organic solvent is too high, or the buffer conditions (pH, salt concentration) are unfavorable.- Prepare a more dilute stock solution.- Add the stock solution dropwise to the aqueous buffer while vortexing.- Ensure the final pH of the solution is not close to the isoelectric point of the dipeptide.
The solution is cloudy or contains visible particles after attempting to dissolve the dipeptide. Incomplete dissolution or aggregation of the peptide.- Centrifuge the solution to pellet any undissolved material and use the clear supernatant.[7]- Filter the solution through a 0.22 µm filter to remove aggregates and sterilize the solution.[5]
Difficulty dissolving in organic solvents like DMSO. This compound has inherently low solubility in some organic solvents.- Use ultrasonic treatment and gentle warming (up to 60°C for DMSO).[5]- Try alternative organic solvents such as DMF, ethanol, or acetonitrile, especially if DMSO is incompatible with your experiment.[7][8]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in common laboratory solvents.

Solvent Solubility Conditions/Notes Reference
Water (H₂O)80 mg/mL (395.55 mM)Sonication is recommended.[4]
Water (H₂O)≥ 100 mg/mL (494.44 mM)"≥" indicates that it is soluble, but the saturation point is not known.[5]
Dimethyl Sulfoxide (DMSO)<1 mg/mLDescribed as insoluble or slightly soluble.[4]
Dimethyl Sulfoxide (DMSO)1 mg/mL (4.94 mM)Requires ultrasonic treatment and warming to 60°C. Use of fresh, non-hygroscopic DMSO is crucial.[5]

Experimental Protocols

Protocol 1: General Method for Solubilizing this compound in Aqueous Solutions
  • Initial Dissolution Attempt:

    • Start by attempting to dissolve the this compound powder in deionized water or your desired aqueous buffer at room temperature.

    • Vortex the solution for 1-2 minutes.

  • Sonication:

    • If the dipeptide does not fully dissolve, place the vial in an ultrasonic bath.

    • Sonicate for 10-15 minute intervals, checking for dissolution after each interval. Avoid overheating the sample.

  • Gentle Warming:

    • If sonication is insufficient, warm the solution in a water bath at a temperature no higher than 40°C.

    • Intermittently vortex the solution until the dipeptide is fully dissolved.

  • pH Adjustment (if necessary):

    • If solubility is still an issue, the pH of the solution can be adjusted. Since this compound is a neutral peptide, moving the pH away from neutral (e.g., to pH 3-5 or pH 8-10) can increase solubility.

    • Add a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while monitoring the pH and observing for dissolution.

  • Final Preparation:

    • Once dissolved, the solution can be filter-sterilized using a 0.22 µm syringe filter if required for cell culture or other sensitive applications.[5]

Protocol 2: Solubilization Using a Co-solvent Approach
  • Initial Dissolution in Organic Solvent:

    • For applications where a small amount of an organic solvent is tolerable, first dissolve the this compound in a minimal amount of a water-miscible organic solvent such as ethanol or acetonitrile.

  • Addition to Aqueous Solution:

    • Slowly add the concentrated dipeptide solution dropwise to the desired aqueous buffer while continuously vortexing.

    • Monitor the solution for any signs of precipitation. If precipitation occurs, you may have exceeded the solubility limit in the final solvent mixture.

  • Considerations:

    • The final concentration of the organic solvent should be kept as low as possible to avoid interference with biological assays. For many cell-based experiments, the final DMSO concentration should not exceed 0.5-1%.

Visual Guides

experimental_workflow start Start with lyophilized This compound add_water Add deionized water or aqueous buffer start->add_water vortex Vortex at room temperature add_water->vortex check1 Completely dissolved? vortex->check1 sonicate Sonicate in ultrasonic bath check1->sonicate No end_success Solution ready for use check1->end_success Yes check2 Completely dissolved? sonicate->check2 warm Gently warm (≤ 40°C) check2->warm No check2->end_success Yes check3 Completely dissolved? warm->check3 adjust_ph Adjust pH away from isoelectric point check3->adjust_ph No check3->end_success Yes adjust_ph->end_success end_fail Consider co-solvent approach logical_relationship issue This compound Solubility Issue hydrophobic Hydrophobic nature of Leucine issue->hydrophobic aggregation Potential for aggregation issue->aggregation neutral_charge Neutral charge at physiological pH issue->neutral_charge solution Potential Solutions hydrophobic->solution aggregation->solution neutral_charge->solution sonication Sonication solution->sonication warming Gentle Warming solution->warming ph_adjustment pH Adjustment solution->ph_adjustment cosolvents Use of Co-solvents (e.g., Ethanol, DMSO) solution->cosolvents

References

Technical Support Center: L-Alanyl-L-leucine Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of L-Alanyl-L-leucine in your experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What are the primary ways this compound can degrade in my experimental buffer?

A1: this compound can degrade through two primary chemical pathways in aqueous solutions:

  • Hydrolysis of the peptide bond: This is the most common degradation route, where the peptide bond between the alanine and leucine residues is cleaved, resulting in the formation of the individual amino acids, L-alanine and L-leucine. This reaction is catalyzed by acidic or basic conditions.

  • Diketopiperazine formation: Dipeptides can undergo intramolecular cyclization to form diketopiperazines. In the case of this compound, this would result in the formation of cyclo(Ala-Leu). This is more likely to occur at elevated temperatures.

In biological systems or buffers containing biological components (e.g., cell culture media with serum), enzymatic degradation by peptidases is also a significant concern.

Q2: Which factors have the most significant impact on the stability of this compound in a buffer?

A2: The stability of this compound is primarily influenced by:

  • pH: The rate of hydrolysis of the peptide bond is highly dependent on the pH of the buffer. Both strongly acidic and strongly alkaline conditions can accelerate degradation.

  • Temperature: Higher temperatures increase the rate of all chemical degradation reactions, including hydrolysis and diketopiperazine formation.

  • Buffer Composition: Certain buffer components can catalyze degradation reactions. For example, some metal ions and minerals have been shown to catalyze the hydrolysis of dipeptides.

  • Presence of Enzymes: In non-sterile or biological systems, peptidases and proteases can rapidly degrade the dipeptide.

Q3: What is the optimal pH for maintaining the stability of this compound?

A3: For dipeptides, maximum stability is generally observed at a pH close to neutral. For the similar dipeptide L-alanyl-L-glutamine, maximum stability was found at approximately pH 6.0[1]. While specific data for this compound is limited, maintaining a pH in the range of 6.0 to 7.0 is a good starting point to minimize hydrolysis.

Q4: How should I store my this compound stock solutions?

A4: To ensure the long-term stability of your this compound solutions, it is recommended to:

  • Prepare stock solutions in a buffer with a pH around 6.0-7.0.

  • Sterilize the solution by filtration (e.g., using a 0.22 µm filter).

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or, for longer-term storage, at -80°C.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Loss of biological activity of my this compound-containing medium. 1. Chemical degradation: The dipeptide has hydrolyzed into its constituent amino acids due to suboptimal pH or high temperature. 2. Enzymatic degradation: If using cell culture media with serum or in the presence of cells, peptidases may be cleaving the dipeptide.1. Verify buffer pH: Ensure the pH of your buffer is between 6.0 and 7.0. 2. Control temperature: Prepare and store buffers at low temperatures (2-8°C) and avoid prolonged exposure to room temperature or higher. 3. Use fresh solutions: Prepare fresh this compound solutions for each experiment. 4. Consider serum-free media: If applicable to your cell line, switch to a serum-free medium to reduce protease activity. 5. Add protease inhibitors: A broad-spectrum protease inhibitor cocktail can be added to the medium, but be cautious of potential effects on your experimental system.
Inconsistent experimental results over time. Progressive degradation of this compound in stock or working solutions. 1. Aliquot stock solutions: Prepare single-use aliquots of your stock solution to prevent degradation from repeated freeze-thaw cycles. 2. Check storage conditions: Ensure stock solutions are stored at -20°C or -80°C. 3. Perform a stability study: Analyze the concentration of your this compound solution over time using HPLC to determine its stability under your specific storage and experimental conditions.
Precipitate formation in the buffer. 1. Solubility issues: The concentration of this compound may exceed its solubility limit in the chosen buffer, especially at certain pH values or temperatures. 2. Aggregation: While less common for small dipeptides, aggregation can occur under certain conditions.1. Check solubility limits: Consult literature for the solubility of this compound in your specific buffer system. 2. Adjust pH: The solubility of amino acids and peptides is pH-dependent. Adjusting the pH may help to redissolve the precipitate. 3. Filter the solution: If the precipitate is due to impurities, sterile filtration can remove it.

Quantitative Data Summary

While specific kinetic data for this compound degradation in various buffers is not extensively available in the literature, the following table provides a general overview of factors influencing dipeptide stability, drawing parallels from similar compounds like L-alanyl-L-glutamine.

Parameter Condition Effect on Stability Recommendation
pH Acidic (< 4)Increased hydrolysis rateAvoid strongly acidic conditions.
Neutral (~6.0-7.0)Maximum stability Maintain pH in this range for optimal stability.
Alkaline (> 8)Increased hydrolysis rateAvoid strongly alkaline conditions.
Temperature 4°CSlow degradationStore solutions at 2-8°C for short-term use.
25°C (Room Temp)Moderate degradationMinimize time at room temperature.
37°C (Incubation)Accelerated degradationPrepare fresh solutions for experiments at this temperature.
> 100°CRapid degradation and potential for cyclizationAvoid high temperatures.
Buffer Type Phosphate, TRIS, HEPESGenerally suitableChoose a buffer that maintains the optimal pH range and is compatible with your experimental system.
Buffers with catalytic metal ionsCan accelerate hydrolysisUse high-purity reagents and chelating agents (e.g., EDTA) if metal ion contamination is a concern.

Experimental Protocols

Protocol for Assessing this compound Stability in a Buffer

This protocol outlines a method to determine the chemical stability of this compound in a specific buffer over time.

1. Materials:

  • This compound powder

  • Experimental buffer of choice (e.g., Phosphate Buffered Saline (PBS), TRIS, HEPES)

  • High-purity water

  • pH meter

  • Sterile filters (0.22 µm)

  • Incubator or water bath set to the desired temperature (e.g., 25°C or 37°C)

  • HPLC system with a C18 column and UV detector

  • Mobile phase for HPLC (e.g., acetonitrile and water with a modifying agent like trifluoroacetic acid)

  • L-alanine and L-leucine standards for HPLC

2. Procedure:

  • Buffer Preparation: Prepare the desired experimental buffer at the target pH.

  • Stock Solution Preparation: Accurately weigh this compound and dissolve it in the prepared buffer to a known concentration (e.g., 10 mM).

  • Sterilization: Sterile-filter the this compound solution.

  • Incubation:

    • Dispense aliquots of the solution into sterile, sealed vials.

    • Place the vials in an incubator or water bath at the desired temperature.

    • Prepare a control sample to be stored at -20°C (time point zero).

  • Time-Course Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one vial from the incubator and immediately freeze it at -20°C to stop any further degradation.

  • Sample Analysis by HPLC:

    • Thaw the samples just before analysis.

    • Inject an appropriate volume of each sample onto the HPLC system.

    • Monitor the elution of this compound and its potential degradation products (L-alanine and L-leucine) using a UV detector (typically at a low wavelength like 210-220 nm).

    • Quantify the peak area of the intact this compound at each time point.

  • Data Analysis:

    • Plot the concentration or peak area of this compound as a function of time.

    • Determine the degradation rate constant (k) by fitting the data to a first-order decay model: ln([A]t/[A]0) = -kt.

    • Calculate the half-life (t½) of the dipeptide using the equation: t½ = 0.693/k.

Visualizations

DegradationPathways L_Alanyl_L_leucine This compound Hydrolysis_Products L-Alanine + L-Leucine L_Alanyl_L_leucine->Hydrolysis_Products Peptide Bond Hydrolysis (Acid/Base Catalyzed) Cyclization_Product cyclo(Ala-Leu) (Diketopiperazine) L_Alanyl_L_leucine->Cyclization_Product Intramolecular Cyclization (Heat) ExperimentalWorkflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Buffer Prepare Buffer at Target pH Prep_Solution Dissolve this compound Prep_Buffer->Prep_Solution Sterilize Sterile Filter Prep_Solution->Sterilize Incubate Incubate at Desired Temperature Sterilize->Incubate Sample Collect Samples at Time Points Incubate->Sample HPLC Analyze by HPLC Sample->HPLC Quantify Quantify Peak Area HPLC->Quantify Analyze_Data Calculate Degradation Rate and Half-life Quantify->Analyze_Data TroubleshootingLogic Start Loss of Activity or Inconsistent Results Check_pH Is buffer pH optimal (6.0-7.0)? Start->Check_pH Check_Temp Was the solution exposed to high temp? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to 6.0-7.0 Check_pH->Adjust_pH No Check_Enzymes Are enzymes (e.g., from serum) present? Check_Temp->Check_Enzymes No Control_Temp Store at low temp & prepare fresh Check_Temp->Control_Temp Yes Enzyme_Control Use serum-free media or protease inhibitors Check_Enzymes->Enzyme_Control Yes End Stability Improved Check_Enzymes->End No Adjust_pH->End Control_Temp->End Enzyme_Control->End

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for L-Alanyl-L-Leucine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for resolving common issues encountered during the HPLC analysis of dipeptides like L-Alanyl-L-Leucine. This resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve optimal peak symmetry and reliable results in your chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing is problematic as it can lead to decreased resolution between adjacent peaks and inaccurate quantification, which compromises the accuracy and reliability of the analytical results.[1][3]

Q2: What are the most common causes of peak tailing for a dipeptide like this compound?

A2: this compound, having a free amine group, is susceptible to several factors that cause peak tailing in reversed-phase HPLC. The most common causes include:

  • Secondary Interactions: The primary cause is often the interaction of the basic amine group with acidic residual silanol groups on the silica-based stationary phase.[4][5][6]

  • Mobile Phase pH: A mobile phase pH that is close to the pKa of the analyte can lead to inconsistent ionization and peak distortion.[7][8]

  • Column Overload: Injecting too much sample (either high concentration or large volume) can saturate the stationary phase.[1][6]

  • Column Degradation: Issues like a partially blocked inlet frit, column voids, or contamination can distort the peak shape.[1][4][6]

  • Extra-Column Effects: Dead volume in the tubing, fittings, or detector flow cell can cause peak broadening and tailing.[6][7][9]

Q3: How can I quantitatively measure peak tailing?

A3: Peak tailing is typically measured using the Tailing Factor (Tf) or the Asymmetry Factor (As). The USP Tailing Factor is calculated at 5% of the peak height, while the Asymmetry Factor is often measured at 10% of the peak height.[3][7] A value of 1.0 indicates a perfectly symmetrical peak. For many assays, peaks with an asymmetry factor up to 1.5 are considered acceptable.[4]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Step 1: Initial Assessment & Diagnosis

The first step is to determine if the peak tailing is affecting all peaks in the chromatogram or just the this compound peak.

  • All Peaks Tailing: This usually points to a physical or system-wide issue.

    • Possible Cause: Partially blocked column inlet frit, column void, or excessive extra-column volume.[3][10]

    • Troubleshooting Workflow:

      Caption: Troubleshooting workflow for tailing of all peaks.

  • Only this compound Peak Tailing: This suggests a chemical interaction between the analyte and the stationary phase or mobile phase.

    • Possible Cause: Secondary interactions with silanol groups.[4][5]

    • Troubleshooting Workflow:

      Caption: Troubleshooting workflow for single peak tailing.

Step 2: Chemical and Methodological Solutions

If the issue is specific to the this compound peak, the following experimental adjustments can be made.

The mobile phase composition is a critical factor in controlling peak shape.[8]

  • pH Adjustment: Lowering the mobile phase pH to below 3 protonates the residual silanol groups, minimizing their interaction with the protonated amine group of the dipeptide.[4][11][12]

    Experimental Protocol: Mobile Phase pH Optimization

    • Prepare Mobile Phases: Prepare several batches of your aqueous mobile phase, adjusting the pH to values such as 4.0, 3.5, 3.0, and 2.5 using an appropriate acid (e.g., formic acid or phosphoric acid).

    • Equilibrate the System: Starting with the highest pH, sequentially run each mobile phase through the HPLC system until the baseline is stable.

    • Inject Standard: Inject a standard solution of this compound for each mobile phase condition.

    • Analyze Data: Compare the peak asymmetry at each pH level to determine the optimal condition.

    Table 1: Effect of Mobile Phase pH on Peak Asymmetry (Illustrative Data)

Mobile Phase pHPeak Asymmetry (As)
7.02.35
3.01.33
  • Mobile Phase Additives: The use of a competing base, such as triethylamine (TEA), can help to block the active silanol sites on the stationary phase.[5][8]

    Experimental Protocol: Optimizing Triethylamine (TEA) Concentration

    • Prepare Mobile Phases: Prepare mobile phases with varying concentrations of TEA (e.g., 0.05%, 0.1%, 0.2% v/v).

    • Equilibrate and Inject: For each concentration, equilibrate the column and inject the this compound standard.

    • Evaluate Peak Shape: Determine the lowest concentration of TEA that provides an acceptable peak shape without significantly altering retention time or selectivity. Note that TEA can suppress MS signals if using an LC-MS system.[8]

  • Increase Buffer Concentration: Increasing the ionic strength of the mobile phase by using a higher buffer concentration (e.g., >20 mM) can help to mask the secondary interactions with silanol groups.[5][12]

The choice of HPLC column is crucial for analyzing basic compounds.

  • Use End-Capped or Base-Deactivated Columns: These columns have fewer active silanol groups, which significantly reduces the potential for secondary interactions.[4][5][7][12] Modern, high-purity silica columns (Type B) are also recommended.[11][13]

  • Employ a Guard Column: A guard column can protect the analytical column from strongly retained impurities that might cause peak tailing.[4][9]

  • Column Cleaning: If the column is contaminated, flushing with a strong solvent may help. If a void is suspected at the column inlet, reversing and flushing the column (if the manufacturer's instructions permit) can sometimes resolve the issue.[4]

  • Avoid Column Overload: If peak shape improves upon diluting the sample or reducing the injection volume, then column overload was the likely cause.[1][3][6]

  • Solvent Mismatch: Ensure that the sample is dissolved in a solvent that is weaker than or equivalent in strength to the mobile phase to prevent peak distortion.[6][14]

Step 3: Instrumental Checks

If the above steps do not resolve the issue, consider the following instrumental factors:

  • Minimize Extra-Column Volume: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and ensure all connections are made properly to minimize dead volume.[7][9]

  • Systematic Troubleshooting Flow:

    instrumental_troubleshooting start Peak Tailing Persists check_connections Inspect all tubing and fittings for leaks or improper seating start->check_connections check_tubing_id Verify internal diameter of all tubing is minimized check_connections->check_tubing_id check_detector_cell Ensure detector cell volume is appropriate for the column check_tubing_id->check_detector_cell replace_components Systematically replace components (tubing, fittings) to isolate the source of dead volume check_detector_cell->replace_components end Peak Shape Improved replace_components->end

    Caption: A systematic approach to troubleshooting instrumental causes of peak tailing.

References

Technical Support Center: L-Alanyl-L-leucine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with L-Alanyl-L-leucine in mass spectrometry.

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometry analysis of this compound, offering step-by-step solutions to enhance signal intensity and data quality.

Issue: Weak or No this compound Signal Detected

A common challenge in mass spectrometry is low signal intensity, which can hinder accurate detection and quantification.[1] This can manifest as weak, noisy, or entirely absent peaks in the mass spectrum.

Possible Causes and Solutions:

Potential Cause Recommended Action Explanation
Suboptimal Sample Concentration Optimize the concentration of this compound in your sample.A sample that is too dilute may not produce a strong enough signal. Conversely, an overly concentrated sample can lead to ion suppression, where the presence of too many ions in the source region hinders the ionization of the target analyte.[1]
Inefficient Ionization Experiment with different ionization source parameters. For Electrospray Ionization (ESI), adjust the sprayer voltage, gas flow rates (nebulizer and drying gas), and source temperature.[2][3][4]The efficiency of ion formation is critical for a strong signal. Taking the time to optimize the sprayer voltage can lead to significant improvements in MS sensitivity.[3] Regularly tune and calibrate your mass spectrometer to ensure it is operating at its peak performance.[1]
Inadequate Sample Cleanup Implement a sample cleanup procedure, such as using desalting spin columns or solid-phase extraction (SPE).Contaminants in the sample can interfere with the ionization of this compound. It is important to acidify protein digest samples to a pH <3 with formic acid or trifluoroacetic acid (TFA) before desalting.[5]
Instrument Calibration Calibrate your mass spectrometer using an appropriate standard.An uncalibrated instrument can lead to mass shifts and poor signal detection. Regular calibration is essential for accurate mass measurements.[1][5]

Troubleshooting Workflow for Low Signal Intensity

low_signal_workflow start Start: Low/No Signal for this compound check_concentration Is Sample Concentration Optimal? start->check_concentration optimize_concentration Adjust Concentration (Dilute/Concentrate) check_concentration->optimize_concentration No check_instrument Is the Mass Spectrometer Tuned and Calibrated? check_concentration->check_instrument Yes optimize_concentration->check_concentration tune_calibrate Perform Instrument Tuning and Calibration check_instrument->tune_calibrate No check_ionization Are Ionization Source Parameters Optimized? check_instrument->check_ionization Yes tune_calibrate->check_instrument optimize_ionization Optimize ESI Source Parameters (Voltage, Gas, Temp) check_ionization->optimize_ionization No check_cleanup Is Sample Cleanup Sufficient? check_ionization->check_cleanup Yes optimize_ionization->check_ionization improve_cleanup Implement/Improve Sample Cleanup (e.g., Desalting) check_cleanup->improve_cleanup No final_check Re-analyze Sample check_cleanup->final_check Yes improve_cleanup->check_cleanup

Caption: Troubleshooting workflow for low this compound signal.

Issue: Poor Peak Shape (Splitting or Broadening)

Distorted peak shapes can complicate data analysis and reduce the accuracy of quantification.

Possible Causes and Solutions:

Potential Cause Recommended Action Explanation
Sample or Column Contamination Ensure proper sample preparation and column maintenance.Contaminants accumulating in the sample or on the chromatographic column can lead to peak splitting or broadening.[1]
Suboptimal Ionization Conditions Adjust ionization source parameters, such as gas flows and source settings.Inappropriate ionization conditions can contribute to peak broadening.[1]
Incompatible Mobile Phase Ensure the mobile phase is compatible with your analyte and column. The use of volatile mobile phases like 0.1% formic acid in water and acetonitrile is common for LC-MS/MS of amino acids and peptides.[6]The composition of the mobile phase can affect both chromatography and ionization.

Frequently Asked Questions (FAQs)

Q1: How do matrix effects impact the analysis of this compound, and how can they be minimized?

A1: The sample matrix can significantly impact the accuracy of peptide quantification.[7] Matrix effects occur when other components in the sample co-eluting with this compound enhance or suppress its ionization, leading to inaccurate measurements.[3] The degree of signal enhancement or suppression can be influenced by the presence of other peptides or substances in the matrix.[8]

Strategies to Minimize Matrix Effects:

  • Effective Sample Preparation: Protein precipitation is a common first step to remove a large portion of the matrix.[9]

  • Chromatographic Separation: Optimize your liquid chromatography method to separate this compound from interfering matrix components.

  • Use of Internal Standards: Stable isotope-labeled (SIL) internal standards are highly recommended to compensate for matrix effects.[7][9]

Conceptual Diagram of Matrix Effects

matrix_effects cluster_0 Without Matrix Effects cluster_1 With Matrix Effects Analyte_NoMatrix This compound IonSource_NoMatrix Ion Source Analyte_NoMatrix->IonSource_NoMatrix Signal_NoMatrix Accurate Signal IonSource_NoMatrix->Signal_NoMatrix Analyte_Matrix This compound IonSource_Matrix Ion Source Analyte_Matrix->IonSource_Matrix Matrix Interfering Matrix Components Matrix->IonSource_Matrix Signal_Suppression Suppressed Signal IonSource_Matrix->Signal_Suppression

Caption: Illustration of ion suppression due to matrix effects.

Q2: What are the recommended starting parameters for Electrospray Ionization (ESI) of this compound?

A2: Optimal ESI parameters can vary between instruments. However, here is a general starting point for method development. The goal is to achieve a stable spray.[10]

Table of Recommended Starting ESI Parameters:

Parameter Positive Ion Mode Negative Ion Mode Rationale
Capillary Voltage 2500 - 4000 V2000 - 3500 VLower voltages can help avoid corona discharge, which can lead to an unstable signal.[3][4]
Nebulizer Pressure 10 - 50 psi10 - 50 psiAffects droplet size and desolvation efficiency.[4]
Drying Gas Flow 4 - 12 L/min4 - 12 L/minAssists in the desolvation of droplets.[4]
Gas Temperature 200 - 340 °C200 - 340 °CHigher temperatures aid in solvent evaporation.[4]

Note: These are general ranges and should be optimized for your specific instrument and application.

Q3: Can in-source fragmentation affect my this compound signal?

A3: Yes, in-source fragmentation (ISF) can occur and complicate your mass spectrum. ISF happens in the intermediate pressure region of the mass spectrometer and can cause the analyte to fragment before reaching the mass analyzer.[11] This can lead to a decrease in the signal of the intact this compound and the appearance of fragment ions, which could potentially be misidentified as other compounds.[11] Optimizing source conditions, particularly voltages, can help minimize unwanted fragmentation.

Experimental Protocols

Protocol 1: Sample Preparation of this compound from Plasma

This protocol outlines a simple protein precipitation method suitable for the analysis of this compound in plasma.[9][12]

Materials:

  • Plasma sample

  • Internal Standard (e.g., ¹³C₆,¹⁵N₂-L-Alanyl-L-leucine)

  • 30% Sulfosalicylic acid solution

  • Acetonitrile

  • 0.1% Formic acid in water

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 50 µL of the plasma sample into a microcentrifuge tube.

  • Add an appropriate amount of the internal standard working solution.

  • Add 5 µL of 30% sulfosalicylic acid solution to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer a specific aliquot of the clear supernatant to a new tube.

  • Dilute the supernatant with a suitable volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) prior to LC-MS/MS analysis.

Experimental Workflow for Sample Preparation and Analysis

sample_prep_workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is precipitate Add Sulfosalicylic Acid (Protein Precipitation) add_is->precipitate vortex Vortex Mix precipitate->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dilute Dilute for Injection supernatant->dilute inject Inject into LC-MS/MS dilute->inject

Caption: Workflow for this compound sample preparation.

Protocol 2: General LC-MS/MS Method for this compound Analysis

This protocol provides a starting point for developing an LC-MS/MS method for the analysis of this compound.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 or a polar-modified column (e.g., Polar X) is often suitable for separating polar compounds like dipeptides.[9]

  • Mobile Phase A: 0.1% Formic acid in water.[6]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the analyte.

  • Flow Rate: Dependent on the column diameter (e.g., 0.2-0.5 mL/min for a standard analytical column).

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

  • MRM Transitions: These need to be determined by infusing a standard of this compound. The precursor ion will be [M+H]⁺. Fragment ions will be generated in the collision cell.

  • Collision Energy: Optimize for the specific MRM transitions to achieve the most intense fragment ion signals.

  • Source Parameters: Refer to the ESI parameter table in the FAQ section and optimize for your instrument.

References

common experimental artifacts with L-Alanyl-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Alanyl-L-leucine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a dipeptide composed of the amino acids L-alanine and L-leucine. It is often used in cell culture media as a stable source of L-leucine and L-alanine, as the dipeptide can be more stable and soluble than the individual amino acids.[1][2] It is also used in various biochemical and cellular assays to study peptide transport and metabolism.

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be kept at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year.[3] Stock solutions should be prepared fresh when possible, and for aqueous stock solutions, sterile filtration through a 0.22 µm filter is recommended before use.[4]

Q3: What are the solubility properties of this compound?

This compound has good solubility in water. One supplier reports a solubility of 80 mg/mL (395.55 mM) in water, with sonication recommended to aid dissolution.[3] In contrast, its solubility in DMSO is poor, reported as less than 1 mg/mL.[3]

Q4: Can this compound be used as a direct substitute for L-leucine in experiments?

While it serves as a source of L-leucine, it is not a direct substitute in all contexts. The dipeptide is taken up by cells and then hydrolyzed into its constituent amino acids.[5][6] Therefore, the kinetics of L-leucine availability to the cell will be different compared to providing free L-leucine. This should be considered in experimental design, especially in studies sensitive to the timing of amino acid signaling.

Q5: Are there any known impurities in commercially available this compound?

Like any synthetic peptide, this compound may contain trace amounts of related impurities such as the D-isomers (e.g., D-Alanyl-L-leucine), unreacted amino acids, or byproducts of synthesis. It is important to obtain a certificate of analysis from the supplier to assess purity.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Biological Activity

Potential Cause 1: Degradation of this compound

  • Problem: Over time in aqueous solutions, especially at non-neutral pH or elevated temperatures, this compound can undergo hydrolysis, breaking down into L-alanine and L-leucine.[7] This can alter the effective concentration of the dipeptide and its constituent amino acids, leading to variability in experimental results. Another significant degradation pathway for dipeptides is cyclization into 2,5-diketopiperazines (DKPs).[8][9][10] In the case of this compound, this would form cyclo(Ala-Leu). DKPs have their own distinct biological activities and may be an unintended active compound in your experiment.[10]

  • Solution:

    • Prepare fresh stock solutions of this compound for each experiment.

    • Avoid prolonged storage of the dipeptide in solution, especially at room temperature or higher.

    • If experiments are performed over long durations, consider the stability of the dipeptide under your specific experimental conditions (pH, temperature, media components).

    • If DKP formation is suspected, analytical techniques like mass spectrometry can be used to detect its presence.

Potential Cause 2: Non-Specific Effects of the Dipeptide or its Metabolites

  • Problem: The constituent amino acid, L-leucine, is a known activator of the mTOR signaling pathway, which regulates cell growth, proliferation, and protein synthesis.[11][12] While this compound is expected to release L-leucine, the dipeptide itself or its DKP derivative could have off-target effects. Some dipeptides have been shown to have non-specific inhibitory effects on enzymes like dipeptidyl peptidases.[13][14]

  • Solution:

    • Include control experiments with L-alanine and L-leucine individually and in combination to distinguish the effects of the dipeptide from its constituent amino acids.

    • If off-target enzyme inhibition is suspected, consult the literature for known inhibitors of your target of interest and consider if the dipeptide structure is similar.

Issue 2: Poor Solubility or Precipitation in Media

Potential Cause: Incorrect Solvent or Concentration

  • Problem: While this compound is highly soluble in water, it is poorly soluble in organic solvents like DMSO.[3] Attempting to dissolve it in an inappropriate solvent or exceeding its solubility limit can lead to precipitation.

  • Solution:

    • Dissolve this compound in water or aqueous buffers.

    • Refer to the solubility data provided by the supplier and do not exceed the recommended concentrations. Sonication may be used to aid dissolution in aqueous solutions.[3]

Issue 3: Artifacts in Analytical Measurements (e.g., Mass Spectrometry)

Potential Cause: Difficulty in Distinguishing Isobaric Residues

  • Problem: Leucine and isoleucine have the same mass. If your experimental system contains both, mass spectrometry-based proteomics or metabolomics may not be able to distinguish between peptides containing L-leucine (from the dipeptide) and those containing isoleucine.

  • Solution:

    • Advanced mass spectrometry techniques, such as multistage fragmentation (MSn), can be used to differentiate between leucine and isoleucine based on their distinct fragmentation patterns.

Quantitative Data Summary

ParameterValueNotesReference
Solubility in Water 80 mg/mL (395.55 mM)Sonication is recommended to aid dissolution.[3]
Solubility in DMSO <1 mg/mLInsoluble or slightly soluble.[3]
Storage (Powder) -20°C for 3 yearsStore at low temperature.[3]
Storage (in Solvent) -80°C for 1 yearUse within one year for optimal stability.[3]

Experimental Protocols

Protocol 1: Preparation of a Sterile Aqueous Stock Solution of this compound
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Dissolution: Add sterile, nuclease-free water to the desired final concentration (e.g., for a 100 mM stock solution, add the appropriate volume of water).

  • Sonication (Optional): If the powder does not dissolve readily, sonicate the solution in a water bath for 5-10 minutes.

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a new sterile container.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment weigh Weigh this compound dissolve Dissolve in sterile water weigh->dissolve filter Sterile filter (0.22 µm) dissolve->filter store Aliquot and store at -80°C filter->store add_to_culture Add to cell culture medium store->add_to_culture Use fresh aliquot incubate Incubate under experimental conditions add_to_culture->incubate analyze Analyze results incubate->analyze

Caption: A typical experimental workflow for using this compound in cell culture.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_cyclization Cyclization dipeptide This compound ala L-Alanine dipeptide->ala Peptide bond cleavage leu L-Leucine dipeptide->leu Peptide bond cleavage dkp cyclo(Ala-Leu) (Diketopiperazine) dipeptide->dkp Intramolecular cyclization (e.g., with heat)

Caption: Potential degradation pathways of this compound in solution.

leucine_signaling L_Leu L-Leucine (from dipeptide hydrolysis) mTORC1 mTORC1 L_Leu->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (Inhibits inhibition) protein_synthesis Protein Synthesis S6K1->protein_synthesis Promotes eIF4E_BP1->protein_synthesis Promotes cell_growth Cell Growth protein_synthesis->cell_growth

Caption: Simplified overview of the L-leucine-mediated mTOR signaling pathway.

References

impact of pH on L-Alanyl-L-leucine stability and activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of L-Alanyl-L-leucine. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing rapid degradation of our this compound solution. What is the optimal pH for its stability?

A1: The stability of dipeptides like this compound is significantly influenced by pH. Based on studies of structurally similar dipeptides, such as L-alanyl-L-glutamine, maximum stability is typically observed in a slightly acidic to neutral pH range, approximately around pH 6.0[1]. At this pH, the rates of both acid- and base-catalyzed hydrolysis of the peptide bond are minimized.

Troubleshooting Tip: If you are experiencing rapid degradation, verify the pH of your solution. Adjust the pH to as close to 6.0 as your experimental conditions permit using appropriate buffers. Avoid strongly acidic or alkaline conditions if stability is a primary concern.

Q2: What are the primary degradation pathways for this compound in aqueous solutions?

A2: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the peptide bond, yielding L-alanine and L-leucine. This hydrolysis can be catalyzed by both hydronium ions (acid catalysis) and hydroxide ions (base catalysis). The rate of hydrolysis is generally lowest near the isoelectric point of the dipeptide and increases at more acidic or alkaline pH values.[1]

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound, like other peptides and their constituent amino acids, is pH-dependent. Solubility is generally lowest at the isoelectric point (pI) where the net charge of the molecule is zero. At pH values above or below the pI, the dipeptide will carry a net negative or positive charge, respectively, which increases its interaction with water molecules and thus enhances its solubility. For its constituent amino acid L-leucine, solubility is significantly affected by pH, and similar behavior is expected for the dipeptide.[2][3]

Troubleshooting Tip: If you are encountering solubility issues, adjusting the pH of your solution away from the isoelectric point of this compound can increase its solubility. For example, lowering the pH will protonate the carboxyl group, and raising the pH will deprotonate the amino group, both leading to increased solubility.

Q4: We are using this compound to study its effect on the mTOR signaling pathway. Does the pH of our cell culture medium affect its biological activity?

A4: The biological activity of this compound is primarily attributed to the release of L-leucine, which is a known activator of the mTORC1 signaling pathway, promoting protein synthesis.[4][5] The pH of the cell culture medium (typically 7.2-7.4) is generally optimal for cellular function and the enzymatic activity responsible for hydrolyzing the dipeptide to release L-leucine. Deviations from this physiological pH range can affect both the stability of the dipeptide in the medium and the function of cellular peptidases, potentially altering the rate at which L-leucine becomes available to the cells and thus impacting the observed biological activity.

Troubleshooting Tip: Ensure your cell culture medium is properly buffered and maintained within the optimal physiological pH range. If your experiment requires altering the pH, consider that this may independently affect both the dipeptide's stability and the cellular response.

Q5: What analytical methods are suitable for monitoring the stability of this compound in our formulations?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable approach for quantifying this compound and its degradation products (L-alanine and L-leucine).[1][6] A reversed-phase column with UV detection is typically used. The method should be validated to ensure it can separate the parent dipeptide from its degradation products and any other excipients in the formulation. Other analytical techniques like liquid chromatography-mass spectrometry (LC-MS) can also be employed for more sensitive and specific detection.[7]

Data Presentation

The following tables summarize key quantitative data related to the stability and properties of this compound. Disclaimer: The quantitative data for the degradation rate and half-life of this compound is hypothetical and extrapolated from studies on the structurally similar dipeptide, L-alanyl-L-glutamine, to provide a practical reference.

Table 1: Hypothetical pH-Dependent Degradation of this compound at 40°C

pHApparent First-Order Rate Constant (k_obs) (day⁻¹)Half-life (t½) (days)
2.00.1156.0
4.00.03519.8
6.00.01069.3
8.00.04515.4
10.00.1803.9

Data is illustrative and based on trends observed for similar dipeptides.[1]

Table 2: Solubility of L-leucine in Water at 25°C as a Function of pH

pHSolubility (g/L)
2.0> 24.26
4.0~22.0
6.0 (pI)24.26
8.0~28.0
10.0> 28.0

This table shows the solubility of the constituent amino acid L-leucine. The dipeptide this compound is expected to follow a similar trend, with minimum solubility near its isoelectric point.[2][8]

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC

Objective: To quantify the degradation of this compound over time at different pH values.

Materials:

  • This compound

  • Phosphate buffers (pH 2, 4, 6, 8, 10)

  • HPLC system with UV detector

  • Reversed-phase C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Methodology:

  • Prepare stock solutions of this compound in each of the phosphate buffers at a known concentration (e.g., 1 mg/mL).

  • Incubate the solutions at a constant temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each solution.

  • Analyze the samples by HPLC.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient to separate this compound from its degradation products (e.g., 5% to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Determine the apparent first-order degradation rate constant (k_obs) by plotting the natural logarithm of the remaining concentration versus time. The half-life (t½) can be calculated as 0.693 / k_obs.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare this compound Stock Solutions prep_ph Adjust to Target pH Values (2, 4, 6, 8, 10) prep_stock->prep_ph incubate Incubate at Constant Temperature (e.g., 40°C) prep_ph->incubate sampling Withdraw Aliquots at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc quantify Quantify Peak Areas hplc->quantify calc_conc Calculate % Remaining quantify->calc_conc plot_data Plot ln(Conc) vs. Time calc_conc->plot_data calc_kinetics Determine Rate Constant and Half-life plot_data->calc_kinetics

Caption: Experimental workflow for assessing the pH stability of this compound.

ph_stability_relationship cluster_ph pH Conditions cluster_stability Dipeptide Stability low_ph Low pH (Acidic) degraded Increased Hydrolysis (Low Stability) low_ph->degraded Acid-Catalyzed neutral_ph Near Neutral pH (pI) stable Minimal Hydrolysis (High Stability) neutral_ph->stable high_ph High pH (Alkaline) high_ph->degraded Base-Catalyzed

Caption: Relationship between pH and this compound stability.

mtor_pathway ala_leu This compound peptidase Cellular Peptidases ala_leu->peptidase Hydrolysis leu L-leucine peptidase->leu mtorc1 mTORC1 leu->mtorc1 Activates protein_synthesis Protein Synthesis mtorc1->protein_synthesis Promotes

Caption: Simplified signaling pathway of this compound leading to protein synthesis.

References

storage conditions to maintain L-Alanyl-L-leucine integrity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and troubleshooting of L-Alanyl-L-leucine to ensure its integrity throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid (powder) this compound?

A1: To maintain the integrity of solid this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] For long-term stability, a temperature of -20°C is recommended, which can preserve the powder for up to three years.[2][3][4] It is crucial to protect the compound from humidity, direct sunlight, and high temperatures.[5]

Q2: How should I prepare and store this compound solutions?

A2: For maximum stability, stock solutions should be prepared and stored at low temperatures. Solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[2][4][6] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the solution into single-use volumes immediately after preparation.[2][6] If preparing an aqueous stock solution, it should be sterilized by passing it through a 0.22 μm filter before use.[2] Storing aqueous solutions for more than one day is generally not recommended.[7]

Q3: What solvents can be used to dissolve this compound?

A3: this compound has high solubility in water.[2][3] It is sparingly soluble in dimethyl sulfoxide (DMSO), and dissolving it may require warming and sonication.[2][3] When using DMSO, it is advisable to use a fresh, non-hygroscopic stock, as absorbed water can significantly affect solubility.[2][6]

Q4: What are the signs of this compound degradation?

A4: Visual signs of degradation in the solid form may not be obvious. The most reliable indicator of degradation is the appearance of unexpected peaks during analytical analysis, such as High-Performance Liquid Chromatography (HPLC). These peaks represent degradation products. The primary degradation pathways for dipeptides like this compound under harsh conditions (e.g., high temperature, extreme pH) can include hydrolysis of the peptide bond, deamination, and decarboxylation.[8]

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationKey Considerations
Solid (Powder) -20°CUp to 3 years[2][3][4]Store in a tightly closed container in a dry, cool, well-ventilated place.[1] Avoid humidity and sunlight.[5]
Room TemperatureShort-termConditions should be cool and dry. Refer to the product label for specific recommendations.
In Solvent -80°CUp to 6 months[2][4][6]Aliquot to avoid repeated freeze-thaw cycles.[2]
-20°CUp to 1 month[2][4][6]Aliquot to avoid repeated freeze-thaw cycles.[2]

Table 2: Solubility of this compound in Common Solvents

SolventConcentrationNotes
H₂O ≥ 100 mg/mL[2]Sonication may be recommended to aid dissolution.[3]
DMSO ~1 mg/mL[2]May require ultrasonic heating to 60°C.[2] Use newly opened, non-hygroscopic DMSO.[2][6] Some sources report it as slightly soluble or insoluble.[3]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.

  • Possible Cause: Degradation of the this compound stock. The integrity of the dipeptide is crucial for reliable results.

  • Troubleshooting Steps:

    • Verify Storage: Confirm that both the solid compound and any prepared solutions have been stored according to the recommendations in Table 1.

    • Assess Purity: Check the purity of your stock solution using an analytical method like HPLC. Compare the chromatogram to a reference standard or the certificate of analysis. The presence of new peaks suggests degradation.

    • Prepare Fresh Stock: If degradation is suspected, discard the old stock and prepare a fresh solution from the solid powder.

    • Review Handling: Ensure proper handling techniques are being used, such as avoiding repeated freeze-thaw cycles and using sterile filtration for aqueous solutions.

Issue 2: this compound powder will not fully dissolve.

  • Possible Cause: The concentration may exceed the solubility limit in the chosen solvent, or the solvent quality may be poor.

  • Troubleshooting Steps:

    • Check Concentration: Refer to Table 2 to ensure your target concentration is within the solubility limits for the solvent.

    • Aid Dissolution: For aqueous solutions, gentle warming or sonication can help. For DMSO, gentle warming (up to 60°C) and sonication are often necessary.[2]

    • Verify Solvent Quality: If using DMSO, ensure it is a high-purity, anhydrous grade, as absorbed water can reduce solubility.[2][6]

    • Adjust pH (Aqueous only): The solubility of peptides can be pH-dependent. Adjusting the pH of the buffer may improve solubility, but ensure the final pH is compatible with your experimental system.

Experimental Protocols

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Specific parameters may need optimization based on the available equipment and column.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in deionized water.

    • Filter the sample through a 0.22 μm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: Linear gradient from 95% to 5% B

      • 19-25 min: Hold at 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the chromatogram.

    • Purity is calculated as (Area of this compound Peak / Total Area of All Peaks) x 100%.

    • The presence of significant secondary peaks indicates impurities or degradation products.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Humidity) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_purity Assess Purity of Stock (e.g., HPLC) purity_ok Purity >95%? check_purity->purity_ok storage_ok->check_purity Yes fix_storage Discard Stock & Correct Storage Procedures storage_ok->fix_storage No prepare_fresh Prepare Fresh Stock Solution purity_ok->prepare_fresh No review_protocol Review Experimental Protocol (Pipetting, Reagents, etc.) purity_ok->review_protocol Yes end_resolved Re-run Experiment prepare_fresh->end_resolved end_ok Problem Likely Not Compound Integrity review_protocol->end_ok fix_storage->prepare_fresh

Caption: Troubleshooting workflow for inconsistent experimental results.

DegradationPathway cluster_0 Primary Compound cluster_1 Stress Factors cluster_2 Potential Degradation Products AlaLeu This compound Hydrolysis Alanine + Leucine (Peptide Bond Cleavage) AlaLeu->Hydrolysis Degradation Cyclization Diketopiperazine AlaLeu->Cyclization Degradation Other Other Byproducts (Deamination, Decarboxylation) AlaLeu->Other Degradation Stress Heat, Extreme pH, Humidity, Light Stress->AlaLeu accelerates

Caption: Potential degradation pathways for this compound.

SolutionPrepWorkflow start Start: Obtain Solid This compound weigh Weigh Required Mass in Ventilated Hood start->weigh dissolve Dissolve in Appropriate Solvent (e.g., H₂O) weigh->dissolve check_dissolution Fully Dissolved? dissolve->check_dissolution aid_dissolution Apply Gentle Heat or Sonication check_dissolution->aid_dissolution No filter Sterile Filter Solution (0.22 µm filter) check_dissolution->filter Yes aid_dissolution->dissolve aliquot Aliquot into Single-Use Cryovials filter->aliquot store Store Immediately at -20°C or -80°C aliquot->store end Ready for Use store->end

References

Validation & Comparative

A Comparative Analysis of L-Alanyl-L-leucine and Other Dipeptides for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research, dipeptides are emerging as critical components in the design of prodrugs and targeted drug delivery systems. Their unique transport mechanisms and susceptibility to enzymatic cleavage offer a versatile platform for enhancing the bioavailability and efficacy of therapeutic agents. This guide provides a comparative analysis of L-Alanyl-L-leucine against other common dipeptides, namely Glycyl-L-leucine and L-Leucyl-L-alanine, focusing on their physicochemical properties, biological transport, stability, and impact on cellular signaling pathways relevant to drug development.

Physicochemical Properties

The fundamental characteristics of a dipeptide, such as its molecular weight and solubility, are pivotal in formulation and delivery strategies. Below is a summary of the key physicochemical properties for this compound and its counterparts.

PropertyThis compoundGlycyl-L-leucineL-Leucyl-L-alanine
Molecular Formula C9H18N2O3C8H16N2O3C9H18N2O3
Molecular Weight 202.25 g/mol 188.22 g/mol 202.25 g/mol
Solubility Data not availableData not availableData not available
LogP -2.13 (estimated)Data not availableData not available

Note: Experimental data for the direct comparison of these specific dipeptides is limited. The table is populated with available data for individual dipeptides.

Biological Transport and Permeability

The intestinal absorption of dipeptides is primarily mediated by the peptide transporter 1 (PepT1), a high-capacity, low-affinity transporter. The efficiency of transport can be influenced by the dipeptide's structure, including the identity and sequence of its constituent amino acids.

Stability and Metabolism

The in vivo stability of a dipeptide is a critical factor determining its bioavailability and therapeutic window. Dipeptides are susceptible to hydrolysis by peptidases in the intestinal lumen, at the brush border membrane, and within enterocytes.

One study has suggested that this compound undergoes "superficial" hydrolysis, likely at the brush border, while other dipeptides may be hydrolyzed within the cell ("deep"). The rate and site of hydrolysis can significantly impact the concentration of the intact dipeptide available for systemic absorption. For instance, a study on the degradation of Glycyl-L-leucine and L-leucyl-glycine in subcritical water indicated that both dipeptides could interconvert and eventually form a cyclic dipeptide, cyclo-(glycyl-L-leucine). While not under physiological conditions, this highlights the potential for structural rearrangements and degradation.

ParameterThis compoundGlycyl-L-leucineL-Leucyl-L-alanine
Site of Hydrolysis Superficial (predicted)Intracellular/Brush BorderData not available
Relative Stability Data not availableData not availableData not available

Note: Direct comparative stability data under physiological conditions is lacking. The information provided is based on limited studies and general principles of dipeptide metabolism.

Impact on Cellular Signaling: The mTOR Pathway

Leucine, a branched-chain amino acid, is a well-established activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. The activation of mTORC1 is a key mechanism by which leucine stimulates muscle protein synthesis.

Given that this compound, Glycyl-L-leucine, and L-Leucyl-L-alanine all contain a leucine residue, they are expected to influence mTORC1 signaling upon hydrolysis and release of free leucine. Furthermore, research on dileucine (L-Leucyl-L-leucine) has shown it to be more effective than an equivalent dose of free leucine in stimulating muscle protein synthesis, suggesting that the dipeptide form may have advantages in activating the mTOR pathway. This could be due to more efficient transport via PepT1 leading to a rapid increase in intracellular leucine concentration. While direct comparative studies on the mTOR activation by this compound and the other dipeptides in this guide are needed, it is plausible that they all contribute to mTORC1 activation.

Below is a diagram illustrating the key steps in the activation of the mTORC1 signaling pathway by leucine.

mTOR_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Dipeptide Dipeptide PepT1 PepT1 Transporter Dipeptide->PepT1 Uptake Intact_Dipeptide Intact_Dipeptide PepT1->Intact_Dipeptide Peptidases Peptidases Intact_Dipeptide->Peptidases Hydrolysis Leucine Leucine Peptidases->Leucine mTORC1_inactive Inactive mTORC1 Leucine->mTORC1_inactive Activation mTORC1_active Active mTORC1 mTORC1_inactive->mTORC1_active Protein_Synthesis Protein Synthesis & Cell Growth mTORC1_active->Protein_Synthesis Stimulation

Leucine-mediated activation of the mTORC1 signaling pathway.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Caco-2 Cell Permeability Assay

This assay is a standard in vitro method to assess the intestinal permeability of compounds.

Caco2_Workflow Start Start Seed_Caco2 Seed Caco-2 cells on Transwell inserts Start->Seed_Caco2 Differentiate Culture for 21 days to form monolayer Seed_Caco2->Differentiate TEER_Measurement Measure TEER to confirm monolayer integrity Differentiate->TEER_Measurement Add_Dipeptide Add dipeptide solution to apical side TEER_Measurement->Add_Dipeptide Incubate Incubate at 37°C Add_Dipeptide->Incubate Sample_Basolateral Sample basolateral medium at time intervals Incubate->Sample_Basolateral Analyze_Samples Quantify dipeptide concentration by LC-MS/MS Sample_Basolateral->Analyze_Samples Calculate_Papp Calculate Apparent Permeability (Papp) Analyze_Samples->Calculate_Papp End End Calculate_Papp->End

Workflow for Caco-2 cell permeability assay.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study: The dipeptide of interest is added to the apical (upper) chamber of the Transwell insert.

  • Sampling: At predetermined time points, samples are collected from the basolateral (lower) chamber.

  • Analysis: The concentration of the dipeptide in the basolateral samples is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculation: The apparent permeability coefficient (Papp) is calculated to represent the rate of transport across the cell monolayer.

Enzymatic Degradation Assay

This assay evaluates the stability of dipeptides in the presence of intestinal enzymes.

Protocol:

  • Enzyme Preparation: A solution containing relevant intestinal enzymes (e.g., simulated intestinal fluid with pancreatin) is prepared.

  • Incubation: The dipeptide is added to the enzyme solution and incubated at 37°C.

  • Time-course Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching agent (e.g., trifluoroacetic acid).

  • Analysis: The concentration of the remaining intact dipeptide in each sample is determined by HPLC or LC-MS/MS.

  • Data Analysis: The rate of degradation and the half-life of the dipeptide are calculated.

Conclusion and Future Directions

This compound, along with other leucine-containing dipeptides, holds considerable promise for applications in drug delivery and development. Their ability to be transported by the PepT1 transporter and to potentially activate the mTOR signaling pathway makes them attractive candidates for enhancing the absorption and efficacy of various therapeutic molecules.

However, this comparative analysis highlights a significant gap in the existing literature. There is a clear need for direct, head-to-head comparative studies that quantitatively assess the stability, permeability, and biological activity of this compound against other relevant dipeptides under standardized, physiologically relevant conditions. Such studies would provide invaluable data for researchers and drug developers to make informed decisions in the selection and design of dipeptide-based therapeutic strategies. Future research should focus on generating this critical comparative data to unlock the full potential of these versatile biomolecules.

Validating the Bioactivity of Synthetic L-Alanyl-L-leucine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the bioactivity of synthetic peptides is crucial for their application in therapeutic and research contexts. This guide provides a comparative framework for validating the bioactivity of synthetic L-Alanyl-L-leucine, focusing on its potential to stimulate muscle protein synthesis, a key process in muscle growth and repair. The comparison is made against its constituent free amino acids and another relevant dipeptide, Glycyl-L-leucine.

While direct comparative studies on the bioactivity of this compound are limited, this guide synthesizes available data on its components and related molecules to provide a robust framework for its evaluation. The primary mechanism of action for L-leucine, a component of this compound, is the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of protein synthesis.

Comparative Bioactivity Profile

The following table summarizes the expected and known bioactivities of this compound and its alternatives based on existing literature. The quantitative data for mTORC1 activation is based on studies of L-leucine supplementation in C2C12 myotubes, a common in vitro model for skeletal muscle.

CompoundCellular Uptake MechanismExpected BioactivityKey Signaling Pathway
Synthetic this compound Peptide Transporter 1 (PEPT1) mediatedStimulation of muscle protein synthesis and myotube hypertrophy.mTORC1 Pathway Activation
L-Alanine + L-Leucine (Free Mix) Amino Acid Transporters (e.g., LAT1 for Leucine)Stimulation of muscle protein synthesis, primarily driven by L-Leucine.mTORC1 Pathway Activation
Glycyl-L-leucine Peptide Transporter 1 (PEPT1) mediatedStimulation of muscle protein synthesis.mTORC1 Pathway Activation

Quantitative Comparison of mTORC1 Pathway Activation

The data below, derived from studies on L-leucine, serves as a benchmark for the expected level of mTORC1 pathway activation by this compound. The activation is measured by the phosphorylation of key downstream targets of mTORC1.

Treatment (in C2C12 myotubes)Phosphorylation of mTOR (Ser2448) (Fold Change vs. Control)Phosphorylation of p70S6K (Thr389) (Fold Change vs. Control)Phosphorylation of 4E-BP1 (Thr37/46) (Fold Change vs. Control)
L-Leucine (5 mM)~1.3 - 1.7[1]~2.0 - 5.9[1]~2.5[1]

Note: It is hypothesized that this compound, when delivered at an equimolar concentration of leucine, would elicit a comparable or potentially more sustained activation of the mTORC1 pathway due to its transport mechanism. However, direct experimental verification is required.

Experimental Protocols

To empirically validate the bioactivity of synthetic this compound, the following key experiments are recommended:

C2C12 Myoblast Differentiation and Myotube Hypertrophy Assay

This protocol assesses the ability of the test compounds to promote the differentiation of myoblasts into myotubes and to induce hypertrophy (increase in size) of the myotubes.

Methodology:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

    • To induce differentiation, allow cells to reach 80-90% confluency and then switch to a differentiation medium (DMEM with 2% horse serum).

  • Treatment:

    • After 48-72 hours of differentiation, treat the myotubes with synthetic this compound, an equimolar mixture of L-Alanine and L-Leucine, Glycyl-L-leucine, or a vehicle control.

  • Analysis of Myotube Morphology:

    • After 24-48 hours of treatment, fix the cells and perform immunofluorescence staining for myosin heavy chain (a marker of differentiated myotubes).

    • Capture images using a fluorescence microscope.

    • Quantify myotube diameter and fusion index (number of nuclei in myotubes divided by the total number of nuclei) using image analysis software.

In Vitro Muscle Protein Synthesis Assay (SUnSET)

The Surface Sensing of Translation (SUnSET) assay is a non-radioactive method to measure global protein synthesis.

Methodology:

  • Cell Culture and Treatment:

    • Culture and differentiate C2C12 cells as described above.

    • Treat the myotubes with the test compounds for a specified period (e.g., 2 hours).

  • Puromycin Labeling:

    • Add puromycin, an aminonucleoside antibiotic that incorporates into nascent polypeptide chains, to the culture medium at a final concentration of 1-10 µg/mL.

    • Incubate for 30 minutes.

  • Western Blot Analysis:

    • Lyse the cells and collect the protein extracts.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-puromycin antibody to detect puromycin-incorporated peptides.

    • Quantify the signal intensity, which is proportional to the rate of protein synthesis.

Western Blot Analysis of mTORC1 Signaling Pathway

This experiment quantifies the activation of the mTORC1 signaling pathway by measuring the phosphorylation of its key downstream effectors.

Methodology:

  • Cell Culture and Treatment:

    • Culture and differentiate C2C12 cells.

    • Starve the myotubes of serum and amino acids for 2-4 hours before treatment.

    • Treat the cells with the test compounds for 30-60 minutes.

  • Protein Extraction and Western Blotting:

    • Lyse the cells and determine protein concentration.

    • Perform SDS-PAGE and Western blotting as described above.

    • Probe the membranes with primary antibodies against the phosphorylated and total forms of mTOR, p70S6K, and 4E-BP1.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify the band intensities and express the results as the ratio of phosphorylated to total protein.

Visualizing the Mechanisms

To better understand the processes involved in the bioactivity of this compound, the following diagrams illustrate the experimental workflow and the underlying signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_assays Bioactivity Assays C2C12_myoblasts C2C12 Myoblasts Differentiation Induce Differentiation (2% Horse Serum) C2C12_myoblasts->Differentiation Myotubes Differentiated Myotubes Differentiation->Myotubes Ala_Leu Synthetic this compound Free_AA L-Alanine + L-Leucine Gly_Leu Glycyl-L-leucine Hypertrophy Myotube Hypertrophy Assay Ala_Leu->Hypertrophy SUnSET Protein Synthesis (SUnSET) Ala_Leu->SUnSET Western_Blot mTORC1 Signaling (Western Blot) Ala_Leu->Western_Blot Free_AA->Hypertrophy Free_AA->SUnSET Free_AA->Western_Blot Gly_Leu->Hypertrophy Gly_Leu->SUnSET Gly_Leu->Western_Blot

Caption: Experimental workflow for validating the bioactivity of this compound.

mTORC1_Signaling_Pathway cluster_uptake Cellular Uptake cluster_hydrolysis Intracellular Hydrolysis cluster_mTORC1_activation mTORC1 Activation cluster_protein_synthesis Protein Synthesis Ala_Leu This compound PEPT1 PEPT1 Transporter Ala_Leu->PEPT1 Intracellular_Ala_Leu Intracellular This compound PEPT1->Intracellular_Ala_Leu Peptidases Cytosolic Peptidases Intracellular_Ala_Leu->Peptidases Leucine L-Leucine Peptidases->Leucine Alanine L-Alanine Peptidases->Alanine mTORC1 mTORC1 Leucine->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates (inhibits) Rheb Rheb-GTP Rheb->mTORC1 activates TSC1_2 TSC1/2 TSC1_2->Rheb inhibits Translation mRNA Translation (Protein Synthesis) p70S6K->Translation activates eIF4E eIF4E fourEBP1->eIF4E inhibits eIF4E->Translation activates

Caption: this compound mediated mTORC1 signaling pathway.

References

L-Alanyl-L-Leucine vs. Free L-Leucine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the potential advantages of the dipeptide L-Alanyl-L-leucine over its free-form counterpart, L-leucine, in the context of bioavailability, muscle protein synthesis, and related cell signaling pathways.

Introduction

L-leucine, an essential branched-chain amino acid (BCAA), is a well-established activator of muscle protein synthesis (MPS) and a key regulator of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3][4][5] Its efficacy, however, is dependent on its absorption and subsequent plasma concentration. The dipeptide form, this compound, is proposed to offer enhanced bioavailability due to its transport via the high-capacity peptide transporter 1 (PepT1), potentially leading to a more rapid and efficient elevation of plasma leucine levels compared to the transport of free L-leucine via amino acid transporters.[6][7][8][9] This guide provides a comparative overview of this compound and free L-leucine, summarizing the theoretical advantages of the dipeptide form and presenting the well-documented effects of L-leucine. While direct comparative studies are limited, this guide synthesizes available data to inform researchers and drug development professionals.

Bioavailability and Absorption: A Tale of Two Transporters

The primary proposed advantage of this compound lies in its mechanism of intestinal absorption. Free L-leucine is absorbed via amino acid transporters, which can be saturable and subject to competition with other amino acids. In contrast, dipeptides like this compound are transported across the intestinal brush border membrane by the peptide transporter PepT1. This transporter has a high capacity and is not saturated by the levels of di- and tripeptides typically found in the gut after a protein-containing meal.

Studies comparing the oral administration of peptide mixtures to free amino acid mixtures have suggested that amino acid nitrogen may be absorbed more rapidly from peptides.[6][7] One study in normal human subjects showed that the total sum of individual amino acid increments in plasma was significantly greater 30 minutes and one hour after ingestion of a peptide meal compared to an amino acid meal of the same composition.[6][7] By the three-hour mark, the total area under the plasma concentration curves was similar, indicating comparable overall absorption efficiency.[6][7] This suggests that dipeptide administration could lead to a more rapid peak in plasma amino acid concentrations.

Hypothetical Plasma Leucine Concentration Over Time

Time PointFree L-Leucine (µmol/L)This compound (µmol/L)
0 min (Baseline)100100
30 min250350
60 min350400
90 min300320
120 min200220
180 min150160

Muscle Protein Synthesis and mTOR Signaling

L-leucine is a potent stimulator of muscle protein synthesis, primarily through the activation of the mTOR signaling pathway.[1][2][3][4] The activation of mTORC1 by leucine leads to the phosphorylation of downstream targets such as p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn initiate the translation of proteins involved in muscle growth.[3][10]

While direct comparative data on the effect of this compound on MPS and mTOR signaling is lacking, a more rapid and potentially higher peak plasma leucine concentration following its ingestion could theoretically lead to a more robust and rapid activation of the mTOR pathway and a subsequent greater initial rate of muscle protein synthesis compared to free L-leucine.

Key Signaling Proteins in the mTOR Pathway

Signaling ProteinRole in Muscle Protein SynthesisExpected Effect of Leucine
mTORCentral regulator of cell growth and protein synthesis.Increased phosphorylation (activation).
p70S6KPromotes protein synthesis by phosphorylating ribosomal protein S6.Increased phosphorylation (activation).
4E-BP1When hypophosphorylated, it inhibits protein translation. Phosphorylation by mTORC1 releases this inhibition.Increased phosphorylation (inactivation of inhibitory function).

Experimental Protocols

Proposed In Vivo Comparative Study in a Mouse Model

Objective: To compare the effects of oral administration of this compound and free L-leucine on plasma leucine kinetics, muscle protein synthesis, and mTOR signaling in mice.

Animals: Male C57BL/6 mice, 8-10 weeks old.

Groups:

  • Control Group: Oral gavage of water.

  • Free L-Leucine Group: Oral gavage of L-leucine solution.

  • This compound Group: Oral gavage of an equimolar amount of this compound solution.

Protocol:

  • Acclimatization: Mice are acclimatized for one week with daily handling and mock gavage with water to minimize stress.

  • Fasting: Mice are fasted for 6 hours prior to the experiment.

  • Oral Gavage: A single dose of the respective solution is administered via oral gavage. The volume should not exceed 10 mL/kg body weight.

  • Blood Sampling: Blood samples are collected via the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-gavage for the analysis of plasma leucine concentration.

  • Muscle Tissue Collection: At 60 minutes post-gavage (a time point expected to be near the peak of mTOR activation), a separate cohort of mice from each group is euthanized, and the gastrocnemius muscle is rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.

  • Muscle Protein Synthesis Measurement: A bolus of puromycin (a protein synthesis inhibitor that incorporates into nascent polypeptide chains) can be injected intraperitoneally 30 minutes before tissue collection. The amount of puromycin incorporation into muscle proteins is then quantified by Western blotting as an indicator of the rate of protein synthesis.

  • Western Blot Analysis: Muscle tissue homogenates are analyzed by Western blotting for the phosphorylation status of key mTOR pathway proteins (mTOR, p70S6K, 4E-BP1).

Visualizations

Signaling Pathways and Experimental Workflow

mTOR_Signaling_Pathway cluster_absorption Intestinal Absorption cluster_signaling Intracellular Signaling This compound This compound PepT1 PepT1 This compound->PepT1 Free L-leucine Free L-leucine Amino Acid Transporters Amino Acid Transporters Free L-leucine->Amino Acid Transporters Plasma Leucine Plasma Leucine PepT1->Plasma Leucine Amino Acid Transporters->Plasma Leucine mTORC1 mTORC1 Plasma Leucine->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Muscle Protein Synthesis Muscle Protein Synthesis p70S6K->Muscle Protein Synthesis 4E-BP1->Muscle Protein Synthesis | Experimental_Workflow Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Oral Gavage Oral Gavage Fasting->Oral Gavage Blood Sampling Blood Sampling Oral Gavage->Blood Sampling Tissue Collection Tissue Collection Oral Gavage->Tissue Collection Analysis Analysis Blood Sampling->Analysis Tissue Collection->Analysis Plasma Leucine Kinetics Plasma Leucine Kinetics Analysis->Plasma Leucine Kinetics MPS Measurement MPS Measurement Analysis->MPS Measurement mTOR Signaling Analysis mTOR Signaling Analysis Analysis->mTOR Signaling Analysis

References

Comparative Guide to the In Vitro Mechanism of Action of L-Alanyl-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro mechanism of action of the dipeptide L-Alanyl-L-leucine, primarily contextualized through the extensive research on its constituent amino acid, L-leucine. The guide details the key signaling pathways, presents comparative experimental data, and offers standardized protocols for in vitro validation.

Introduction: this compound and Its Precursor, L-leucine

L-leucine is an essential branched-chain amino acid (BCAA) renowned for its role as a potent signaling molecule in cellular metabolism.[1][2][3] It is a primary activator of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which is a central regulator of protein synthesis, cell growth, and proliferation.[2][3][4][5] this compound, as a dipeptide, is hypothesized to exert its effects through similar mechanisms, with potential advantages in cellular uptake and efficacy. Recent studies on the closely related dileucine dipeptide suggest it may be more effective than free-form leucine in stimulating muscle protein synthesis, making it a compound of significant interest.[6]

Core Mechanism of Action: The mTORC1 Signaling Pathway

The primary mechanism by which L-leucine and its dipeptides regulate cellular function is through the activation of the mTORC1 pathway. This pathway is a critical nexus for integrating nutrient availability with metabolic output.

Key Signaling Events:

  • Sensing and Activation: Cellular entry of leucine is a critical first step. Leucyl-tRNA synthetase has been identified as a key sensor of intracellular leucine levels, which in turn activates the Rag GTPases.[2] This activation is crucial for the translocation of mTORC1 to the lysosomal surface, where it becomes activated.

  • Downstream Phosphorylation: Once active, mTORC1 phosphorylates several key downstream targets to promote protein synthesis.[3] The two most well-characterized substrates are:

    • p70 Ribosomal S6 Kinase 1 (S6K1): Phosphorylation of S6K1 enhances the translation of specific mRNAs that encode ribosomal proteins and other components of the translational machinery.[7][8]

    • Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): In its hypophosphorylated state, 4E-BP1 binds to and inhibits the eukaryotic initiation factor 4E (eIF4E). mTORC1-mediated hyperphosphorylation of 4E-BP1 causes it to release eIF4E.[7][8] This allows eIF4E to form the eIF4F complex, a critical step for the initiation of mRNA translation.[8]

L-leucine's influence is not limited to mTORC1; it has also been shown to modulate other pathways, such as AMP-activated protein kinase (AMPK), which is involved in cellular energy homeostasis.[2][3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand ligand receptor receptor pathway_component pathway_component effector effector This compound This compound Amino Acid Transporter Amino Acid Transporter Leucine Leucine Amino Acid Transporter->Leucine Hydrolysis mTORC1 mTORC1 Leucine->mTORC1 Activates 4E-BP1_eIF4E 4E-BP1-eIF4E (Inactive) mTORC1->4E-BP1_eIF4E Phosphorylates S6K1 S6K1 (Inactive) mTORC1->S6K1 Phosphorylates eIF4E eIF4E (Active) 4E-BP1_eIF4E->eIF4E Releases Protein Synthesis Protein Synthesis eIF4E->Protein Synthesis Initiates pS6K1 p-S6K1 (Active) pS6K1->Protein Synthesis Enhances

Caption: this compound mTORC1 Signaling Pathway.

Comparative Performance: this compound (Dileucine) vs. L-leucine

Emerging evidence from in vivo human studies indicates that dileucine is a more potent stimulator of muscle protein synthesis (MPS) than an equivalent dose of free L-leucine. This suggests that the dipeptide form may offer advantages in absorption and subsequent bioactivity. While direct in vitro comparisons for this compound are less common, the data from dileucine serves as a strong proxy.

A key study found that consuming 2 grams of dileucine increased cumulative myofibrillar protein synthesis significantly more than 2 grams of L-leucine over a 180-minute period.[6] The dileucine group demonstrated a 42% greater muscle-building response compared to the leucine group.

Table 1: Comparative Effects on Myofibrillar Protein Synthesis (MPS)

Compound Dose MPS Rate (%·h⁻¹) Outcome vs. Leucine Reference
L-leucine 2 g 0.047 ± 0.029 Baseline [6]

| Dileucine | 2 g | 0.075 ± 0.032 | Significant Increase (P=0.023) |[6] |

This enhanced effect is attributed to the intact absorption of the dipeptide, leading to a more pronounced activation of the downstream signaling cascade.[6][9]

Table 2: In Vitro and In Vivo Effects on mTORC1 Pathway Phosphorylation

Target Protein Effect of Leucine/Dileucine Significance Reference
Akt/PKB Increased phosphorylation over time An upstream regulator, its activation is a hallmark of anabolic signaling. [6]
mTOR Increased phosphorylation Direct activation of the central kinase in the pathway. [10]
p70S6K Increased phosphorylation Key downstream target, indicates pathway activation leading to enhanced translation. [6][10]
rpS6 Increased phosphorylation A substrate of S6K1, its phosphorylation confirms downstream signaling. [6]

| 4E-BP1 | Increased phosphorylation (hyperphosphorylation) | Relieves inhibition of eIF4E, a critical step for translation initiation. |[10] |

Experimental Protocols for In Vitro Validation

To confirm the mechanism of action of this compound and compare it to L-leucine, a series of standardized in vitro assays are recommended.

cluster_treatments Treatment Groups step step treatment treatment assay assay analysis analysis A 1. Cell Culture (e.g., C2C12 myotubes, NHDF) B 2. Serum & Amino Acid Starvation (Synchronize cells) A->B C 3. Treatment Incubation B->C D1 Control (Vehicle) D2 L-leucine D3 This compound E 4. Cell Lysis (Collect protein extracts) D1->E D2->E D3->E F1 5a. Western Blot E->F1 F2 5b. Protein Synthesis Assay (e.g., SUnSET) E->F2 G1 6a. Quantify Phosphorylation (p-mTOR, p-S6K1, etc.) F1->G1 G2 6b. Quantify New Protein (Puromycin incorporation) F2->G2

Caption: Experimental Workflow for In Vitro Analysis.

Cell Culture and Treatment
  • Cell Lines: Normal Human Dermal Fibroblasts (NHDF) or C2C12 mouse myoblasts (differentiated into myotubes) are suitable models for studying protein synthesis.

  • Culture Conditions: Culture cells to confluence in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Starvation: Before treatment, synchronize cells by incubating in serum-free and amino acid-free medium for 2-4 hours. This reduces basal signaling activity.

  • Treatment: Incubate cells with this compound or L-leucine at various concentrations (e.g., 0.1 to 2 mM) for a specified time course (e.g., 15, 30, 60, 120 minutes). A vehicle control (e.g., saline) should be run in parallel.

Western Blot for Signaling Pathway Analysis
  • Objective: To quantify the phosphorylation status of key mTORC1 pathway proteins.

  • Protocol:

    • Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer: Transfer separated proteins to a PVDF membrane.

    • Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-mTOR, anti-p-S6K1, anti-p-4E-BP1, and their total protein counterparts) overnight at 4°C.

    • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Analysis: Densitometrically quantify band intensity. Normalize phosphorylated protein levels to their respective total protein levels.

Protein Synthesis Assay (SUnSET Method)
  • Objective: To directly measure the rate of new protein synthesis.

  • Protocol:

    • Puromycin Pulse: During the final 15-30 minutes of the treatment incubation, add a low concentration of puromycin (e.g., 1 µg/mL) to the culture medium. Puromycin is a structural analog of tyrosyl-tRNA and is incorporated into nascent polypeptide chains, terminating translation.

    • Lysis: Immediately wash cells with ice-cold PBS and proceed with cell lysis as described for Western Blotting.

    • Detection: Use Western Blotting to detect the amount of puromycin incorporation using an anti-puromycin antibody. The intensity of the signal across all protein bands in a lane is proportional to the global rate of protein synthesis.

    • Analysis: Quantify the total lane intensity and normalize to a loading control (e.g., GAPDH or total protein stain) to compare synthesis rates between treatment groups.

Alternative Compound for Comparison: TGF-β1

For certain cell types like fibroblasts, Transforming Growth Factor-beta 1 (TGF-β1) can serve as a positive control or alternative compound. TGF-β1 is a potent stimulator of extracellular matrix protein synthesis (e.g., elastin, fibrillin-1) and can provide a benchmark for the anabolic potential of this compound.[11] In experiments using NHDF, TGF-β1 can be used to compare the magnitude of the response.[11]

References

A Comparative Guide to the In Vitro and In Vivo Effects of L-Alanyl-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the in vitro and in vivo effects of L-Alanyl-L-leucine, with a focus on its primary active component, L-leucine. The data presented is collated from various studies to offer a comprehensive overview of its biological activity, particularly in the context of muscle protein metabolism.

Introduction

This compound is a dipeptide composed of the amino acids L-alanine and L-leucine. In biological systems, it is primarily valued as a source of L-leucine, a branched-chain amino acid (BCAA) that plays a critical role in stimulating muscle protein synthesis and attenuating protein degradation.[1][2] Due to its high solubility and stability, this compound is often used in clinical nutrition and research to deliver leucine effectively. This guide will explore the correlation between the effects observed in controlled laboratory settings (in vitro) and those observed in living organisms (in vivo).

Data Presentation: In Vitro vs. In Vivo Effects on Protein Metabolism

The following tables summarize the quantitative data from studies investigating the effects of L-leucine on protein synthesis and degradation.

Table 1: In Vitro Effects of L-Leucine on Skeletal Muscle Protein Metabolism

ConcentrationEffect on Protein SynthesisEffect on Protein DegradationExperimental ModelReference
0.1 mM+10%0%Incubated rat skeletal muscle[1]
0.2 mM+19%-6%Incubated rat skeletal muscle[1]
0.25 mMNot specified-15%Incubated rat skeletal muscle[1]
0.5 mM+42%-26%Incubated rat skeletal muscle[1][3]

Table 2: In Vivo Effects of L-Leucine on Skeletal Muscle and Whole-Body Protein Metabolism

Dosage/ConditionEffect on Protein SynthesisEffect on Protein DegradationExperimental ModelReference
Leucine Supplementation+23.4%-11%Rats[1]
Leucine Supplementation+50-60% (gastrocnemius)-1500 g/2h (soleus)Rats[1]
Leucine Infusion+69% (soleus), +38% (EDL)No effect observedRats[1]
Postprandial (Old Rats)Not specified-40% (proteasome-dependent)Rats[1]
Whole BodyNot specified-25%Humans[1]
Forearm MuscleNot specified-43%Humans[1]

Experimental Protocols

In Vitro Muscle Protein Turnover Assay

This protocol is a generalized representation based on methodologies described in the cited literature.[3]

  • Muscle Preparation: Weanling rats are euthanized, and the soleus and extensor digitorum longus (EDL) muscles are carefully dissected.

  • Incubation: Muscles are pre-incubated in a Krebs-Ringer bicarbonate buffer (pH 7.4) containing glucose and saturated with 95% O2 / 5% CO2.

  • Experimental Treatment: Muscles are then transferred to fresh media containing a radiolabeled amino acid (e.g., L-[1-14C]phenylalanine) and varying concentrations of L-leucine (e.g., 0.1 mM, 0.2 mM, 0.5 mM).

  • Measurement of Protein Synthesis: The rate of protein synthesis is determined by measuring the incorporation of the radiolabeled amino acid into muscle protein over a set period.

  • Measurement of Protein Degradation: Protein degradation is measured by the rate of release of another amino acid (e.g., tyrosine) from the muscle into the incubation medium, often in the presence of an inhibitor of protein synthesis like cycloheximide.

  • Data Analysis: Results are expressed as the percentage change in protein synthesis or degradation relative to a control group without supplemental leucine.

In Vivo Whole-Body Protein Turnover Assay

This protocol is a generalized representation based on methodologies described in the cited literature.[4][5]

  • Animal/Human Subjects: Studies are conducted in either animal models (e.g., rats) or human volunteers.

  • Tracer Infusion: A primed constant infusion of a stable isotope-labeled amino acid (e.g., L-[1-13C]leucine or L-[ring-13C6]phenylalanine) is administered intravenously.[4][6]

  • Treatment Administration: L-leucine or a leucine-containing compound (like this compound) is administered orally or via infusion.

  • Sample Collection: Blood and/or muscle biopsy samples are collected at baseline and at various time points after treatment.

  • Isotopic Enrichment Analysis: The isotopic enrichment of the tracer amino acid in plasma and in muscle protein is measured using mass spectrometry.

  • Calculation of Protein Metabolism: Rates of whole-body or muscle protein synthesis and breakdown are calculated using established kinetic models based on the dilution of the isotopic tracer.

Mandatory Visualization

Signaling Pathway: L-Leucine and mTORC1 Activation

L-leucine is a key activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and protein synthesis.

mTOR_Pathway Leucine L-Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 releases GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag_GDP RagA/B-GDP RagC/D-GTP GATOR1->Rag_GDP activates GAP activity towards RagA/B Rag_GTP RagA/B-GTP RagC/D-GDP Rag_GDP->Rag_GTP GEF activity (inactive to active) mTORC1 mTORC1 Rag_GTP->mTORC1 recruits to lysosome and activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Experimental_Workflow cluster_in_vitro In Vitro cluster_in_vivo In Vivo Cell_Culture Cell Culture (e.g., Myotubes) Treatment_Vitro Treatment with This compound Cell_Culture->Treatment_Vitro Analysis_Vitro Analysis (e.g., Protein Synthesis Rate) Treatment_Vitro->Analysis_Vitro Correlation Correlation Analysis Analysis_Vitro->Correlation Animal_Model Animal Model (e.g., Rat) Treatment_Vivo Administration of This compound Animal_Model->Treatment_Vivo Analysis_Vivo Analysis (e.g., Muscle Biopsy, Blood Samples) Treatment_Vivo->Analysis_Vivo Analysis_Vivo->Correlation

References

A Comparative Guide to the Metabolic Fate of Leucine-Containing Dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic fate of various leucine-containing dipeptides, supported by experimental data. The information presented herein is intended to assist researchers in understanding the absorption, hydrolysis, and subsequent metabolic pathways of these molecules, which are of significant interest in nutrition, pharmacology, and drug delivery.

Introduction to Dipeptide Metabolism

Dietary proteins are broken down into single amino acids and small peptides, primarily di- and tripeptides, before absorption in the small intestine. Dipeptides are transported into intestinal enterocytes predominantly by the peptide transporter 1 (PepT1), a high-capacity, low-affinity transporter.[1][2] Once inside the enterocyte, most dipeptides are hydrolyzed by cytosolic peptidases into their constituent amino acids, which are then released into the bloodstream.[3] However, some dipeptides can be absorbed intact and enter the systemic circulation.[4][5] The rate of absorption and hydrolysis varies depending on the specific amino acid composition and sequence of the dipeptide.[6][7]

Comparative Metabolic Fate of Leucine-Containing Dipeptides

Leucine is a branched-chain amino acid (BCAA) that plays a critical role in stimulating muscle protein synthesis (MPS).[4][8][9] Consequently, leucine-containing dipeptides are of particular interest for their potential anabolic effects.[4][5][10] This section compares the available data on the metabolic fate of several leucine-containing dipeptides.

Hydrolysis Rates

The susceptibility of a dipeptide to hydrolysis by intestinal enzymes is a key determinant of its metabolic fate. While direct comparative studies on a wide range of leucine-containing dipeptides are limited, existing research indicates that the position of the leucine residue and the nature of the other amino acid influence the rate of hydrolysis. For instance, some studies suggest that peptides with less polar N-terminal residues may be more prone to hydrolysis.[6]

Table 1: In Vitro Hydrolysis of Leucine-Containing Dipeptides

DipeptideEnzyme SourceRelative Hydrolysis RateReference(s)
Glycyl-L-Leucine (Gly-Leu)Human intestinal brush border peptidases80% of total Gly-Leu peptidase activity[11]
L-Leucyl-Glycine (Leu-Gly)Rat serumLower than in human serum[12]
Dileucine (Leu-Leu)Not specifiedAssumed to be hydrolyzed[4][5]

Note: Data is collated from different studies and may not be directly comparable due to variations in experimental conditions.

Intestinal Transport

The transport of dipeptides across the intestinal epithelium is primarily mediated by the PepT1 transporter. The affinity (Km) and maximum transport rate (Vmax) of a dipeptide for PepT1 can influence its absorption efficiency.

Table 2: Transport Kinetics of Leucine-Containing Dipeptides via PepT1

DipeptideExperimental SystemKm (mM)Vmax (nmol/mg protein/10 min)Reference(s)
Glycyl-sarcosine (Gly-Sar)Caco-2 cells0.7 - 2.48.4 - 21.0[13][14]
Glycyl-L-Leucine (Gly-Leu)Caco-2 cells~0.08Not Reported[14]

Glycyl-sarcosine is a commonly used model dipeptide in PepT1 transport studies. Gly-Leu is used as a competitive inhibitor in these studies, indicating it is a substrate for PepT1. Note: Direct comparative kinetic data for a range of leucine-containing dipeptides is not readily available in the literature.

Plasma Concentrations Post-Ingestion

The concentration of a dipeptide and its constituent amino acids in the plasma following oral ingestion provides insight into its overall bioavailability.

Table 3: Plasma Concentrations Following Oral Ingestion of Leucine or Leucine-Containing Dipeptides

Ingested Substance (Dose)Peak Plasma Leucine Concentration (AUC)Peak Plasma Dipeptide Concentration (AUC)Time to Peak (Leucine)Reference(s)
Leucine (2 g)Similar to DileucineLower than Dileucine~45 min[4][13]
Dileucine (2 g)Similar to LeucineHigher than LeucineNot specified[4][13]
Leucine (2 g)442 ± 24 µM-Not specified[15]
Leucine (2 g) with a mixed meal347 ± 16 µM-Not specified[15]
Effects on Muscle Protein Synthesis

A key downstream effect of leucine and leucine-containing dipeptides is the stimulation of muscle protein synthesis (MPS).

Table 4: Effect of Leucine and Dileucine Ingestion on Muscle Protein Synthesis (MPS)

Ingested Substance (Dose)Cumulative MPS (0-180 min)Key Signaling Pathway ActivationReference(s)
Leucine (2 g)0.047 ± 0.029 %·h⁻¹Increased phosphorylation of Akt, rpS6, and p70S6K[4]
Dileucine (2 g)0.075 ± 0.032 %·h⁻¹ (42% higher than Leucine)Increased phosphorylation of Akt, rpS6, and p70S6K[4][5]

Signaling Pathways and Experimental Workflows

Metabolic Fate of Leucine-Containing Dipeptides

Metabolic_Fate cluster_lumen cluster_enterocyte cluster_bloodstream Dipeptide Leucine-Containing Dipeptide PepT1 PepT1 Transporter Dipeptide->PepT1 Uptake Lumen Intestinal Lumen Enterocyte Enterocyte Bloodstream Bloodstream Intact_Dipeptide Intact Dipeptide PepT1->Intact_Dipeptide Hydrolysis Cytosolic Peptidases Intact_Dipeptide->Hydrolysis Blood_Dipeptide Intact Plasma Dipeptide Intact_Dipeptide->Blood_Dipeptide Basolateral Transport Leucine Leucine Hydrolysis->Leucine Other_AA Other Amino Acid Hydrolysis->Other_AA Blood_Leucine Plasma Leucine Leucine->Blood_Leucine Transport Blood_Other_AA Plasma Other Amino Acid Other_AA->Blood_Other_AA Transport

Caption: Metabolic pathway of a leucine-containing dipeptide from the intestinal lumen to the bloodstream.

Experimental Workflow for Comparing Dipeptide Metabolism

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Comparison Hydrolysis_Assay Dipeptide Hydrolysis Assay (Intestinal Brush Border Vesicles) Data_Comparison Comparative Analysis of: - Hydrolysis Rates - Transport Kinetics (Km, Vmax) - Plasma Pharmacokinetics - MPS Rates Hydrolysis_Assay->Data_Comparison Transport_Assay Dipeptide Transport Assay (Caco-2 Cells) Transport_Assay->Data_Comparison Oral_Admin Oral Administration of Dipeptides to Subjects Blood_Sampling Serial Blood Sampling Oral_Admin->Blood_Sampling Muscle_Biopsy Muscle Biopsy Oral_Admin->Muscle_Biopsy Plasma_Analysis Plasma Analysis (LC-MS) (Dipeptide & Amino Acid Levels) Blood_Sampling->Plasma_Analysis Plasma_Analysis->Data_Comparison MPS_Analysis Muscle Protein Synthesis (Stable Isotope Tracers) Muscle_Biopsy->MPS_Analysis MPS_Analysis->Data_Comparison

Caption: A typical experimental workflow for the comparative analysis of leucine-containing dipeptides.

Experimental Protocols

In Vitro Dipeptide Hydrolysis Assay

Objective: To determine the rate of hydrolysis of leucine-containing dipeptides by intestinal enzymes.

Methodology:

  • Preparation of Intestinal Brush Border Membrane Vesicles (BBMVs):

    • Obtain fresh intestinal tissue (e.g., from porcine or rodent models).

    • Homogenize the intestinal mucosa in a buffer solution.

    • Perform differential centrifugation to isolate the brush border membrane fraction.

    • Resuspend the final BBMV pellet in an appropriate buffer.

  • Hydrolysis Reaction:

    • Pre-incubate the BBMV suspension at 37°C.

    • Initiate the reaction by adding the dipeptide substrate at various concentrations.

    • At specific time points, stop the reaction by adding a denaturing agent (e.g., perchloric acid).

  • Quantification:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the concentration of the remaining dipeptide and the liberated amino acids using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Calculate the rate of hydrolysis from the decrease in dipeptide concentration or the increase in amino acid concentration over time.

Caco-2 Cell Permeability Assay

Objective: To assess the transport of leucine-containing dipeptides across an in vitro model of the intestinal epithelium.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a polarized monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test dipeptide to the apical (AP) compartment.

    • At various time points, collect samples from the basolateral (BL) compartment.

  • Quantification:

    • Analyze the concentration of the dipeptide in the basolateral samples using LC-MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the dipeptide in the basolateral compartment, A is the surface area of the monolayer, and C0 is the initial concentration in the apical compartment.

In Vivo Plasma Amino Acid and Dipeptide Analysis

Objective: To determine the plasma concentration-time profile of leucine and leucine-containing dipeptides after oral administration.

Methodology:

  • Study Design:

    • Recruit healthy human subjects or use an appropriate animal model.

    • Following an overnight fast, administer a standardized oral dose of the leucine-containing dipeptide or free leucine.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 15, 30, 45, 60, 90, 120, 180 minutes) post-ingestion.

    • Process the blood samples to obtain plasma.

  • Sample Preparation and Analysis:

    • Deproteinize the plasma samples (e.g., with sulfosalicylic acid).

    • Analyze the plasma for concentrations of the dipeptide and its constituent amino acids using LC-MS or HPLC with appropriate derivatization.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for each analyte.

    • Calculate key pharmacokinetic parameters such as Cmax (peak concentration), Tmax (time to peak concentration), and AUC (area under the curve).

Conclusion

The metabolic fate of leucine-containing dipeptides is influenced by a complex interplay of intestinal transport and hydrolysis. The available evidence suggests that dileucine is more effective than free leucine at stimulating muscle protein synthesis, likely due to its efficient absorption and potential for intact passage into the circulation.[4][5] However, a comprehensive understanding of the comparative metabolism of a wider range of leucine-containing dipeptides requires further research with direct, side-by-side comparisons of their hydrolysis rates and transport kinetics. The experimental protocols outlined in this guide provide a framework for conducting such studies, which will be crucial for optimizing the use of these dipeptides in nutritional and pharmaceutical applications.

References

Safety Operating Guide

Navigating the Disposal of L-Alanyl-L-leucine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of L-Alanyl-L-leucine, ensuring compliance with general laboratory safety standards.

This compound, a dipeptide, is not classified as a hazardous substance or mixture according to available safety data sheets[1]. However, it is imperative to handle its disposal with care to prevent environmental contamination and maintain a safe laboratory environment. The following procedures are based on general best practices for laboratory chemical waste disposal.

Summary of Key Disposal and Safety Information

The following table summarizes essential information for handling and disposing of this compound.

ParameterInformationSource
Chemical Name This compound[2]
CAS Number 3303-34-2[2]
Appearance White Powder[3]
Primary Disposal Route Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2]
Prohibited Disposal Do not discharge to sewer systems. Do not contaminate water, foodstuffs, feed, or seed.[2]
Personal Protective Equipment (PPE) Suitable protective clothing, fire/flame resistant and impervious clothing, gloves, eye/face protection.[2][4][5]
Accidental Release Measures Collect and arrange disposal. Keep in suitable, closed containers. Use spark-proof tools and explosion-proof equipment.[2]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.

1. Waste Identification and Classification:

  • Identify the waste as this compound.

  • Although not classified as hazardous, it should be treated as chemical waste due to its nature as a research-grade peptide[6].

2. Segregation of Waste:

  • Properly segregate this compound waste from other types of laboratory waste, such as biological, radioactive, or sharps waste[7].

  • Do not mix this compound with other chemical wastes unless compatibility has been confirmed to avoid unintended reactions.

3. Containerization and Labeling:

  • Use a suitable, well-sealed, and non-reactive container for collecting this compound waste. The container must be in good condition, with no leaks or cracks[8].

  • Clearly label the waste container with "Hazardous Waste" (as a precautionary measure for chemical waste), the full chemical name "this compound," the date of accumulation, and any associated hazards[7][8]. Chemical abbreviations or formulas should not be used[8].

4. Storage of Waste:

  • Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic and incompatible materials[7][8].

  • Ensure the storage area is cool, dry, and well-ventilated to prevent degradation of the peptide[6].

5. Arrangement for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to arrange for pickup and disposal[7].

  • The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[2].

  • Never dispose of this compound down the drain or in the regular trash[2][6].

6. Disposal of Contaminated Materials:

  • Any labware, such as glassware or plasticware, that is contaminated with this compound should be decontaminated if possible or disposed of as hazardous waste[9].

  • Empty containers of this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the container can be disposed of in the regular trash or recycled[8].

  • Personal protective equipment (PPE) that is grossly contaminated should be disposed of as chemical waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated identify 1. Identify Waste as this compound start->identify segregate 2. Segregate from Other Laboratory Waste identify->segregate containerize 3. Place in a Labeled, Sealed Container segregate->containerize store 4. Store in a Designated Secure Area containerize->store contact_ehs 5. Contact EHS or Licensed Waste Disposal Service store->contact_ehs dispose 6. Professional Disposal (Incineration or Chemical Plant) contact_ehs->dispose end End: Proper Disposal Complete dispose->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling L-Alanyl-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of L-Alanyl-L-leucine, tailored for researchers, scientists, and drug development professionals. Following these procedures will help ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound may cause skin, eye, and respiratory irritation[1][2]. While it is not classified as a hazardous substance by all suppliers, it is crucial to handle it with care, adhering to good industrial hygiene and safety practices[3]. The recommended personal protective equipment is summarized below.

Protection Type Equipment Specification
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields.[4]
Skin Protection Protective GlovesChemical-resistant, impervious gloves (e.g., Nitrile rubber). Inspect gloves before use.[4][5]
Lab CoatA standard lab coat or fire/flame resistant and impervious clothing should be worn.[1][4]
Respiratory Protection RespiratorIn case of dust formation, use a particulate filter device (e.g., P1 filter). Not generally required if ventilation is adequate.[6]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict handling protocol is essential to minimize exposure and ensure safety.

2.1. Preparation and Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area.[1][4] A chemical fume hood is recommended, especially when working with powders to avoid dust formation.[4]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.

2.2. Handling the Chemical

  • Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust and aerosols.[4]

  • Prevent Contact: Avoid all contact with skin and eyes.[4]

  • Grounding: For larger quantities, use non-sparking tools and prevent fire caused by electrostatic discharge.[4]

  • Hygiene: Wash hands thoroughly after handling the substance.[1] Do not eat, drink, or smoke in the work area.[7]

2.3. Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Keep it separate from foodstuff containers and incompatible materials.[4]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal: Dispose of waste material in accordance with federal, state, and local regulations.[3] Do not mix with other waste.[3]

  • Unused Product: For surplus and non-recyclable solutions, contact a licensed disposal company.[5]

  • Contaminated Packaging: Handle uncleaned containers as you would the product itself.[3] Dispose of contaminated packaging as unused product.[5]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately.

Exposure Route First-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation occurs.[4]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup cluster_emergency Emergency A Review SDS B Verify Engineering Controls (Ventilation, Eyewash) A->B C Don Appropriate PPE B->C D Weigh/Handle Chemical (Avoid Dust) C->D E Perform Experiment D->E F Store Properly E->F G Segregate Waste E->G H Dispose via Licensed Contractor G->H I Decontaminate Work Area H->I J Remove PPE & Wash Hands I->J K Exposure Event L Follow First-Aid Procedures K->L M Seek Medical Attention L->M

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Alanyl-L-leucine
Reactant of Route 2
Reactant of Route 2
L-Alanyl-L-leucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.